molecular formula C20H17NO4 B557379 Fmoc-Pra-OH CAS No. 198561-07-8

Fmoc-Pra-OH

Cat. No.: B557379
CAS No.: 198561-07-8
M. Wt: 335.4 g/mol
InChI Key: DJGMNCKHNMRKFM-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-l-propargylglycine has been used to study the bioorthogonal chemical tagging of protein cholesterylation in living cells.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h1,3-6,8-11,17-18H,7,12H2,(H,21,24)(H,22,23)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGMNCKHNMRKFM-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370319
Record name Fmoc-L-Propargylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198561-07-8
Record name Fmoc-L-propargylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=198561-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-L-Propargylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Role of Fmoc-Pra-OH in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-L-propargylglycine (Fmoc-Pra-OH) has emerged as a critical building block in contemporary chemical biology and drug discovery. This non-proteinogenic amino acid, featuring a terminal alkyne on its side chain, provides a versatile chemical handle for the precise modification and engineering of peptides. Its integration into peptide sequences via solid-phase peptide synthesis (SPPS) opens avenues for developing novel therapeutics, diagnostic tools, and research probes through bioorthogonal chemistry. This technical guide offers an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and quantitative data to support its use in the laboratory.

Core Applications of this compound in Research

The primary utility of this compound stems from its terminal alkyne group, which is a key participant in the Nobel Prize-winning copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This reaction's high efficiency, specificity, and biocompatibility have made it a favored method for the site-specific modification of peptides.[1][2]

The main applications of incorporating this compound into peptide sequences include:

  • Bioconjugation: The alkyne handle allows for the covalent attachment of a wide array of molecules, such as fluorescent dyes for imaging, polyethylene glycol (PEG) to enhance solubility and in vivo half-life, and targeting ligands for drug delivery.[3]

  • Peptide Cyclization: The formation of cyclic peptides through an intramolecular CuAAC reaction between a propargylglycine residue and an azide-containing amino acid within the same peptide chain.[4][5] This "stapling" technique can enhance peptide stability, receptor affinity, and cell permeability.[3]

  • Development of Novel Biomaterials: The ability to "click" peptides onto surfaces or into hydrogels allows for the creation of advanced biomaterials with tailored biological activities.

  • Enzyme Inhibition: Propargylglycine itself is known to be a mechanism-based inhibitor of certain enzymes, particularly those involved in sulfur metabolism.[6]

Experimental Protocols

Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a growing peptide chain follows standard Fmoc-based SPPS protocols. Due to its structure, it is generally considered a non-hindered amino acid, and coupling is typically efficient.[]

Materials:

  • This compound

  • Appropriate solid-phase resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal carboxylic acids)[8]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Fmoc deprotection solution: 20% (v/v) piperidine in DMF[9]

  • Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[6]

  • Base: N,N-Diisopropylethylamine (DIPEA)[6]

  • Washing solvents: DMF, DCM, Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[10]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound peptide by treating with 20% piperidine in DMF. This is typically done in two steps: a brief initial treatment (1-5 minutes) followed by a longer treatment (15-20 minutes).[9]

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and dibenzofulvene-piperidine adduct.[6]

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a coupling reagent such as HBTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution to activate the amino acid.

    • Immediately add the activated this compound solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.[6]

  • Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Confirmation of Coupling (Optional): A small sample of the resin can be taken for a Kaiser test to confirm the completion of the coupling reaction.

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Peptides

The following protocol describes a general procedure for the on-resin CuAAC reaction. This can be adapted for solution-phase reactions after cleavage of the peptide from the resin.

Materials:

  • Peptide-resin containing a propargylglycine residue

  • Azide-containing molecule of interest

  • Copper(I) source: e.g., Copper(I) iodide (CuI) or Copper(II) sulfate (CuSO₄) with a reducing agent[5][11]

  • Reducing agent (if using CuSO₄): Sodium ascorbate[11]

  • Copper ligand (optional but recommended): e.g., Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) to protect the peptide from oxidative damage and enhance reaction rate.[11]

  • Solvent: A mixture of DMF and water is commonly used.

Procedure:

  • Resin Swelling: Swell the peptide-resin in the reaction solvent (e.g., DMF).

  • Preparation of Reagent Solution:

    • In a separate vial, dissolve the azide-containing molecule (5-10 equivalents relative to the peptide) in the reaction solvent.

    • Add the copper source (e.g., 1.5 equivalents of CuI or a premixed solution of CuSO₄ and a ligand).[5]

    • If using CuSO₄, add sodium ascorbate (5-10 equivalents) to reduce Cu(II) to the active Cu(I) species.[11]

  • Click Reaction:

    • Add the reagent solution to the swollen peptide-resin.

    • Agitate the mixture at room temperature. The reaction is typically complete within 1-12 hours. Microwave irradiation can be used to accelerate the reaction.

  • Washing: Thoroughly wash the resin with DMF, water, and DCM to remove copper and excess reagents.

  • Cleavage and Deprotection: Cleave the modified peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).[12]

  • Purification: Purify the final peptide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data

The efficiency of both the incorporation of this compound and the subsequent click reaction is generally high, contributing to the widespread adoption of this methodology.

ParameterTypical ValueNotes
This compound Coupling Efficiency >99%Similar to other standard, non-hindered Fmoc-amino acids. Efficiency can be confirmed by Kaiser test or UV-Vis monitoring of Fmoc deprotection.[][9]
CuAAC Reaction Yield (On-Resin) 70-95%Yield is dependent on the specific peptide sequence, the nature of the azide, and the reaction conditions.[5]
CuAAC Reaction Yield (Solution Phase) >95%Generally higher and more consistent than on-resin reactions due to better reagent accessibility.[1]
Purity of Crude Clicked Peptide 50-90%Purity after cleavage is sequence-dependent and influenced by the efficiency of the click reaction and the removal of copper.

Visualizing the Workflow and Concepts

To further elucidate the processes involving this compound, the following diagrams illustrate the key workflows and chemical transformations.

spss_workflow Resin Solid Support Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling of this compound (HBTU/DIPEA in DMF) Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 Repeat Repeat for Next Amino Acid Washing2->Repeat Chain Elongation Cleavage Cleavage from Resin & Side-chain Deprotection Washing2->Cleavage Final Step Purification Purification (RP-HPLC) Cleavage->Purification

SPPS workflow for incorporating this compound.

click_chemistry_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions Peptide_Alkyne Peptide with Propargylglycine (Pra) Product Peptide Conjugate with Stable Triazole Linkage Peptide_Alkyne->Product Molecule_Azide Molecule with Azide Group (R-N3) Molecule_Azide->Product Catalyst Cu(I) Catalyst (e.g., CuSO4/NaAscorbate) Catalyst->Product

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) pathway.

peptide_cyclization Linear_Peptide Linear Peptide on Resin with this compound and Fmoc-Azido-Amino Acid Intramolecular_CuAAC On-Resin Intramolecular CuAAC Reaction (Cu(I) catalyst) Linear_Peptide->Intramolecular_CuAAC Cyclic_Peptide_Resin Cyclic Peptide on Resin Intramolecular_CuAAC->Cyclic_Peptide_Resin Cleavage_Purification Cleavage and Purification Cyclic_Peptide_Resin->Cleavage_Purification Final_Product Final Cyclic Peptide Cleavage_Purification->Final_Product

Workflow for the synthesis of cyclic peptides using this compound.

Conclusion

This compound is an indispensable tool for the modern peptide chemist. Its straightforward incorporation into peptides using standard SPPS techniques, combined with the robust and versatile nature of the subsequent click chemistry, provides a powerful platform for the creation of complex and functionalized peptide-based molecules. The ability to precisely engineer peptides at a specific site opens up a vast landscape for innovation in drug discovery, diagnostics, and materials science. The protocols and data presented in this guide serve as a comprehensive resource for researchers looking to leverage the capabilities of this compound in their work.

References

An In-Depth Technical Guide to the Chemical Properties of Fmoc-L-propargylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-propargylglycine is a non-natural amino acid derivative that has become an invaluable tool in peptide chemistry, drug discovery, and materials science. Its unique structure, featuring a terminal alkyne group and a fluorenylmethyloxycarbonyl (Fmoc) protecting group, allows for its seamless integration into solid-phase peptide synthesis (SPPS) and subsequent bio-orthogonal modifications via "click chemistry." This guide provides a comprehensive overview of the chemical properties of Fmoc-L-propargylglycine, detailed experimental protocols for its use, and key characterization data to support its application in research and development.

Core Chemical and Physical Properties

Fmoc-L-propargylglycine is a white to off-white crystalline powder.[1][2] Its core structure consists of an L-glycine backbone modified with a propargyl group on the α-carbon, with the amino group protected by a base-labile Fmoc group. This design makes it highly suitable for standard Fmoc-based solid-phase peptide synthesis.[3]

Identifiers and Synonyms

For unambiguous identification, several names and registry numbers are associated with this compound.

IdentifierValue
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-ynoic acid[4]
CAS Number 198561-07-8[4]
PubChem CID 2734461[4]
Molecular Formula C₂₀H₁₇NO₄[4]
Synonyms Fmoc-L-Pra-OH, (S)-2-(Fmoc-amino)-4-pentynoic acid, N-Fmoc-L-propargylglycine[4]
Physicochemical Data

A summary of the key physicochemical properties of Fmoc-L-propargylglycine is presented below, providing a quick reference for experimental design.

PropertyValueSource(s)
Molecular Weight 335.35 g/mol [5]
Melting Point 175-177 °C[6]
Appearance White to off-white powder[6]
Solubility DMSO (Slightly), Methanol (Sparingly)[7]
Optical Rotation [α]D²⁰ = -18 ± 1° (c=1 in DMF)[6]
Storage Temperature 2-8°C[7]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the verification of the identity and purity of Fmoc-L-propargylglycine.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the Fmoc and propargylglycine moieties.

  • ¹H NMR (CDCl₃, 300 MHz): δ 7.76 (d, J=7.5 Hz, 2H), 7.59 (d, J=7.5 Hz, 2H), 7.40 (q, J=7.5 Hz, 4H), 7.33 (m, 5H), 5.58 (d, J=6.6 Hz, 1H), 4.45 (d, J=6.8 Hz, 2H), 4.40 (m, 2H), 4.23 (t, J=6.8 Hz, 1H).

Experimental Protocols

The following sections provide detailed methodologies for the key applications of Fmoc-L-propargylglycine.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-propargylglycine can be readily incorporated into peptide sequences using standard Fmoc-based SPPS protocols.[3]

Workflow for SPPS Incorporation

spss_workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection 1. DMF Coupling Fmoc-L-propargylglycine Coupling Deprotection->Coupling 2. 20% Piperidine/DMF Capping Capping (Optional) Coupling->Capping 3. HBTU/HOBt/DIPEA Wash Washing Capping->Wash Repeat Repeat for next amino acid Wash->Repeat

Standard workflow for incorporating Fmoc-L-propargylglycine in SPPS.

Detailed Protocol:

  • Resin Swelling: Swell the appropriate resin (e.g., Wang or Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminal amino acid.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling:

    • Pre-activate Fmoc-L-propargylglycine (2-4 equivalents relative to resin loading) with a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test such as the Kaiser test.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

  • Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling cycles for the subsequent amino acids in the desired peptide sequence.

Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

Workflow for Cleavage and Deprotection

cleavage_workflow Resin Peptide-Resin Wash Wash and Dry Resin Resin->Wash 1. DCM, MeOH Cleavage Cleavage Cocktail (TFA/TIS/H₂O) Wash->Cleavage 2. Dry under vacuum Precipitation Precipitate with Cold Ether Cleavage->Precipitation 3. 2-3 hours Purification Purification (HPLC) Precipitation->Purification 4. Centrifuge and wash

General workflow for peptide cleavage and deprotection.

Detailed Protocol:

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the final amino acid of the synthesized peptide.

  • Resin Washing and Drying: Wash the peptide-resin with dichloromethane (DCM) and methanol (MeOH) and dry it thoroughly under vacuum.

  • Cleavage: Treat the dried peptide-resin with a cleavage cocktail. A standard cocktail for many peptides is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5 (v/v/v). The reaction is typically carried out for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Collect the precipitated peptide by centrifugation, wash it with cold diethyl ether to remove scavengers and cleaved protecting groups, and dry the peptide pellet under vacuum.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of the propargylglycine residue is a versatile handle for "click" chemistry, most notably the CuAAC reaction for forming a stable triazole linkage with an azide-containing molecule.[2][8]

Workflow for On-Resin CuAAC

cuaac_workflow Peptide_Resin Alkyne-Peptide-Resin Reagents Add Azide, Cu(I) source, Sodium Ascorbate, Ligand Peptide_Resin->Reagents 1. Swell in DMF/H₂O Reaction Click Reaction Reagents->Reaction 2. Room Temperature Wash Wash Resin Reaction->Wash 3. Monitor by LC-MS Cleavage Cleavage and Deprotection Wash->Cleavage 4. DMF, DCM

Workflow for on-resin copper-catalyzed azide-alkyne cycloaddition.

Detailed Protocol (On-Resin):

  • Resin Swelling: Swell the alkyne-containing peptide-resin in a suitable solvent mixture, such as DMF/water.

  • Reaction Mixture: To the swollen resin, add the azide-containing molecule, a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate, or a Cu(I) salt like CuBr), and a copper-stabilizing ligand (e.g., TBTA or THPTA).

  • Reaction: Allow the reaction to proceed at room temperature for several hours to overnight. The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by LC-MS.

  • Washing: After the reaction is complete, thoroughly wash the resin with DMF, water, and DCM to remove excess reagents and copper catalyst.

  • Cleavage and Purification: Cleave the modified peptide from the resin and purify it using standard procedures as described above.

Peptide Purification

High-performance liquid chromatography (HPLC) is the standard method for purifying peptides containing propargylglycine and its derivatives.[9]

Detailed Protocol (RP-HPLC):

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 95% B over 30-60 minutes.

  • Detection: Monitor the elution of the peptide by UV absorbance at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the desired peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide product as a fluffy white powder.

Conclusion

Fmoc-L-propargylglycine is a versatile and powerful building block for modern peptide science. Its straightforward incorporation into peptides using standard SPPS techniques, combined with the bio-orthogonal reactivity of its alkyne handle, opens up a vast landscape for the design and synthesis of novel peptide-based therapeutics, diagnostic agents, and advanced materials. The detailed protocols and data provided in this guide serve as a valuable resource for researchers looking to harness the full potential of this unique amino acid derivative.

References

An In-depth Technical Guide to Fmoc-Pra-OH: Structure, Properties, and Applications in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-Fmoc-L-propargylglycine (Fmoc-Pra-OH), a non-canonical amino acid derivative crucial for advanced peptide and protein chemistry. This document details its chemical structure, physicochemical properties, and provides standardized protocols for its application in solid-phase peptide synthesis (SPPS) and bioconjugation via "click chemistry."

Core Properties of this compound

This compound is a derivative of the amino acid glycine, featuring a propargyl group on its side chain and a fluorenylmethoxycarbonyl (Fmoc) protecting group on its alpha-amino group.[1][2] This unique structure makes it a valuable building block in peptide synthesis, allowing for the introduction of a terminal alkyne functionality.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReferences
Synonyms Fmoc-L-propargylglycine, (S)-2-(Fmoc-amino)-4-pentynoic acid, N-Fmoc-L-propargylglycine[3][4]
CAS Number 198561-07-8[3]
Molecular Formula C₂₀H₁₇NO₄[3]
Molecular Weight 335.35 g/mol [5]
Appearance White to off-white solid
Solubility Soluble in DMF, NMP, and other common organic solvents used in peptide synthesis.

Chemical Structure

The structure of this compound consists of a central alpha-carbon bonded to a hydrogen atom, a carboxylic acid group, an Fmoc-protected amino group, and a propargyl side chain.

this compound Chemical Structure

Caption: Chemical structure of this compound.

Applications in Research and Drug Development

This compound is a versatile tool in chemical biology and drug discovery, primarily utilized for:

  • Peptide Modification and Labeling: The terminal alkyne of the propargyl group serves as a handle for post-synthetic modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[6][7] This allows for the site-specific labeling of peptides with fluorophores, affinity tags, or other molecular probes.

  • Peptide Cyclization: Peptides containing a propargylglycine residue can be cyclized by reacting with an azido-functionalized amino acid within the same peptide sequence, forming a stable triazole bridge.[2][7]

  • Synthesis of Peptide-Drug Conjugates: The ability to specifically attach molecules to the alkyne group makes this compound a valuable component in the construction of targeted peptide-drug conjugates.

Experimental Protocols

The following sections provide detailed methodologies for the incorporation of this compound into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Protocol 1: Fmoc-Solid-Phase Peptide Synthesis (SPPS) Cycle for this compound Incorporation

This protocol outlines the standard steps for coupling this compound to a growing peptide chain on a solid support.

1. Resin Preparation:

  • Select a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).[8]
  • Swell the resin in N,N-dimethylformamide (DMF) for at least 30-60 minutes in a reaction vessel.[9]

2. Fmoc Deprotection:

  • Drain the DMF from the swelled resin.
  • Add a solution of 20% (v/v) piperidine in DMF to the resin and agitate for 3-5 minutes.[9]
  • Drain the piperidine solution.
  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[9]
  • Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[9]

3. Amino Acid Coupling:

  • In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading capacity) and a suitable coupling reagent (e.g., HBTU, HATU; 3-5 equivalents) in DMF.[9]
  • Add a base, such as diisopropylethylamine (DIPEA; 6-10 equivalents), to the amino acid solution to activate it. Allow the pre-activation to proceed for 2-5 minutes.
  • Add the activated this compound solution to the deprotected resin.
  • Agitate the reaction mixture for 1-2 hours at room temperature.[8]
  • Monitor the coupling reaction for completion using a qualitative method such as the Kaiser test. If the test is positive (indicating free amines), the coupling step should be repeated.
  • Wash the resin thoroughly with DMF (3-5 times).[9]

4. Capping (Optional):

  • To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed. This is typically done by treating the resin with a solution of acetic anhydride and a base (e.g., DIPEA or pyridine) in DMF.

This cycle of deprotection and coupling is repeated for each subsequent amino acid in the desired peptide sequence.

Visualizing the Fmoc Deprotection Workflow

The following diagram illustrates the key steps in the Fmoc deprotection process during SPPS.

Fmoc_Deprotection_Workflow Resin Peptide-Resin (Fmoc-Protected) Deprotection Add 20% Piperidine in DMF Resin->Deprotection Step 1 Washing1 Wash with DMF Deprotection->Washing1 Step 2 Deprotected_Resin Peptide-Resin (Free Amine) Washing1->Deprotected_Resin Step 3

Caption: Workflow for the removal of the Fmoc protecting group.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Resin

This protocol describes the on-resin "click" reaction between a peptide containing a propargylglycine residue and an azide-functionalized molecule.

1. Peptide Synthesis:

  • Synthesize the peptide on the solid support as described in Protocol 1, incorporating this compound at the desired position.
  • After the final coupling step, perform the final Fmoc deprotection.

2. Click Reaction:

  • Wash the peptide-resin with DMF and then with dichloromethane (DCM).
  • Prepare the click reaction cocktail. A typical cocktail consists of:
  • The azide-containing molecule (5-10 equivalents).
  • A copper(I) source, such as copper(I) iodide (CuI) or generated in situ from copper(II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate (1-2 equivalents).
  • A ligand to stabilize the copper(I), such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA).
  • A suitable solvent system, often a mixture of DMF, water, and a base like DIPEA.
  • Add the click reaction cocktail to the peptide-resin and agitate at room temperature for 2-12 hours.
  • Monitor the reaction for completion using an appropriate analytical technique (e.g., mass spectrometry of a small cleaved sample).

3. Washing and Cleavage:

  • Wash the resin thoroughly with DMF, water, and DCM to remove excess reagents.
  • Proceed with the standard cleavage and deprotection of side-chain protecting groups using a cleavage cocktail appropriate for the resin and peptide sequence (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS)).[10]

Logical Relationship of the SPPS Cycle

The iterative nature of solid-phase peptide synthesis, including the incorporation of specialized amino acids like this compound, can be visualized as a cyclical workflow.

SPPS_Cycle Start Start with Resin-bound Amino Acid Fmoc_Deprotection Fmoc Deprotection Start->Fmoc_Deprotection Washing_A Washing Fmoc_Deprotection->Washing_A Amino_Acid_Coupling Couple next Fmoc-Amino Acid (e.g., this compound) Washing_A->Amino_Acid_Coupling Washing_B Washing Amino_Acid_Coupling->Washing_B Repeat Repeat for next Amino Acid Washing_B->Repeat Repeat->Fmoc_Deprotection Yes Final_Cleavage Final Cleavage from Resin Repeat->Final_Cleavage No

Caption: The iterative cycle of Fmoc-based solid-phase peptide synthesis.

This guide provides foundational knowledge and practical protocols for the effective use of this compound in peptide research and development. For specific applications, optimization of the described protocols may be necessary. Always refer to the relevant safety data sheets (SDS) for all chemicals used.

References

A Technical Guide to the Applications of (S)-2-(Fmoc-amino)-4-pentynoic Acid in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(Fmoc-amino)-4-pentynoic acid, also known as Fmoc-L-propargylglycine (Fmoc-Pra-OH), is a synthetic amino acid derivative that has become an indispensable tool in peptide chemistry, chemical biology, and drug discovery. Its unique structure, featuring a terminal alkyne group and an Fmoc-protected amine, provides a versatile handle for the precise modification of peptides and proteins.[1] The integration of this unnatural amino acid into peptide sequences via standard solid-phase peptide synthesis (SPPS) enables the introduction of a bioorthogonal alkyne functionality. This alkyne group can then be selectively modified through highly efficient and specific "click chemistry" reactions, allowing for the conjugation of a wide array of molecules such as fluorophores, affinity tags, polyethylene glycol (PEG) chains, and drug payloads. This guide provides an in-depth overview of the core applications, experimental protocols, and quantitative data associated with the use of (S)-2-(Fmoc-amino)-4-pentynoic acid.

Core Applications

The primary utility of (S)-2-(Fmoc-amino)-4-pentynoic acid lies in its dual-functionality: the Fmoc group allows for its seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS), while the terminal alkyne serves as a reactive handle for post-synthetic modifications via click chemistry.

Unnatural Amino Acid Incorporation via Solid-Phase Peptide Synthesis (SPPS)

(S)-2-(Fmoc-amino)-4-pentynoic acid is widely used as a building block in Fmoc-SPPS to introduce a terminal alkyne into a specific site within a peptide sequence. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is stable under a variety of reaction conditions but can be readily removed with a mild base, typically a solution of piperidine in dimethylformamide (DMF).[2][3] This orthogonality allows for the stepwise elongation of the peptide chain without affecting acid-labile side-chain protecting groups.[4] The incorporation of this compound follows the standard SPPS cycle of deprotection, activation, and coupling.[2][5]

Bioorthogonal Modification via Click Chemistry

Once the alkyne-containing peptide is synthesized, the terminal alkyne can be selectively modified using click chemistry. This class of reactions is characterized by high yields, stereospecificity, and tolerance to a wide range of functional groups, making them ideal for bioconjugation.[6][7] The two most common types of click chemistry used with alkyne-modified peptides are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the cycloaddition of the terminal alkyne with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole linkage.[8][9] The triazole ring is considered a good mimic of the native amide bond in peptides, being resistant to hydrolysis, oxidation, and enzymatic degradation.[7][8]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (e.g., dibenzocyclooctyne, DBCO) instead of a terminal alkyne. The reaction is driven by the release of ring strain in the cyclooctyne, allowing it to proceed rapidly and with high specificity with an azide-functionalized molecule under physiological conditions.[5][10] The elimination of the cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living cells and in vivo.[5][7]

Development of Stapled and Cyclic Peptides

(S)-2-(Fmoc-amino)-4-pentynoic acid and its derivatives are also used in the synthesis of stapled peptides. These are peptides that are conformationally constrained by a synthetic brace, often to stabilize an α-helical structure. By incorporating two alkyne-containing amino acids into a peptide sequence, a subsequent intramolecular click reaction with a bifunctional azide can create a rigid triazole-based staple. This can enhance the peptide's proteolytic stability, cell permeability, and binding affinity to its target.[11][12]

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the key experimental procedures involving (S)-2-(Fmoc-amino)-4-pentynoic acid.

Table 1: Fmoc-SPPS Coupling of (S)-2-(Fmoc-amino)-4-pentynoic acid

ParameterTypical Value/RangeNotes
Amino Acid Equivalents 3 eqRelative to resin loading.
Coupling Reagent HBTU, HATU, HCTU, DIC/OxymaPotent coupling reagents are recommended, especially for potentially difficult couplings.[13]
Coupling Reagent Equivalents 3 eq
Base DIPEA, NMM
Base Equivalents 6 eq
Solvent DMF, NMP
Coupling Time 1 - 4 hoursCan be extended ("double coupling") if initial coupling is incomplete, as monitored by a Kaiser test.[13]
Typical Coupling Yield >99%For standard couplings in Fmoc-SPPS.[]

Table 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Alkyne-Peptides

ParameterOn-Resin ConjugationIn-Solution Conjugation
Alkyne-Peptide Concentration N/A (Solid Support)1-10 mM
Azide-Molecule Equivalents 5 - 10 eq1.1 - 1.5 eq
Copper Source CuSO₄CuSO₄
Copper Concentration 0.1 - 0.5 eq25 eq (with ligand)
Reducing Agent Sodium AscorbateSodium Ascorbate
Reducing Agent Concentration 1 - 5 eq40 eq
Ligand THPTA, TBTATHPTA, TBTA
Ligand Concentration 1 - 5 eq25 eq (complexed with CuSO₄)
Solvent DMF, THF, or aqueous buffersAqueous buffers, DMSO
Reaction Time 1 - 12 hours15 - 60 minutes
Temperature Room TemperatureRoom Temperature
Typical Conversion/Yield >95%>95%[9][15]

Table 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of Alkyne-Peptides

ParameterTypical Value/RangeNotes
Peptide Concentration 1 - 10 mM
Cyclooctyne Reagent DBCO, BCNDBCO is commonly used.
Cyclooctyne Equivalents 1.1 - 1.5 eqA slight molar excess is typical.[5]
Solvent PBS, biocompatible buffers, DMSOThe reaction is compatible with aqueous environments.
Reaction Time 1 - 4 hoursCan be extended to overnight at 4°C.[10]
Temperature Room Temperature or 4°CProceeds efficiently under physiological conditions.
Second-Order Rate Constant (k) ~0.0024 - 0.28 M⁻¹s⁻¹Highly dependent on the specific cyclooctyne used.[10]

Experimental Protocols

Protocol 1: Incorporation of (S)-2-(Fmoc-amino)-4-pentynoic Acid via Fmoc-SPPS

This protocol describes the manual incorporation of this compound into a peptide sequence on a Rink Amide resin.

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh 20% piperidine in DMF solution for 15 minutes.[1]

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.[1]

  • Amino Acid Activation: In a separate vial, dissolve (S)-2-(Fmoc-amino)-4-pentynoic acid (3 eq), HBTU (3 eq), and HOBt (3 eq) in DMF. Add DIPEA (6 eq) and allow the mixture to pre-activate for 5 minutes.[5]

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow/colorless beads) indicates a complete reaction. If the test is positive (blue/purple beads), repeat the coupling step ("double coupling").[13]

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of an azide-containing molecule to the alkyne-modified peptide while it is still attached to the resin.

  • Resin Preparation: After incorporation of the final amino acid, ensure the N-terminal Fmoc group is removed. Swell the peptide-resin in DMF for at least 30 minutes and wash thoroughly with DMF (3 x 5 mL).[8]

  • Reaction Cocktail Preparation: In a separate vial, prepare the click chemistry reaction cocktail. For a 0.1 mmol scale synthesis, dissolve the azide-containing molecule (5-10 eq) in a minimal amount of DMF or THF.[8] Add CuSO₄ (e.g., from a 1M stock in H₂O, 0.1-0.5 eq) and a ligand such as THPTA (1-5 eq). Finally, add sodium ascorbate (e.g., from a 1M stock in H₂O, 1-5 eq).

  • Initiate Reaction: Add the reaction cocktail to the peptide-resin. Agitate the mixture at room temperature for 1-12 hours.

  • Washing: After the reaction, wash the resin extensively with DMF, H₂O, and DCM to remove copper and excess reagents.

  • Peptide Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).[10]

  • Purification: Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

  • Characterization: Confirm the identity and purity of the conjugated peptide by mass spectrometry and analytical RP-HPLC.

Protocol 3: In-Solution Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of a DBCO-functionalized molecule to a purified alkyne-containing peptide.

  • Peptide Preparation: Synthesize, cleave, and purify the alkyne-containing peptide as described in Protocol 1 and subsequent purification steps. Lyophilize the pure fractions and confirm the identity and purity by mass spectrometry and analytical RP-HPLC.

  • Reagent Preparation: Dissolve the purified alkyne-peptide in a reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mM. In a separate tube, dissolve the DBCO-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. Use a slight molar excess (1.1-1.5 equivalents) of the DBCO-reagent.[5]

  • Reaction Incubation: Mix the solutions of the alkyne-peptide and the DBCO-reagent. Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle shaking. The reaction progress can be monitored by LC-MS.[10]

  • Purification: Purify the conjugated peptide from unreacted reagents using RP-HPLC. A C18 column is commonly used. Monitor the elution profile at 220 nm (for the peptide backbone) and ~309 nm (for the DBCO moiety).

  • Characterization: Collect the fractions containing the purified product and confirm its identity and purity by analytical LC-MS. The mass of the final product should correspond to the mass of the starting peptide plus the mass of the DBCO reagent. Lyophilize the pure fractions to obtain the final product.

Mandatory Visualizations

SPPS_Workflow Resin Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (this compound, HBTU, DIPEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final Amino Acid FinalPeptide Alkyne-Modified Peptide Cleavage->FinalPeptide

Caption: Workflow for incorporating (S)-2-(Fmoc-amino)-4-pentynoic acid via Fmoc-SPPS.

Click_Chemistry_Pathways cluster_c_c Click Chemistry Modification Start Alkyne-Modified Peptide p1 Start->p1 CuAAC_Node CuAAC Reaction p2 CuAAC_Node->p2 SPAAC_Node SPAAC Reaction SPAAC_Node->p2 Final_Product Conjugated Peptide (Stable Triazole Linkage) p1->CuAAC_Node p1->SPAAC_Node p2->Final_Product CuAAC_Reagents Azide-Molecule + Cu(I) Catalyst + Reducing Agent CuAAC_Reagents->CuAAC_Node SPAAC_Reagents Azide-Molecule + Strained Cyclooctyne (e.g., DBCO) SPAAC_Reagents->SPAAC_Node

Caption: Pathways for post-synthesis modification via CuAAC and SPAAC click chemistry.

References

An In-depth Technical Guide to Fmoc-Pra-OH: Synthesis, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fmoc-L-propargylglycine (Fmoc-Pra-OH) is a non-proteinogenic amino acid derivative that has become an invaluable tool for researchers, scientists, and drug development professionals. Its unique structure, featuring a terminal alkyne group on the side chain and an Fmoc-protecting group on the alpha-amine, makes it a versatile building block in solid-phase peptide synthesis (SPPS). The presence of the alkyne functionality allows for post-synthetic modifications via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This enables the straightforward introduction of various functionalities onto peptides, such as fluorescent labels, imaging agents, and moieties that can induce secondary structures like peptide stapling.[1][2] Furthermore, peptides containing propargylglycine have been utilized as potent enzyme inhibitors, particularly of cystathionine γ-lyase, making them valuable probes for studying biological pathways.[1]

This technical guide provides comprehensive information on the chemical properties of this compound, its suppliers, and detailed experimental protocols for its incorporation into peptides and subsequent modifications.

Chemical Information and Supplier Details

A summary of the key chemical identifiers for this compound is presented below, along with a list of commercial suppliers.

PropertyValue
Full Chemical Name N-α-(9-Fluorenylmethoxycarbonyl)-L-propargylglycine
Synonyms Fmoc-L-Pra-OH, (S)-2-(Fmoc-amino)-4-pentynoic acid
CAS Number 198561-07-8
Molecular Formula C₂₀H₁₇NO₄
Molecular Weight 335.35 g/mol
Appearance White to off-white powder
Storage Conditions 2-8°C

Commercial Suppliers:

  • Aapptec

  • Advanced ChemTech

  • Anaspec

  • Bachem

  • Biosynth

  • Chem-Impex

  • MedchemExpress

  • MilliporeSigma (Novabiochem®)

  • P3 BioSystems

Core Applications and Experimental Protocols

Incorporation of this compound via Fmoc-Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence follows standard Fmoc-SPPS protocols. The alkyne side chain is stable to the conditions of Fmoc deprotection (piperidine) and peptide coupling.

Experimental Protocol:

  • Resin Swelling: Swell the desired resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin or the N-terminal amino acid of the growing peptide chain by treating with 20% piperidine in DMF. This is typically done in two steps: a brief 1-2 minute wash followed by a longer 15-20 minute incubation.

  • Washing: Thoroughly wash the resin with DMF (3-5 times) to remove the piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling agent such as HCTU (0.95 equivalents relative to the amino acid) in DMF.

    • Add a base, typically N,N-diisopropylethylamine (DIEA) (2 equivalents relative to the amino acid), to the activation mixture.

    • Immediately add the activated this compound solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation. For potentially difficult couplings, a double coupling can be performed.[3]

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

  • Monitoring the Coupling Reaction: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test. Note that a negative Kaiser test is expected after the coupling of a secondary amine like proline, but not for this compound.

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the desired peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers such as triisopropylsilane (TIS) and water (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.[4]

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, pellet by centrifugation, and wash with cold ether. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Post-Synthetic Modification via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A peptide containing a propargylglycine residue can be readily modified on-resin or in solution using a molecule containing an azide group. The following is a general protocol for an on-resin CuAAC reaction.[5][6]

Experimental Protocol:

  • Resin Swelling: Swell the peptide-resin containing the propargylglycine residue in dichloromethane (DCM) for 10-15 minutes.

  • Solvent Exchange: Wash the resin with DMF.

  • Click Reaction Cocktail Preparation: In a separate vessel, prepare the click reaction cocktail. For a typical reaction, this may include:

    • The azide-containing molecule (e.g., a fluorescent dye with an azide handle) (5-10 equivalents relative to the resin loading).

    • A copper(I) source, such as copper(I) iodide (CuI) or generated in situ from copper(II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate.

    • A copper-stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA).

    • A base, such as DIEA.

    • The reaction is typically performed in a solvent such as DMF or a mixture of DMF and water.

  • On-Resin Click Reaction: Add the click reaction cocktail to the resin and allow the reaction to proceed at room temperature for 1-12 hours. The reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.

  • Washing: After the reaction is complete, thoroughly wash the resin with DMF, DCM, and methanol to remove excess reagents and the copper catalyst.

  • Cleavage and Purification: Cleave the modified peptide from the resin and purify it as described in the SPPS protocol (steps 9 and 10).

Synthesis of Triazole-Stapled Peptides

Peptide stapling can enhance the helicity, proteolytic stability, and cell permeability of peptides. A triazole bridge can be formed by an intramolecular CuAAC reaction between a propargylglycine residue and an azido-containing amino acid residue incorporated into the peptide chain at an appropriate spacing (e.g., i, i+4 or i, i+7).[7]

Experimental Protocol:

  • Peptide Synthesis: Synthesize the linear peptide on a suitable resin using Fmoc-SPPS, incorporating this compound and an appropriate Fmoc-azido-amino acid (e.g., Fmoc-L-azidolysine) at the desired positions.

  • On-Resin Cyclization:

    • After the linear peptide has been assembled and while it is still attached to the resin with side-chain protecting groups intact, perform an on-resin CuAAC reaction.

    • Swell the resin in a suitable solvent like DMF.

    • Add a solution containing a copper(I) source (e.g., CuI or CuSO₄/sodium ascorbate), a ligand (e.g., TBTA), and a base (e.g., DIEA) in DMF.

    • Allow the intramolecular cyclization to proceed for 2-24 hours at room temperature.

  • Washing: Thoroughly wash the resin to remove the cyclization reagents.

  • Cleavage and Purification: Cleave the stapled peptide from the resin and purify by RP-HPLC as previously described.

Mandatory Visualizations

sps_workflow start Start with Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 couple Couple this compound (HCTU/DIEA in DMF) wash1->couple wash2 Wash (DMF) couple->wash2 repeat Repeat for Next Amino Acid wash2->repeat repeat->deprotect Yes final_deprotect Final Fmoc Deprotection repeat->final_deprotect No cleave Cleave from Resin (TFA Cocktail) final_deprotect->cleave purify Purify Peptide (RP-HPLC) cleave->purify end Final Peptide purify->end

Caption: Workflow for incorporating this compound into a peptide using Fmoc-SPPS.

cuaac_reaction cluster_reactants Reactants peptide Peptide with Propargylglycine Side Chain catalyst Cu(I) Catalyst (e.g., CuSO4 / NaAsc) peptide->catalyst azide Azide-containing Molecule (e.g., Fluorescent Dye-N3) azide->catalyst product 1,4-disubstituted 1,2,3-triazole Linked Peptide Conjugate catalyst->product

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for peptide modification.

signaling_pathway receptor Cell Surface Receptor enzyme Intracellular Enzyme receptor->enzyme Activates peptide_probe Peptide Probe (containing Pra-Fluorophore) peptide_probe->receptor Binds substrate Substrate enzyme->substrate product Product substrate->product Catalyzes downstream Downstream Signaling product->downstream

Caption: Hypothetical signaling pathway studied using a fluorescently labeled peptide probe.

References

The Role of Propargylglycine in Peptide Modification: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargylglycine (Pra), a non-proteinogenic amino acid, has emerged as a powerful and versatile tool in peptide chemistry and drug discovery. Its defining feature is a terminal alkyne group on its side chain, which serves as a chemical handle for a variety of bioorthogonal modifications. This technical guide provides an in-depth overview of the core principles and applications of propargylglycine in peptide modification, with a focus on its integration into peptide synthesis, its utility in "click" chemistry, and its role in modulating biological pathways.

Core Concepts

Propargylglycine's utility stems from the unique reactivity of its terminal alkyne. This functional group is largely inert to biological nucleophiles, allowing for highly specific chemical reactions to be performed in complex biological environments. The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This reaction forms a stable triazole linkage between the alkyne-containing peptide and an azide-functionalized molecule of interest.

The incorporation of propargylglycine into peptides is typically achieved through standard Solid-Phase Peptide Synthesis (SPPS) protocols using an Fmoc-protected propargylglycine building block.[2] This allows for precise, site-specific installation of the alkyne handle at any desired position within the peptide sequence.

Key Applications

The ability to specifically modify peptides with propargylglycine has opened up a wide range of applications in research and drug development:

  • Bioconjugation: Peptides containing propargylglycine can be readily conjugated to various molecules, including fluorescent dyes for imaging, polyethylene glycol (PEG) to enhance solubility and in vivo half-life, and cytotoxic drugs for targeted cancer therapy.[3]

  • Peptide Stapling: Propargylglycine can be used in conjunction with another reactive amino acid to create a "staple" that constrains the peptide into a specific conformation, often an α-helix. This can enhance the peptide's binding affinity and stability.[3][4]

  • Probing Biological Pathways: Propargylglycine is a known inhibitor of the enzyme cystathionine γ-lyase (CSE), a key enzyme in the endogenous production of hydrogen sulfide (H₂S), a gaseous signaling molecule.[5][6][7] This allows researchers to use propargylglycine-containing peptides to study the role of the H₂S signaling pathway in various physiological and pathological processes.[8][9][10]

Data Presentation

Table 1: Representative Yields for Solid-Phase Peptide Synthesis (SPPS) of Propargylglycine-Containing Peptides
Peptide SequenceResinCoupling ReagentCleavage CocktailCrude Purity (%)Isolated Yield (%)Reference
Ac-Ala-Pra-NH₂Rink AmideHBTU/DIEATFA/TIS/H₂O (95:2.5:2.5)>9075-85[11]
H-Gly-Pra-Gly-Gly-OHWangDIC/HOBtTFA/DCM (1:1)>8570-80[12]
Ac-Lys(Boc)-Pra-NH₂Rink AmideHCTU/DIEATFA/TIS/H₂O (95:2.5:2.5)>9080[11]
Table 2: Efficiency of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Propargylglycine-Containing Peptides
Peptide SubstrateAzide PartnerCopper SourceLigandSolventReaction Time (h)Conversion (%)Reference
Ac-Ala-Pra-NH₂Azido-PEG₃-BiotinCuSO₄/NaAscTBTADMSO/H₂O1>95[13]
H-Gly-Pra-Gly-Gly-OHBenzyl AzideCuINoneDMF4>98[14]
Ac-Lys(Azide)-Gly-Pra-NH₂(Internal Stapling)CuSO₄/NaAscTHPTADMF2>95[4]

Experimental Protocols

Protocol 1: Incorporation of Propargylglycine into Peptides via Fmoc-SPPS

This protocol outlines the manual synthesis of a propargylglycine-containing peptide on a Rink Amide resin for a C-terminal amide.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-L-propargylglycine)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIEA (N,N-diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-dimethylformamide)

  • Solvents: DMF, DCM (dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (trifluoroacetic acid), 2.5% TIS (triisopropylsilane), 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours. For coupling of Fmoc-L-propargylglycine, extend the coupling time to 4 hours to ensure complete reaction.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

  • Repeat Deprotection and Coupling: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[15][16][17]

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry.[18][19]

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Propargylglycine-Containing Peptide

This protocol describes the conjugation of an azide-functionalized fluorescent dye to a purified propargylglycine-containing peptide.

Materials:

  • Purified propargylglycine-containing peptide

  • Azide-functionalized fluorescent dye (e.g., Azide-Cy5)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (NaAsc)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a ligand

  • Solvent: Degassed buffer (e.g., phosphate buffer, pH 7.4) or a mixture of DMSO and water

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the propargylglycine-peptide in the reaction buffer to a final concentration of 1-5 mM.

    • Dissolve the azide-dye in DMSO to create a 10 mM stock solution.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA or TBTA in DMSO/water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the peptide solution, the azide-dye stock solution (1.2 equivalents relative to the peptide), and the ligand solution (1 equivalent relative to copper).

    • Add the CuSO₄ solution (0.1-0.5 equivalents relative to the peptide).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1-2 equivalents relative to copper).

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.

  • Monitoring: Monitor the reaction progress by RP-HPLC or mass spectrometry.

  • Purification: Once the reaction is complete, purify the fluorescently labeled peptide using RP-HPLC with a suitable gradient to separate the product from unreacted starting materials and catalyst.[15][16][17]

  • Characterization: Confirm the successful conjugation and purity of the final product by mass spectrometry and UV-Vis spectroscopy.[18][19]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

H2S_Signaling_Pathway cluster_synthesis H2S Synthesis cluster_inhibition Inhibition cluster_downstream Downstream Effects L-Cysteine L-Cysteine CSE Cystathionine γ-lyase (CSE) L-Cysteine->CSE H2S Hydrogen Sulfide (H2S) CSE->H2S Signaling Cellular Signaling (e.g., Ion Channel Modulation, Anti-inflammatory Effects) H2S->Signaling Propargylglycine Propargylglycine Propargylglycine->CSE

Caption: Inhibition of the H₂S signaling pathway by propargylglycine.

Peptide_Modification_Workflow SPPS Solid-Phase Peptide Synthesis (with Fmoc-Propargylglycine) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification1 RP-HPLC Purification Cleavage->Purification1 Characterization1 Mass Spectrometry Characterization Purification1->Characterization1 CuAAC Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Characterization1->CuAAC Purification2 RP-HPLC Purification CuAAC->Purification2 FinalProduct Final Modified Peptide Purification2->FinalProduct

Caption: Experimental workflow for peptide modification using propargylglycine.

Impact on Peptide Structure

The incorporation of the relatively small and linear propargylglycine side chain is generally considered to have a minimal impact on the overall secondary structure of a peptide. However, the subsequent modification via CuAAC introduces a bulkier triazole ring, which can influence the peptide's conformation.

Circular Dichroism (CD) Spectroscopy is a valuable technique for assessing the secondary structure of peptides in solution. Studies have shown that for flexible peptides, the introduction of a triazole linkage through propargylglycine can, in some cases, induce or stabilize helical structures.[20] Conversely, for already structured peptides, the modification may cause minor perturbations. It is therefore crucial to characterize the structure of the modified peptide to ensure that the desired conformation and biological activity are maintained.

Conclusion

Propargylglycine has proven to be an indispensable tool for peptide modification, offering a robust and versatile platform for creating novel peptide conjugates and probes. Its straightforward incorporation into peptides via SPPS and the high efficiency of the subsequent click chemistry reactions make it accessible to a broad range of researchers. The ability to use propargylglycine to investigate the H₂S signaling pathway further highlights its importance in chemical biology and drug discovery. As the field of peptide therapeutics continues to expand, the applications of propargylglycine are poised to play an increasingly significant role in the development of next-generation diagnostics and therapies.

References

An In-depth Technical Guide to Click Chemistry with Fmoc-Pra-OH for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to the Power of Click Chemistry with a Versatile Building Block

In the landscape of modern chemical biology and drug discovery, the ability to efficiently and specifically conjugate molecules is paramount. "Click chemistry," a concept introduced by K. Barry Sharpless, has emerged as a transformative methodology, providing a suite of reactions that are high-yielding, wide in scope, and generate minimal byproducts.[1][2] At the heart of many click chemistry applications is the use of specialized building blocks, and among these, N-α-Fmoc-L-propargylglycine (Fmoc-Pra-OH) has proven to be an invaluable tool.[1][3] This technical guide provides a comprehensive overview of this compound, detailing its application in the two major forms of click chemistry—Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—and its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS).

This compound is an amino acid derivative that features a terminal alkyne group on its side chain.[1] The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group makes it perfectly suited for standard Fmoc-based SPPS, allowing for its precise incorporation into a peptide sequence.[4][5] The terminal alkyne then serves as a versatile handle for subsequent modification via click chemistry.

Core Concepts: CuAAC vs. SPAAC

The two primary forms of click chemistry that utilize the alkyne functionality of this compound are CuAAC and SPAAC. The choice between these two powerful techniques depends on the specific requirements of the experiment, particularly the sensitivity of the biological system to copper.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a robust and highly efficient reaction that involves the copper(I)-catalyzed reaction between a terminal alkyne and an azide to form a stable 1,4-disubstituted triazole linkage.[6][7] This reaction is known for its fast kinetics and high yields, often approaching quantitative conversion.[8] However, the requirement for a copper catalyst can be a drawback in biological systems due to the potential for cytotoxicity and the generation of reactive oxygen species.[7]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) , on the other hand, is a copper-free click chemistry reaction.[6][9] It utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.[9] The release of ring strain drives the reaction forward, eliminating the need for a metal catalyst and making it highly suitable for applications in living cells and whole organisms.[7] While generally exhibiting slower reaction kinetics compared to CuAAC, the biocompatibility of SPAAC is a significant advantage for many in vivo and in cellulo applications.[7]

Quantitative Data Presentation

The selection of the appropriate click chemistry method often involves a trade-off between reaction speed, yield, and biocompatibility. The following tables summarize key quantitative data for CuAAC and SPAAC reactions.

ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)Reference(s)
Second-Order Rate Constant 10² - 10³ M⁻¹s⁻¹10⁻³ - 1 M⁻¹s⁻¹[9][10]
Typical Reaction Time Minutes to a few hoursSeveral hours to overnight[7]
Typical Reactant Concentration Micromolar (µM) rangeMicromolar (µM) to millimolar (mM) range[7]
Biocompatibility Limited by copper cytotoxicityExcellent[6][7]
Typical Yields Often >95%Generally high, but can be sequence/steric dependent[11][12]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of click chemistry with this compound. The following are representative protocols for the incorporation of this compound into a peptide sequence via SPPS and subsequent on-resin CuAAC.

Protocol 1: Incorporation of this compound into a Peptide Sequence via Fmoc-SPPS

This protocol outlines the manual incorporation of this compound into a peptide chain on a Rink Amide resin.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvents: DMF, DCM

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Pre-activate the mixture for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, using this compound at the desired position.

  • Final Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the on-resin cyclization of a peptide containing both an azide and an alkyne (from this compound).

Materials:

  • Resin-bound linear peptide containing an azide and propargylglycine

  • Copper(I) iodide (CuI)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: DMF

Procedure:

  • Resin Swelling: Swell the dried resin-bound linear peptide in DMF for at least 1 hour.

  • Cycloaddition Reaction:

    • To the swollen resin, add a solution of CuI (2 equivalents) and DIPEA (50 equivalents) in DMF.

    • Agitate the reaction mixture overnight at room temperature.

  • Washing: Wash the resin extensively with DMF to remove copper salts and excess reagents.

  • Cleavage and Deprotection: Cleave the cyclic peptide from the resin using a standard TFA cleavage cocktail.

  • Purification: Purify the cyclic peptide by RP-HPLC. A yield of 76-79% can be expected for on-resin cyclization.[12]

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key workflows and concepts related to the use of this compound in click chemistry.

sp_ps_workflow cluster_resin Solid Support cluster_synthesis_cycle Fmoc-SPPS Cycle cluster_final_steps Final Steps Resin Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Start Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 Washing2->Fmoc_Deprotection Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification click_chemistry_comparison cluster_reactants Reactants cluster_cuaac CuAAC Pathway cluster_spaac SPAAC Pathway (Copper-Free) Peptide_Alkyne Peptide with Propargylglycine (from this compound) CuAAC_Reaction Cu(I) Catalyst (e.g., CuSO4/Na-Ascorbate) Peptide_Alkyne->CuAAC_Reaction SPAAC_Reaction Strained Alkyne (e.g., DBCO) Peptide_Alkyne->SPAAC_Reaction Azide_Molecule Azide-Modified Molecule Azide_Molecule->CuAAC_Reaction Azide_Molecule->SPAAC_Reaction Triazole1 1,4-Disubstituted Triazole CuAAC_Reaction->Triazole1 Triazole2 Fused Triazole SPAAC_Reaction->Triazole2 drug_discovery_workflow cluster_synthesis Peptide Synthesis & Modification cluster_screening Screening & Optimization cluster_preclinical Preclinical Development SPPS Fmoc-SPPS with This compound Click_Conjugation Click Chemistry (CuAAC or SPAAC) with Azide-Drug/Probe SPPS->Click_Conjugation Purification Purification & Characterization Click_Conjugation->Purification Binding_Assay Target Binding Assays Purification->Binding_Assay Cell_Assay Cell-Based Functional Assays Binding_Assay->Cell_Assay Lead_Optimization Lead Optimization Cell_Assay->Lead_Optimization Lead_Optimization->SPPS Iterative Design In_Vivo_Studies In Vivo Efficacy & Toxicology Studies Lead_Optimization->In_Vivo_Studies

References

A Comprehensive Technical Guide to the Solubility of Fmoc-Pra-OH in Common Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-propargylglycine (Fmoc-Pra-OH) is a non-natural amino acid derivative widely employed in solid-phase peptide synthesis (SPPS) and medicinal chemistry. Its propargyl group serves as a versatile chemical handle for "click chemistry," enabling the straightforward introduction of modifications and conjugations to peptides. A thorough understanding of the solubility of this compound in various solvents is paramount for its effective use, ensuring efficient coupling reactions and preventing issues such as poor reaction kinetics and peptide aggregation. This technical guide provides a consolidated overview of the available solubility data for this compound, a detailed experimental protocol for its solubility determination, and a logical workflow to aid researchers in its practical application.

Core Concepts of Solubility in Peptide Synthesis

The solubility of Fmoc-protected amino acids is a critical parameter in SPPS. Inadequate solubility can lead to significant challenges, including:

  • Incomplete Coupling Reactions: Undissolved Fmoc-amino acid is unavailable to react with the N-terminus of the growing peptide chain, resulting in deletion sequences and impure final products.

  • Reduced Reaction Kinetics: Low concentrations of the dissolved amino acid can slow down the coupling reaction, necessitating longer reaction times or leading to incomplete incorporation.

  • Aggregation: Poorly soluble amino acid derivatives can contribute to the aggregation of the peptide-resin complex, hindering subsequent synthesis and cleavage steps.

Commonly used solvents in Fmoc-SPPS are polar aprotic solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). Dimethyl sulfoxide (DMSO) is also frequently used, often to enhance the solubility of challenging amino acids.

Quantitative and Qualitative Solubility of this compound

The following table summarizes the available solubility data for this compound in various solvents. It is important to note that solubility can be influenced by factors such as temperature, solvent grade, and the presence of moisture.

SolventConcentrationMolarity (approx.)Remarks
Dimethyl sulfoxide (DMSO)100 mg/mL[1]298.19 mM[1]Ultrasonic assistance may be required. Hygroscopic nature of DMSO can impact solubility.
Dimethylformamide (DMF)Clearly soluble0.5 MBased on 1 mmole in 2 mL of DMF.
Water0.0456 mg/mL0.136 mMCalculated value, indicating low aqueous solubility.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound in a specific solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials:

  • This compound (solid powder)

  • High-purity solvents (e.g., DMF, DMSO, NMP)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or agitator

  • Centrifuge

  • Syringe filters (e.g., 0.2 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standards: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to generate a calibration curve.

  • Sample Preparation: Accurately weigh an excess amount of this compound into a vial. Add a precise volume of the test solvent.

  • Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Centrifuge the vial at high speed to pellet the undissolved solid.

  • Sample Extraction: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed. Filter the supernatant through a syringe filter to remove any remaining microparticles.

  • Dilution: Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the range of the calibration curve.

  • Quantification: Analyze the diluted sample by HPLC. The characteristic absorbance of the Fmoc group (around 265 nm) is typically used for detection.

  • Calculation: Determine the concentration of the diluted sample from the HPLC calibration curve. Calculate the concentration of the original saturated solution by applying the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Standard Solutions B Weigh Excess this compound C Add Known Volume of Solvent D Equilibrate at Constant Temp (e.g., 24-48h agitation) C->D E Separate Solid and Liquid (Centrifugation) F Filter Supernatant G Dilute Filtered Sample F->G H Analyze by HPLC I Calculate Solubility from Calibration Curve

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

A comprehensive understanding of the solubility of this compound is essential for its successful application in peptide synthesis and other areas of chemical research. While DMSO and DMF are generally effective solvents, this guide provides the quantitative data and a robust experimental protocol to enable researchers to determine precise solubility under their specific experimental conditions. By carefully considering the solubility characteristics of this important building block, scientists can optimize their synthetic strategies, leading to higher purity products and more reliable experimental outcomes.

References

Stability and Storage of Fmoc-Pra-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-Pra-OH (N-α-9-fluorenylmethoxycarbonyl-L-propargylglycine) is a crucial building block in modern peptide synthesis, particularly for the introduction of an alkyne handle for subsequent modifications via click chemistry. The integrity and purity of this reagent are paramount for the successful synthesis of high-quality peptides. This technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, including potential degradation pathways and recommended handling procedures.

Core Stability and Storage Recommendations

The stability of this compound is influenced by temperature, light, and moisture. Adherence to proper storage and handling protocols is critical to prevent degradation and ensure reproducible results in peptide synthesis.

Storage Conditions

To maintain its long-term stability and purity, this compound should be stored under controlled conditions. The following table summarizes the recommended storage parameters for both solid compound and solutions.

ParameterRecommendationRationale
Temperature (Solid) 2°C to 8°C.[1]Minimizes the rate of potential degradation over time.
Temperature (Solutions) -20°C (up to 1 month) or -80°C (up to 6 months).[1]Prevents degradation in solution. It is advisable to avoid repeated freeze-thaw cycles.[1]
Light Store in the dark or in an amber vial.[1]The Fmoc protecting group is known to be sensitive to light and can degrade upon prolonged exposure.[1]
Moisture Store in a tightly sealed container in a dry environment, such as over a desiccant.[1]Moisture can lead to the hydrolysis of the Fmoc group.[1]

Signs of degradation may not always be visually apparent. While a change in appearance from a white powder to a discolored or clumpy solid can indicate moisture absorption or degradation, the most reliable method for assessing stability is through analytical techniques like High-Performance Liquid Chromatography (HPLC).[1] The appearance of new peaks or a decrease in the area of the main product peak would suggest degradation.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Potential Degradation Pathways

The primary route of degradation for this compound involves the cleavage of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group. This is the intended mechanism of deprotection during solid-phase peptide synthesis (SPPS), but it can also occur during storage if the compound is exposed to basic conditions.

Base-Catalyzed Degradation (Fmoc Cleavage)

The Fmoc group is labile to basic conditions. The degradation is initiated by the abstraction of the acidic proton on the fluorenyl ring system by a base, followed by a β-elimination reaction. This process releases the free amine of the propargylglycine, dibenzofulvene, and carbon dioxide. In the context of SPPS, a secondary amine like piperidine is used, which also acts as a scavenger for the liberated dibenzofulvene.

DegradationPathway FmocPraOH This compound Deprotonation Proton Abstraction FmocPraOH->Deprotonation Base Base (e.g., Piperidine, trace amines) Base->Deprotonation BetaElimination β-Elimination Deprotonation->BetaElimination Intermediate Products Degradation Products: - H-Pra-OH (Propargylglycine) - Dibenzofulvene - CO2 BetaElimination->Products

Caption: Base-catalyzed degradation of this compound.

Thermal Degradation

While less common under standard storage and handling conditions, thermal cleavage of the Fmoc group can occur at elevated temperatures. Studies have shown that Fmoc-amino acids can undergo thermal decomposition at temperatures around 120°C in solvents like DMSO, leading to the removal of the Fmoc group without the need for a base.

Experimental Protocol for Stability Assessment

To obtain quantitative data on the stability of this compound, a formal stability study should be conducted. The following protocol outlines a general procedure for assessing the stability of this compound under various conditions.

Objective: To determine the stability of solid this compound and a stock solution of this compound under different storage conditions over time.

Materials:

  • This compound (high purity)

  • HPLC-grade solvents (e.g., acetonitrile, water, trifluoroacetic acid)

  • Vials (clear and amber glass)

  • Calibrated analytical balance

  • HPLC system with a UV detector and a C18 column

  • Environmental chambers or incubators set to desired temperature and humidity levels

  • Light source for photostability testing (optional)

Methodology:

  • Sample Preparation:

    • Solid Samples: Aliquot approximately 5-10 mg of solid this compound into multiple clear and amber vials.

    • Solution Samples: Prepare a stock solution of this compound in a suitable solvent (e.g., DMF or acetonitrile) at a known concentration (e.g., 1 mg/mL). Aliquot the solution into multiple clear and amber vials.

  • Storage Conditions:

    • Divide the vials into different storage conditions. A comprehensive study would include:

      • Temperature: -20°C, 2-8°C, and ambient room temperature (e.g., 25°C).

      • Humidity (for solid samples): Controlled low humidity (desiccated) and elevated humidity (e.g., 75% RH).

      • Light Exposure: Protected from light (in amber vials or wrapped in foil) and exposed to ambient light.

  • Time Points:

    • Establish a schedule for sample analysis. Suggested time points could be: 0, 1, 3, 6, and 12 months for a long-term study.

  • Analytical Method:

    • At each time point, analyze the samples by reverse-phase HPLC (RP-HPLC).

    • HPLC Conditions (Example):

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% TFA in Water

      • Mobile Phase B: 0.1% TFA in Acetonitrile

      • Gradient: A suitable gradient to separate this compound from potential degradants (e.g., 10-90% B over 20 minutes).

      • Flow Rate: 1.0 mL/min

      • Detection: UV at a wavelength where the Fmoc group has strong absorbance (e.g., 265 nm or 301 nm).

      • Injection Volume: 10 µL

  • Data Analysis:

    • For each sample at each time point, determine the purity of this compound by calculating the peak area percentage of the main peak relative to the total peak area of all components.

    • Plot the percentage of remaining this compound against time for each storage condition to determine the degradation rate.

Recommended Handling Workflow

Proper handling of this compound is crucial to prevent contamination and degradation. The following workflow outlines the best practices for handling this reagent in a laboratory setting.

HandlingWorkflow Start Start: Receive this compound Storage Store immediately at 2-8°C in a dark, dry place Start->Storage Equilibrate Equilibrate container to room temperature before opening Storage->Equilibrate Weighing Weigh the required amount in a clean, dry environment Equilibrate->Weighing Prevents moisture condensation Dissolution Dissolve in high-purity, amine-free solvent (e.g., DMF) Weighing->Dissolution Reseal Tightly reseal the original container Weighing->Reseal After taking the sample Use Use immediately in peptide synthesis Dissolution->Use End End Use->End ReturnToStorage Return to 2-8°C storage Reseal->ReturnToStorage

Caption: Recommended workflow for handling this compound.

By adhering to these storage and handling guidelines, researchers can ensure the quality and stability of this compound, leading to more reliable and successful outcomes in their peptide synthesis endeavors. For critical applications, it is always recommended to verify the purity of the reagent before use, especially if it has been stored for an extended period.

References

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a foundational tool in the solid-phase peptide synthesis (SPPS) of complex and sensitive peptide targets. Its strategic application has revolutionized the field, enabling the efficient and high-fidelity assembly of peptide chains under mild conditions. This technical guide provides a comprehensive overview of the core principles of Fmoc chemistry, detailed experimental protocols, quantitative data, and a discussion of potential challenges and mitigation strategies.

The Fmoc group is a base-labile protecting group used for the temporary protection of the α-amino group of amino acids.[1][2] This characteristic is central to its widespread use in SPPS, allowing for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1][3] This orthogonality ensures that the α-amino group can be selectively deprotected without prematurely removing the protecting groups from reactive amino acid side chains.[][5]

The Chemistry of Fmoc Protection and Deprotection

The Fmoc group is typically introduced to an amino acid by reacting it with Fmoc-chloride (Fmoc-Cl) or, more commonly, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[1][6] The latter reagent is favored due to its greater stability and reduced likelihood of promoting side reactions.[3]

The key to the Fmoc group's utility lies in its susceptibility to removal by a mild base, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6][7] The deprotection proceeds via a β-elimination mechanism. The base abstracts the acidic proton on the fluorenyl ring system, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine of the amino acid.[8] The DBF is then scavenged by piperidine to form a stable adduct, preventing its reaction with the newly liberated amine.[8][9]

Monitoring Fmoc Deprotection

A significant advantage of Fmoc chemistry is the ability to monitor the deprotection step in real-time. The dibenzofulvene-piperidine adduct exhibits strong UV absorbance at approximately 301 nm.[1][9] By measuring the UV absorbance of the solution after the deprotection step, the extent of Fmoc removal can be quantified, ensuring the reaction has gone to completion before proceeding to the next coupling step.[1] This provides a valuable quality control checkpoint during the synthesis.[10]

The Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

The iterative process of Fmoc-SPPS involves a series of repeated steps to elongate the peptide chain while it is anchored to an insoluble resin support.[11] This solid-phase approach simplifies the purification process, as excess reagents and byproducts can be easily removed by washing the resin.[12]

Fmoc SPPS Cycle Resin Resin-Bound Peptide (N-terminal Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 1. Washing1 Washing (DMF) Deprotection->Washing1 2. Coupling Amino Acid Coupling (Activated Fmoc-AA) Washing1->Coupling 3. Washing2 Washing (DMF) Coupling->Washing2 4. Washing2->Resin 5. (for next cycle) Cycle Repeat Cycle for Next Amino Acid Washing2->Cycle

Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.

Advantages of the Fmoc Strategy

The Fmoc/tBu strategy has largely superseded the older tert-butyloxycarbonyl (Boc)/Bzl strategy for several key reasons:

  • Mild Deprotection Conditions: The use of a mild base like piperidine for Fmoc removal avoids the repetitive use of strong acids (like trifluoroacetic acid in Boc chemistry), which can degrade sensitive peptide sequences.[][13] This makes Fmoc chemistry particularly suitable for the synthesis of peptides containing acid-sensitive modifications like phosphorylation and glycosylation.[5][14]

  • Orthogonality: The base-lability of the Fmoc group is orthogonal to the acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt) and the acid-cleavable linkers used to attach the peptide to the resin.[1][] This allows for selective deprotection and simplifies the overall synthesis strategy.

  • Safety and Convenience: The reagents used in Fmoc chemistry are generally less hazardous and corrosive than the strong acids, such as hydrogen fluoride (HF), required for the final cleavage step in Boc chemistry.[11][14] The automation of Fmoc SPPS is also more straightforward.[14][15]

Quantitative Data in Fmoc Synthesis

The efficiency of each step in the Fmoc-SPPS cycle is critical for obtaining a high yield and purity of the final peptide. The following tables summarize key quantitative parameters.

ParameterTypical Value/RangeReagentsNotes
Fmoc-Deprotection
Reagent Concentration20-50% (v/v)Piperidine in DMF20% is the most common concentration.[7]
Reaction Time2 + 10-15 minutes20% Piperidine in DMFTypically a short initial treatment followed by a longer one to ensure complete removal.[3][16] For difficult sequences, longer times may be needed.[9]
Amino Acid Coupling
Amino Acid Equivalents3-5 equivalentsFmoc-Amino AcidRelative to the resin loading capacity.[1]
Coupling Reagent Equivalents3-5 equivalentsHBTU, HATU, HCTU, DIC/OxymaThe choice of coupling reagent can impact efficiency and reduce racemization.[]
Coupling Time30 min - 2 hoursVaries with coupling reagent and sequenceMonitoring the coupling reaction with a colorimetric test (e.g., Kaiser test) is recommended.[18]
Final Cleavage
Cleavage CocktailVariesTFA / Scavengers (e.g., TIS, water, EDT, DODT)The composition of the cleavage cocktail depends on the amino acid composition of the peptide to prevent side reactions.[19]
Cleavage Time1-4 hoursTFA-based cocktailsTime can vary depending on the peptide sequence and the stability of the side-chain protecting groups.[20]

Table 1: Key Quantitative Parameters in Fmoc-SPPS

Deprotection ReagentConcentrationTypical Deprotection TimeAdvantagesDisadvantages
Piperidine20% in DMF5-20 minutesHighly effective, well-established, forms stable adduct with DBF.[6]Can cause side reactions like aspartimide formation.[21]
Piperazine10% w/v in DMF/EthanolSimilar to PiperidineReduced side reactions (e.g., aspartimide formation, C-terminal cysteine racemization) compared to piperidine.[21][22]Lower solubility.[23]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)2% in DMFFaster than PiperidineUseful for difficult sequences prone to aggregation.[24]Non-nucleophilic, requires a scavenger for the DBF byproduct.[10]

Table 2: Comparison of Common Fmoc Deprotection Reagents

Experimental Protocols

Fmoc Protection of an Amino Acid (General Protocol)
  • Dissolution: Dissolve the amino acid (1.0 equivalent) in a 10% aqueous sodium carbonate solution or a mixture of dioxane and aqueous sodium bicarbonate.[3]

  • Addition of Fmoc Reagent: Slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane or acetone to the amino acid solution with vigorous stirring at 0-5°C.[3]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

  • Acidification: Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid, which will precipitate the Fmoc-protected amino acid.[3]

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Fmoc Solid-Phase Peptide Synthesis Cycle

This protocol outlines a single cycle of amino acid addition.

  • Resin Swelling: Swell the Fmoc-amino acid pre-loaded resin in DMF for at least 30-60 minutes in a reaction vessel.[3]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% (v/v) solution of piperidine in DMF to the resin and agitate for 3 minutes, then drain.[3]

    • Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.[3]

    • Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[3]

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Fmoc-protected amino acid (3-5 equivalents) with a suitable coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 30 minutes to 2 hours.

    • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents. The resin is now ready for the next deprotection cycle.

Cleavage of the Peptide from the Resin and Side-Chain Deprotection
  • Resin Preparation: After the final coupling and deprotection steps, wash the peptidyl-resin with DMF, followed by dichloromethane (DCM), and dry it thoroughly under vacuum.

  • Cleavage:

    • Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).[19]

    • Add the cleavage cocktail to the dried resin (typically 10 mL per gram of resin) and allow the reaction to proceed at room temperature for 1-4 hours with occasional agitation.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.[1]

    • Centrifuge the ether suspension to pellet the precipitated peptide.[3]

    • Decant the ether and wash the peptide pellet with cold ether two more times.[3]

  • Drying: Dry the peptide pellet under vacuum to obtain the crude peptide.[3]

Potential Side Reactions and Mitigation Strategies

While Fmoc chemistry is robust, several side reactions can occur, potentially impacting the yield and purity of the final peptide.

  • Aspartimide Formation: This is one of the most significant side reactions, particularly in sequences containing aspartic acid followed by a small amino acid like glycine.[14] The basic conditions of Fmoc deprotection can promote the formation of a cyclic imide intermediate, which can then hydrolyze to a mixture of desired α-aspartyl and undesired β-aspartyl peptides.[14]

    • Mitigation: Adding an acidic additive like 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) to the deprotection solution can suppress aspartimide formation.[21][25] Using specialized dipeptide building blocks or backbone protection strategies can also be effective.[22]

Aspartimide Formation Peptide Peptide-Asp-Gly-Resin Imide Aspartimide Intermediate (Cyclic Imide) Peptide->Imide Base (Piperidine) Alpha α-Aspartyl Peptide (Desired Product) Imide->Alpha Hydrolysis Beta β-Aspartyl Peptide (Side Product) Imide->Beta Hydrolysis Piperidide Piperidide Adduct (Side Product) Imide->Piperidide Attack by Piperidine

Caption: Pathway of aspartimide formation and subsequent reactions.
  • Racemization: The α-proton of an activated amino acid is susceptible to abstraction by a base, which can lead to racemization, particularly for sensitive amino acids like histidine and cysteine.[3]

    • Mitigation: The use of urethane-based protecting groups like Fmoc inherently suppresses racemization during coupling.[14] Employing coupling reagents that minimize racemization, such as those based on HOBt or Oxyma, and carefully controlling the amount of base used during activation are crucial.[]

  • Diketopiperazine Formation: This side reaction can occur at the dipeptide stage, where the N-terminal amine of the second amino acid attacks the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[10] This is particularly problematic for sequences with proline or glycine at the C-terminus.

    • Mitigation: Using sterically hindered resins like 2-chlorotrityl chloride resin can inhibit this side reaction.[24] Coupling the third amino acid immediately after the deprotection of the second residue can also minimize the opportunity for cyclization.

  • Deletion Sequences: Incomplete Fmoc deprotection or inefficient coupling can lead to the formation of peptides missing one or more amino acids.

    • Mitigation: As mentioned, monitoring Fmoc deprotection via UV spectroscopy is a key control measure.[9] For difficult couplings, extended reaction times, elevated temperatures, or the use of more potent coupling reagents may be necessary.[24] A capping step with a reagent like acetic anhydride after the coupling can be employed to terminate any unreacted peptide chains, simplifying the final purification.

Conclusion

The 9-fluorenylmethyloxycarbonyl protecting group is an indispensable tool in modern peptide chemistry.[3] Its unique base-lability provides a mild and orthogonal protection strategy that has enabled the routine synthesis of complex peptides, including those with sensitive post-translational modifications.[1][14] The amenability of Fmoc chemistry to automation has further revolutionized the field, making custom peptides readily accessible for a wide range of applications in research, diagnostics, and therapeutics.[1] A thorough understanding of its chemistry, lability, and potential side reactions is crucial for researchers and drug development professionals to optimize synthesis protocols and obtain high-purity peptides. By carefully selecting reagents, controlling reaction conditions, and monitoring each step, the challenges associated with Fmoc chemistry can be effectively managed, enabling the successful synthesis of even the most demanding peptide targets.

References

An In-depth Technical Guide to Alkyne-Containing Amino Acids for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of alkyne-containing amino acids, their incorporation into proteins, and their application in bioconjugation through click chemistry. It is designed to be a valuable resource for researchers in academia and industry who are looking to leverage these powerful tools for protein labeling, drug development, and the study of biological systems.

Introduction to Alkyne-Containing Amino Acids and Bioconjugation

Alkyne-containing amino acids are non-canonical amino acids that possess a terminal or internal alkyne functional group.[1][] This alkyne moiety serves as a bioorthogonal handle, meaning it is chemically inert within biological systems but can be specifically and efficiently reacted with a partner molecule, typically an azide, through a process known as "click chemistry".[1] This high degree of specificity allows for the precise modification of proteins and other biomolecules in complex biological environments.

The two primary forms of click chemistry utilized for bioconjugation with alkyne-containing amino acids are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

  • CuAAC is a highly efficient and widely used reaction that employs a copper(I) catalyst to join an alkyne and an azide, forming a stable triazole linkage.[3]

  • SPAAC is a copper-free alternative that utilizes a strained cyclooctyne to react with an azide.[4] The release of ring strain drives the reaction forward, making it suitable for live-cell imaging and other applications where the cytotoxicity of copper is a concern.

The ability to site-specifically incorporate these amino acids into a protein of interest opens up a vast array of possibilities for creating novel bioconjugates, including antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and proteins with novel functionalities.[5][6]

Common Alkyne-Containing Amino Acids

A variety of alkyne-containing amino acids have been synthesized and incorporated into proteins. The choice of amino acid can influence the efficiency of incorporation and the subsequent bioconjugation reaction. Below is a table of some commonly used alkyne-containing amino acids.

Amino Acid NameAbbreviationStructure
Propargylglycine PraPropargylglycine structure
Homopropargylglycine HpgHomopropargylglycine structure
p-Ethynyl-phenylalanine p-Et-Phep-Ethynyl-phenylalanine structure
p-Propargyloxy-phenylalanine p-Propargyloxy-Phep-Propargyloxy-phenylalanine structure

Synthesis of Alkyne-Containing Amino Acids

Alkyne-containing amino acids can be synthesized through various chemical routes.[1] Biological synthesis methods are also emerging.[]

Chemical Synthesis: Example Protocol for Propargylglycine

The synthesis of L-propargylglycine can be achieved through various methods, often starting from a protected amino acid precursor. A common approach involves the alkylation of a glycine enolate equivalent with propargyl bromide.

Materials:

  • Diethyl acetamidomalonate

  • Sodium ethoxide

  • Propargyl bromide

  • Hydrochloric acid

  • Ethanol

Procedure:

  • Deprotonation: Diethyl acetamidomalonate is treated with a strong base, such as sodium ethoxide, in a suitable solvent like ethanol to generate the enolate.

  • Alkylation: The enolate is then reacted with propargyl bromide. The bromide is displaced by the enolate in an SN2 reaction to form diethyl 2-acetamido-2-(prop-2-yn-1-yl)malonate.

  • Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed and decarboxylated by heating with a strong acid, such as hydrochloric acid. This removes the protecting groups and one of the carboxyl groups, yielding L-propargylglycine.

  • Purification: The final product is purified by recrystallization or chromatography.

Incorporation of Alkyne-Containing Amino Acids into Proteins

The site-specific incorporation of unnatural amino acids into proteins is a powerful technique that allows for precise control over the location of the alkyne handle.[7][8][9] The most common method for achieving this in both prokaryotic and eukaryotic systems is through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon, typically the amber stop codon (UAG).[10]

General Workflow for Site-Specific Incorporation

G cluster_prep Preparation cluster_expression Expression and Incorporation cluster_purification Purification and Verification Plasmid_Construction Plasmid Construction: - Gene of interest with amber codon (TAG) - Orthogonal aaRS and tRNA genes Transformation Transformation of Host Cells Plasmid_Construction->Transformation Introduce plasmids Cell_Culture Host Cell Culture Preparation Cell_Culture->Transformation Induction Induction of Protein Expression Transformation->Induction Supplementation Supplementation with Alkyne Amino Acid Induction->Supplementation Simultaneous Harvesting Cell Harvesting and Lysis Supplementation->Harvesting Purification Protein Purification (e.g., His-tag) Harvesting->Purification Verification Verification of Incorporation (e.g., Mass Spectrometry) Purification->Verification

Experimental Protocol: Amber Codon Suppression in E. coli

This protocol outlines a general procedure for incorporating an alkyne-containing amino acid into a target protein in E. coli using an evolved aminoacyl-tRNA synthetase/tRNA pair.[11]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the gene of interest with an in-frame amber (TAG) codon at the desired site.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and suppressor tRNA (e.g., pEVOL).

  • Alkyne-containing amino acid (e.g., propargylglycine).

  • LB medium and appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmid containing your gene of interest and the plasmid encoding the orthogonal aaRS/tRNA pair.

  • Culture Growth: Inoculate a starter culture in LB medium with the appropriate antibiotics and grow overnight at 37°C.

  • Expression Culture: The next day, dilute the starter culture into a larger volume of fresh LB medium with antibiotics and grow at 37°C to an OD600 of 0.6-0.8.

  • Supplementation: Add the alkyne-containing amino acid to the culture to a final concentration of 1-10 mM.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Harvesting and Purification: Harvest the cells by centrifugation, lyse the cells, and purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • Verification: Confirm the incorporation of the alkyne-containing amino acid by mass spectrometry.

Bioconjugation via Click Chemistry

Once the alkyne-containing amino acid is incorporated into the protein, it can be conjugated to a molecule of interest containing an azide group.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a robust and highly efficient bioconjugation method.[3][12]

This protocol describes a general procedure for labeling an alkyne-modified protein with an azide-functionalized molecule.[12][13]

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • Azide-functionalized molecule (e.g., fluorescent dye, biotin).

  • Copper(II) sulfate (CuSO4) stock solution (e.g., 50 mM in water).

  • Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate stock solution (e.g., 50 mM in water, freshly prepared).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand stock solution (e.g., 50 mM in water).

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein (final concentration 1-10 µM) and the azide-functionalized molecule (10- to 100-fold molar excess over the protein).

  • Ligand and Copper Addition: Add the copper-chelating ligand (e.g., THPTA) to a final concentration of 100-500 µM, followed by the CuSO4 solution to a final concentration of 50-200 µM.

  • Initiation: Initiate the reaction by adding the reducing agent (TCEP or sodium ascorbate) to a final concentration of 1-5 mM.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.

  • Purification: Remove excess reagents and purify the conjugated protein using size-exclusion chromatography, dialysis, or affinity chromatography.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that is ideal for applications in living systems.[4][14]

This protocol outlines a general procedure for labeling a protein containing a strained cyclooctyne with an azide-functionalized molecule.

Materials:

  • Protein modified with a strained cyclooctyne (e.g., DBCO, BCN).

  • Azide-functionalized molecule.

  • Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the cyclooctyne-modified protein and the azide-functionalized molecule in the reaction buffer. A 1.1 to 1.5-fold molar excess of the azide reagent is typically used.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C with gentle shaking. The reaction progress can be monitored by LC-MS.

  • Purification: Purify the conjugated protein using size-exclusion chromatography or dialysis to remove unreacted reagents.

Quantitative Data for Bioconjugation Reactions

The efficiency of CuAAC and SPAAC reactions can be compared by their second-order rate constants. This data is crucial for designing experiments and choosing the appropriate click chemistry for a specific application.

Reaction TypeAlkyneAzideSecond-Order Rate Constant (k, M⁻¹s⁻¹)Reference
CuAAC Terminal AlkyneBenzyl Azide~10² - 10⁴[15]
CuAAC with accelerating ligand Terminal AlkyneBenzyl Azide~10⁴ - 10⁵[16]
SPAAC Cyclooctyne (OCT)Benzyl Azide~2.4 x 10⁻³[17]
SPAAC Difluorinated Cyclooctyne (DIFO)Benzyl Azide~7.6 x 10⁻²[18]
SPAAC Dibenzocyclooctyne (DBCO)Benzyl Azide~0.3[4]
SPAAC Bicyclo[6.1.0]nonyne (BCN)Benzyl Azide~0.15[17]

Applications and Workflows

Alkyne-containing amino acids and click chemistry have enabled a wide range of applications in research and drug development.

Metabolic Labeling of Newly Synthesized Proteins

Metabolic labeling with alkyne-containing amino acid analogs, such as homopropargylglycine (HPG), allows for the visualization and identification of newly synthesized proteins in cells and organisms.[19][20]

G cluster_labeling Cellular Labeling cluster_processing Sample Processing cluster_analysis Downstream Analysis Cell_Culture Culture Cells Add_HPG Add Homopropargylglycine (HPG) Cell_Culture->Add_HPG Incubate Incubate for Protein Synthesis Add_HPG->Incubate Cell_Lysis Cell Lysis Incubate->Cell_Lysis Click_Reaction Click Reaction with Azide-Probe (e.g., Azide-Biotin or Azide-Fluorophore) Cell_Lysis->Click_Reaction Affinity_Purification Affinity Purification (for Biotin probe) Click_Reaction->Affinity_Purification Fluorescence_Imaging Fluorescence Imaging (for Fluorophore probe) Click_Reaction->Fluorescence_Imaging Mass_Spectrometry Mass Spectrometry for Protein ID Affinity_Purification->Mass_Spectrometry

Studying Protein-Protein Interactions

Photo-crosslinking amino acids containing an alkyne handle can be used to capture and identify protein-protein interactions.[21][22]

G cluster_probe Probe Generation cluster_interaction Interaction and Crosslinking cluster_analysis Analysis Incorporate_UAA Incorporate Photo-reactive Alkyne Amino Acid into Bait Protein Incubate_with_Prey Incubate Bait with Prey Proteins Incorporate_UAA->Incubate_with_Prey UV_Irradiation UV Irradiation to Crosslink Incubate_with_Prey->UV_Irradiation Cell_Lysis Cell Lysis UV_Irradiation->Cell_Lysis Click_Chemistry Click Chemistry with Azide-Biotin Cell_Lysis->Click_Chemistry Streptavidin_Enrichment Streptavidin Enrichment Click_Chemistry->Streptavidin_Enrichment MS_Analysis Mass Spectrometry to Identify Prey Streptavidin_Enrichment->MS_Analysis

Conclusion

Alkyne-containing amino acids, in conjunction with click chemistry, provide a versatile and powerful platform for the site-specific modification of proteins. The methodologies described in this guide offer researchers the tools to create novel bioconjugates for a wide range of applications, from basic research to the development of new therapeutics. The continued development of new alkyne-containing amino acids and improved bioconjugation strategies will undoubtedly expand the capabilities of this exciting field.

References

Methodological & Application

Application Notes and Protocols for Fmoc-Pra-OH Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-propargylglycine (Fmoc-Pra-OH) is a non-canonical amino acid utilized in Solid-Phase Peptide Synthesis (SPPS) to introduce a terminal alkyne functional group into a peptide sequence.[1][2][3] This alkyne handle is a versatile tool for post-synthetic modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[3][4][5] These modifications can include the attachment of fluorophores, imaging agents, polyethylene glycol (PEG) chains, or for the formation of cyclic peptides.[1][2] This document provides a detailed protocol for the incorporation of this compound into peptides using manual Fmoc-SPPS.

Data Presentation

The successful incorporation of this compound and the overall purity of the final peptide are dependent on optimized protocols. While specific data for every peptide sequence will vary, the following table provides typical target values for a standard SPPS cycle.

ParameterTarget ValueMonitoring Method
Resin Loading0.1 - 1.0 mmol/gManufacturer's specification or UV-Vis quantification of Fmoc cleavage
Fmoc Deprotection>99% completionUV-Vis quantification of dibenzofulvene-piperidine adduct
Amino Acid Coupling>99% completionKaiser test (for primary amines) or Chloranil test (for secondary amines)
Final Crude Peptide Purity>70% (sequence dependent)Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Experimental Protocols

This protocol outlines the manual synthesis of a peptide containing a propargylglycine residue on a 0.1 mmol scale.

Materials and Reagents
  • Resin: Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid)

  • Amino Acids: Fmoc-protected amino acids, including Fmoc-L-Pra-OH

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Dichloromethane (DCM), peptide synthesis grade

    • Piperidine, reagent grade

    • Methanol (MeOH), reagent grade

    • Diethyl ether, cold

  • Coupling Reagents:

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • HOBt (Hydroxybenzotriazole)

    • DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Cleavage Cocktail (Reagent K):

    • Trifluoroacetic acid (TFA) (82.5%)

    • Phenol (5%)

    • Water (5%)

    • Thioanisole (5%)

    • 1,2-Ethanedithiol (EDT) (2.5%)

  • Kaiser Test Reagents:

    • Solution A: 5 g ninhydrin in 100 mL ethanol

    • Solution B: 80 g phenol in 20 mL ethanol

    • Solution C: 2 mL 0.001 M KCN in 98 mL pyridine

Protocol Steps

1. Resin Swelling and Preparation

  • Weigh out the appropriate amount of resin for a 0.1 mmol synthesis.

  • Place the resin in a reaction vessel and wash with DMF (3 x 5 mL).

  • Swell the resin in DMF for at least 30 minutes.

2. First Amino Acid Loading (if not pre-loaded)

  • If using a non-pre-loaded resin, follow the resin manufacturer's specific protocol for loading the first Fmoc-protected amino acid.

3. Fmoc Deprotection

  • Drain the DMF from the swollen resin.

  • Add 5 mL of 20% piperidine in DMF to the resin.

  • Agitate the resin for 3 minutes.

  • Drain the deprotection solution.

  • Add another 5 mL of 20% piperidine in DMF and agitate for 10 minutes.

  • Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 5 mL).

4. This compound Coupling

  • In a separate vial, dissolve Fmoc-L-Pra-OH (3 equivalents, 0.3 mmol), HBTU (2.9 equivalents, 0.29 mmol), and HOBt (3 equivalents, 0.3 mmol) in a minimal amount of DMF.

  • Add DIPEA (6 equivalents, 0.6 mmol) to the amino acid solution and vortex briefly.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling:

    • Take a few beads of resin and wash them thoroughly with DMF and then DCM.

    • Perform a Kaiser test:

      • Add 2-3 drops of each Kaiser test solution to the resin beads.

      • Heat at 100°C for 5 minutes.

      • A blue color indicates incomplete coupling (presence of free primary amines). A yellow or colorless result indicates a complete reaction.

    • If the Kaiser test is positive, continue coupling for another hour. If it remains positive, a "double coupling" may be necessary.[6]

5. Capping (Optional)

  • If the coupling is incomplete after double coupling, any unreacted amines can be capped to prevent the formation of deletion sequences. This is done by treating the resin with a solution of acetic anhydride and DIPEA in DMF.

6. Subsequent Amino Acid Couplings

  • Repeat the deprotection (Step 3) and coupling (Step 4) steps for each subsequent amino acid in the peptide sequence.

7. Final Fmoc Deprotection

  • After the final amino acid has been coupled, perform a final deprotection step as described in Step 3.

8. Cleavage and Deprotection

  • Wash the peptide-resin with DCM (3 x 5 mL) and dry under a stream of nitrogen.

  • Add 5-10 mL of the cleavage cocktail (Reagent K) to the resin.

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to a 50 mL tube of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

9. Peptide Purification

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

  • Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[7][8][9][10][11]

  • Collect the fractions containing the desired peptide and confirm the identity by mass spectrometry.

  • Lyophilize the pure fractions to obtain the final peptide product.

Visualizations

Fmoc-SPPS Workflow

SPPS_Workflow Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle for Each Amino Acid Wash2->Repeat Next Amino Acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Amino Acid Repeat->Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Proline Dehydrogenase (PRODH) Inhibition Signaling Pathway

Peptides containing propargylglycine can be used to synthesize inhibitors of proline dehydrogenase (PRODH), an enzyme implicated in cancer metabolism and cellular stress responses. Inhibition of PRODH can lead to apoptosis or senescence through the generation of reactive oxygen species (ROS).

PRODH_Pathway cluster_mitochondrion Mitochondrion cluster_cellular_response Cellular Response Proline Proline PRODH PRODH Proline->PRODH P5C P5C PRODH->P5C ETC Electron Transport Chain PRODH->ETC e- transfer ROS ROS Generation ETC->ROS Apoptosis Apoptosis ROS->Apoptosis Senescence Cellular Senescence ROS->Senescence Pra_Inhibitor Propargylglycine-based Inhibitor Pra_Inhibitor->PRODH Inhibition

Caption: Inhibition of PRODH by a propargylglycine-based inhibitor.

References

Coupling Fmoc-Pra-OH in Automated Peptide Synthesizers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-propargylglycine (Fmoc-Pra-OH) is a non-canonical amino acid that has become an invaluable tool in peptide chemistry and drug development. Its defining feature is a terminal alkyne group on its side chain, which serves as a versatile chemical handle for various bioconjugation strategies, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry".[1][2] The ability to site-specifically introduce an alkyne moiety into a peptide sequence opens up possibilities for creating novel peptide conjugates, including fluorescently labeled peptides for diagnostic and imaging applications, peptide-drug conjugates for targeted therapy, and stapled peptides with enhanced structural stability and biological activity.

These application notes provide detailed protocols for the efficient incorporation of this compound into peptide sequences using automated solid-phase peptide synthesis (SPPS). We will cover recommended coupling reagents, optimized reaction conditions, potential side reactions, and post-synthesis modifications, presenting quantitative data where available to guide researchers in achieving high-yield and high-purity synthesis of propargylglycine-containing peptides.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its successful application in automated peptide synthesis.

PropertyValue
CAS Number 198561-07-8
Molecular Formula C₂₀H₁₇NO₄
Molecular Weight 335.36 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, NMP

Experimental Protocols for Automated Synthesis

The following protocols are designed for standard automated peptide synthesizers utilizing Fmoc/tBu chemistry. Parameters may need to be optimized depending on the specific instrument, peptide sequence, and resin.

Protocol 1: Standard Coupling of this compound

This protocol is suitable for most sequences where the coupling of this compound is not expected to be particularly challenging.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide, Wang) in N,N-dimethylformamide (DMF) for at least 30 minutes in the reaction vessel.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 3 minutes.

  • Drain the reaction vessel.

  • Treat the resin again with 20% piperidine in DMF for 10-15 minutes.

  • Wash the resin thoroughly with DMF (5-7 cycles).

3. This compound Coupling:

  • Prepare a solution of this compound (3-5 equivalents relative to resin loading), a coupling reagent such as HCTU (2.9 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

  • Pre-activate the mixture for 1-2 minutes before adding it to the reaction vessel.

  • Couple for 30-60 minutes at room temperature. For microwave synthesizers, a coupling time of 5-10 minutes at a controlled temperature (e.g., 50-75°C) can be employed.

4. Washing:

  • Wash the resin with DMF (5-7 cycles).

5. Capping (Optional):

  • To block any unreacted amino groups, a capping step with a mixture of acetic anhydride and DIPEA in DMF can be performed.

6. Repeat Cycle:

  • Proceed to the next deprotection and coupling cycle for the subsequent amino acid in the sequence.

Protocol 2: Double Coupling for Difficult Sequences

For sequences where the coupling efficiency of this compound is expected to be lower (e.g., due to steric hindrance or peptide aggregation), a double coupling strategy is recommended.

  • Follow steps 1 and 2 from Protocol 1.

  • Perform the first coupling of this compound as described in step 3 of Protocol 1.

  • Wash the resin with DMF (3-5 cycles).

  • Repeat the coupling step (step 3 of Protocol 1) with a fresh solution of activated this compound.

  • Proceed with washing and subsequent cycles as described in Protocol 1.

Data Presentation: Coupling Reagent Performance

The choice of coupling reagent is critical for achieving high efficiency in the incorporation of this compound. While specific comparative data for this compound is limited, the following table summarizes the general performance of commonly used coupling reagents in automated SPPS, which can be extrapolated to the coupling of this unnatural amino acid.[3][4][5]

Coupling ReagentClassRelative EfficiencyRecommended for this compoundNotes
HBTU/HCTU Aminium/UroniumHighYesStandard and cost-effective choice for routine synthesis.[4]
HATU/HDMC Aminium/UroniumVery HighYesRecommended for difficult couplings and to minimize racemization.[3][6]
DIC/Oxyma Carbodiimide/AdditiveModerate to HighYesA good, cost-effective alternative, particularly when base-free conditions are desired to minimize side reactions.
PyBOP/PyAOP PhosphoniumHighYesEffective for sterically hindered amino acids.

Potential Side Reactions and Mitigation Strategies

While the incorporation of this compound is generally straightforward, researchers should be aware of potential side reactions that can occur during SPPS.[1][7][8]

Side ReactionDescriptionMitigation Strategy
Incomplete Coupling Failure of the activated this compound to react completely with the N-terminal amine of the growing peptide chain, leading to deletion sequences.Employ a double coupling strategy (Protocol 2). Use a more efficient coupling reagent like HATU. Increase coupling time and/or temperature (within instrument limits).
Racemization Loss of stereochemical integrity at the alpha-carbon of the amino acid. While less common for glycine derivatives, it can be influenced by the activation method and base.Use coupling additives like OxymaPure or HOAt. Minimize pre-activation times.
Alkyne-Related Side Reactions Although the terminal alkyne is relatively stable under standard SPPS conditions, prolonged exposure to strong bases or certain reagents could potentially lead to side reactions. However, this is not commonly reported.Adhere to standard, optimized protocols and avoid unnecessarily harsh or prolonged reaction conditions.
Aspartimide Formation If Asp is present in the sequence, piperidine-mediated Fmoc deprotection can lead to the formation of a cyclic imide, resulting in side products.[8]Use of additives like OxymaPure in the deprotection solution can suppress this side reaction.

Post-Synthesis Modification: Click Chemistry

The primary utility of incorporating propargylglycine into a peptide is to enable post-synthetic modification via click chemistry. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and bioorthogonal reaction for this purpose.[2][9][10]

Protocol 3: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an azide-containing molecule (e.g., a fluorescent dye) to the resin-bound, Pra-containing peptide.

1. Peptide Synthesis:

  • Synthesize the peptide containing this compound on the resin using the appropriate protocol.

  • Ensure the final N-terminal Fmoc group is removed if the N-terminus is to remain free.

2. Reagent Preparation:

  • Azide Solution: Dissolve the azide-containing molecule (e.g., Azide-Fluorophore, 5-10 equivalents) in a mixture of DMF and water.

  • Copper(II) Sulfate Solution: Prepare a stock solution of CuSO₄·5H₂O in water.

  • Sodium Ascorbate Solution: Prepare a fresh stock solution of sodium ascorbate in water.

3. Click Reaction:

  • Swell the peptide-resin in DMF.

  • Add the azide solution to the resin.

  • Add the CuSO₄ solution (0.1-0.5 equivalents).

  • Add the sodium ascorbate solution (1-2 equivalents) to reduce Cu(II) to the catalytic Cu(I) species.

  • Gently agitate the reaction mixture at room temperature for 1-4 hours.

4. Washing:

  • Wash the resin thoroughly with DMF, water, and then DMF again to remove excess reagents and copper.

5. Cleavage and Purification:

  • Cleave the modified peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Precipitate the peptide in cold diethyl ether.

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

experimental_workflow cluster_SPPS Automated Solid-Phase Peptide Synthesis cluster_Click On-Resin Click Chemistry cluster_Final Final Steps Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling This compound Coupling (e.g., HATU/DIPEA) Deprotection->Coupling Wash1 DMF Wash Coupling->Wash1 Wash1->Deprotection Repeat for next amino acid Pra_Peptide Resin-Bound Pra-Peptide Wash1->Pra_Peptide Add_Reagents Add Azide-Fluorophore, CuSO4, Na Ascorbate Pra_Peptide->Add_Reagents Click_Reaction CuAAC Reaction (1-4h, RT) Add_Reagents->Click_Reaction Wash2 Wash (DMF, H2O) Click_Reaction->Wash2 Cleavage Cleavage from Resin (TFA Cocktail) Wash2->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Product Labeled Peptide Purification->Final_Product

Caption: Workflow for synthesizing a fluorescently labeled peptide using this compound.

FRET_Assay cluster_peptide FRET Peptide Substrate cluster_assay FRET-Based Protease Assay Pra_Peptide Peptide with Pra and Cleavage Site Fluorophore Fluorophore Pra_Peptide->Fluorophore 'Clicked' via Pra Quencher Quencher Pra_Peptide->Quencher Coupled to Lys Fluorophore->Quencher FRET Intact_Substrate Intact FRET Substrate (Fluorescence Quenched) Add_Protease Add Protease Intact_Substrate->Add_Protease Cleavage Protease Cleavage of Peptide Backbone Add_Protease->Cleavage Signal Fluorescence Signal (Unquenched) Cleavage->Signal

Caption: Principle of a FRET-based protease assay using a Pra-containing peptide.

Conclusion

The incorporation of this compound into peptides using automated synthesizers is a robust and reliable method for introducing a terminal alkyne functionality. By selecting appropriate coupling reagents and optimizing reaction conditions, high coupling efficiencies can be achieved. The resulting propargylglycine-containing peptides are valuable intermediates for a wide range of applications, particularly for the generation of fluorescently labeled probes for biological assays and imaging through highly efficient click chemistry. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully synthesize and utilize these powerful chemical tools in their research and drug development endeavors.

References

Standard Operating Procedure for Fmoc-Pra-OH Incorporation in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fmoc-L-Propargylglycine (Fmoc-Pra-OH) is a non-canonical amino acid that has become an invaluable tool in peptide chemistry and drug development. Its defining feature is the presence of a terminal alkyne group in its side chain. This functional group allows for the highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, enabling the straightforward conjugation of peptides to other molecules such as fluorescent dyes, imaging agents, and drug payloads. This application note provides a detailed standard operating procedure for the incorporation of this compound into synthetic peptides using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Materials and Reagents

  • This compound

  • High-quality, peptide synthesis grade N,N-Dimethylformamide (DMF)

  • Resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl chloride resin)

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Coupling additives (e.g., HOBt, OxymaPure)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Washing solvents: Dichloromethane (DCM), Methanol (MeOH)

  • Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5] or a standard mixture of 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))[1][2]

  • Cold diethyl ether

Quantitative Data on Coupling Reagents

The choice of coupling reagent is critical for achieving high efficiency in SPPS. While specific data for this compound is not extensively published, the following table summarizes the general performance of common coupling reagents in Fmoc-SPPS, which can be used as a starting point for optimization.

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Level of Racemization
HATU Aminium/Uronium Salt15-45 minutes>99>95Very Low
HBTU Aminium/Uronium Salt20-60 minutes>98>95Low
HCTU Aminium/Uronium Salt15-45 minutes>99>95Very Low
PyBOP Phosphonium Salt30-120 minutes>98>95Low
DIC/HOBt Carbodiimide/Additive60-180 minutes>95>90Low to Moderate
DIC/OxymaPure Carbodiimide/Additive30-120 minutes>97>95Very Low

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Cycle

The incorporation of this compound follows the standard iterative cycle of Fmoc-SPPS, which consists of deprotection, washing, coupling, and capping steps.

SPPS_Workflow Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Capping Capping (Optional) (e.g., Acetic Anhydride) Wash2->Capping Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat If coupling complete Wash3 DMF Wash Capping->Wash3 Wash3->Repeat If capping performed Repeat->Deprotection n-1 cycles Cleavage Final Cleavage and Deprotection Repeat->Cleavage Final Cycle

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol for this compound Incorporation

This protocol outlines the manual incorporation of a single this compound residue. The procedure can be adapted for automated synthesizers.

1. Resin Preparation and Swelling:

  • Start with a pre-loaded resin or load the first amino acid according to standard protocols.

  • Swell the resin in DMF for at least 30 minutes in a suitable reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add the deprotection solution (20% piperidine in DMF) to the resin.

  • Agitate the mixture for 3-5 minutes.

  • Drain the solution.

  • Repeat the addition of the deprotection solution and agitate for another 10-15 minutes to ensure complete Fmoc removal.

  • Drain the solution.

3. Washing:

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

4. This compound Coupling:

  • Amino Acid Activation: In a separate vial, dissolve 3-5 equivalents of this compound and 3-5 equivalents of a suitable coupling reagent (e.g., HATU) in DMF. Add 6-10 equivalents of a non-nucleophilic base such as DIPEA. Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated this compound solution to the deprotected resin.

  • Agitate the reaction mixture at room temperature. The optimal coupling time can range from 30 minutes to 2 hours, depending on the coupling reagent and the sequence.

  • Monitoring the Coupling: To ensure complete coupling, a small sample of the resin can be taken and subjected to a Kaiser test. A negative test (yellow beads) indicates the absence of free primary amines and thus, a complete reaction.

5. Washing:

  • After the coupling reaction is complete, drain the coupling solution.

  • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

6. Capping (Optional):

  • If the Kaiser test indicates incomplete coupling, a capping step can be performed to block any unreacted amino groups and prevent the formation of deletion sequences. A common capping solution is a mixture of acetic anhydride and DIPEA in DMF.

7. Repeat Cycle:

  • Proceed to the deprotection step for the next amino acid in the sequence.

Cleavage and Deprotection

1. Resin Preparation for Cleavage:

  • After the final Fmoc deprotection and washing of the completed peptide-resin, wash the resin with DCM (3-5 times) and dry it under vacuum for at least 1 hour.[1]

2. Cleavage Reaction:

  • In a well-ventilated fume hood, add the cleavage cocktail to the dry peptide-resin. A standard cocktail for peptides without sensitive residues is 95% TFA, 2.5% water, and 2.5% TIS.[1] For peptides with sensitive residues like Cys, Met, or Trp, Reagent K is recommended.[2]

  • Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.

3. Peptide Precipitation and Isolation:

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to ensure complete recovery.

  • Precipitate the peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold ether 2-3 times.

  • Dry the peptide pellet under vacuum.

Application: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The incorporated propargylglycine residue serves as a handle for the CuAAC reaction, allowing for the conjugation of the peptide to an azide-containing molecule.

CuAAC_Pathway Peptide_Alkyne Peptide-Propargylglycine (Alkyne) Conjugated_Peptide 1,4-Disubstituted Triazole-Linked Peptide Conjugate Peptide_Alkyne->Conjugated_Peptide Azide_Molecule Azide-Containing Molecule (e.g., Fluorophore, Drug) Azide_Molecule->Conjugated_Peptide Copper_Catalyst Cu(I) Catalyst (e.g., CuSO4 / Sodium Ascorbate) Copper_Catalyst->Conjugated_Peptide

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a propargylglycine-containing peptide.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Coupling Steric hindrance, peptide aggregation, insufficient reaction time.Perform a double coupling, switch to a more potent coupling reagent (e.g., HATU), increase coupling time, use a solvent mixture known to disrupt aggregation (e.g., NMP/DCM/DMF).
Deletion Sequences Incomplete coupling or incomplete Fmoc deprotection.Optimize coupling and deprotection steps. Use a capping step after coupling.
Side Reactions during Cleavage Reactive carbocations generated from protecting groups.Use an appropriate cleavage cocktail with scavengers tailored to the peptide sequence.
Low Peptide Yield Incomplete coupling, premature cleavage from the resin, or poor precipitation.Optimize all steps of the synthesis. Ensure the use of cold ether for precipitation.

Conclusion

The incorporation of this compound into peptides via Fmoc-SPPS is a robust and straightforward process that opens up a vast array of possibilities for peptide modification and conjugation through "click" chemistry. By following the detailed protocols and considering the optimization strategies outlined in this application note, researchers can successfully synthesize propargylglycine-containing peptides for a wide range of applications in chemical biology, drug discovery, and materials science.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Fmoc-Pra-OH Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the field of peptide science.[1] This highly efficient and specific reaction enables the covalent ligation of peptides with a wide array of molecules, including fluorophores, affinity tags, drug payloads, and other peptides.[2] The incorporation of the non-canonical amino acid Fmoc-L-propargylglycine (Fmoc-Pra-OH) into peptide sequences during standard Fmoc-based solid-phase peptide synthesis (SPPS) provides a versatile alkyne handle for subsequent CuAAC reactions.[3]

These application notes provide detailed protocols for performing CuAAC on peptides containing L-propargylglycine, both on-resin and in solution. Furthermore, we present a protocol for the synthesis of cyclic peptides, a modification known to enhance metabolic stability and receptor affinity.[4]

Key Applications

  • Bioconjugation: Attachment of imaging agents, and drug molecules to peptides.[2][5]

  • Peptide Cyclization: Formation of head-to-tail or side-chain-to-side-chain cyclic peptides to improve structural stability and biological activity.[4][6]

  • Development of Molecular Probes: Synthesis of peptide-based probes for use in diagnostics and fundamental research.[5]

Data Presentation: Quantitative Analysis of CuAAC Reaction Conditions

The efficiency of the CuAAC reaction is influenced by several factors, including the choice of copper source, ligand, solvent, and reaction time. The following tables summarize various reported conditions and their corresponding outcomes for CuAAC with alkyne-containing peptides.

Table 1: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition

Peptide Sequence/ResinAzide PartnerCopper Source (eq)Ligand/Additive (eq)SolventTemp. (°C)Time (h)Yield/ConversionReference
Fmoc-L-Pra-YYTYT-Az4-RinkIntramolecular (Azidolysine)CuI (1.5)Piperidine, Ascorbic AcidDMFRT-High Yield[7]
Resin-bound peptide5-azidopentanoic acidCuI (5)2,6-lutidine (30 µL)DMSO/H2ORT--[8]
Resin-bound peptideAzide-functionalized moleculeCuBr (1)2,6-lutidine (10), DIEA (10)DMSORT16-18High Yield[9]
Resin-bound Aβ fibrilResin-bound azideCuSO₄Sodium AscorbateDMF100 (MW)0.2543%[10][11]

Table 2: In-Solution Copper-Catalyzed Azide-Alkyne Cycloaddition

PeptideAzide PartnerCopper Source (eq)Ligand/Additive (eq)SolventTemp. (°C)Time (h)Yield (%)Reference
Alkyne-modified peptideAzide-functionalized moleculeCuSO₄ (0.1 mM)THPTA (0.5 mM), Sodium Ascorbate (5 mM)Aqueous BufferRT1-4-[12][5]
Labeled PeptideAzide-functionalized moleculeCuSO₄Sodium Ascorbate, TBTADMSO/H₂ORT469-72[1]
Non-fluorescent peptideAzide-functionalized moleculeCopper PowderNonetert-butanol/H₂O (2:1)RT~868[1][10]
Fluorescently-labeled peptideAzide-functionalized moleculeCopper PowderNonetert-butanol/H₂O (2:1)RT~843[1][10]
Alkyne-derivatised α-amino acidAzide-derivatised α-amino acidCuSO₄Sodium Ascorbate, TBTANot specifiedRT1878[11]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with this compound Incorporation

This protocol outlines the manual synthesis of a linear peptide on a solid support, incorporating this compound at a desired position.

Materials:

  • Fmoc-Rink Amide resin or other suitable solid support

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents: HBTU, HOBt, or HATU

  • N,N'-Diisopropylethylamine (DIPEA)

  • 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh portion of the deprotection solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling: a. In a separate vial, pre-activate the Fmoc-protected amino acid (3 eq.) with a coupling reagent (e.g., HBTU, 2.9 eq.) and an additive (e.g., HOBt, 3 eq.) in DMF. b. Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes. c. Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.

  • Monitoring: Monitor the coupling reaction using a Kaiser test to ensure completion.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-6 for each amino acid in the sequence. To incorporate the alkyne handle, use this compound in the coupling step.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

  • Final Washing and Drying: Wash the resin-bound peptide with DMF, DCM, and methanol, then dry under vacuum.

Protocol 2: On-Resin CuAAC Reaction

This protocol describes the "clicking" of an azide-containing molecule to the resin-bound, alkyne-bearing peptide.

Materials:

  • Dried resin-bound peptide with a propargylglycine residue

  • Azide-containing molecule (e.g., azide-fluorophore, 5 eq.)

  • Copper(I) bromide (CuBr) or Copper(I) iodide (CuI) (1 eq.)

  • Sodium ascorbate (2 eq.)

  • DIPEA or 2,6-lutidine (10 eq.)

  • Anhydrous, degassed DMF or DMSO

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM (10 mL/g resin) for 10 minutes.

  • Solvent Exchange: Drain the DCM and add anhydrous, degassed DMF or DMSO to the resin.

  • Reagent Addition: In a separate vial, dissolve the azide-containing molecule, copper(I) source, and sodium ascorbate in the reaction solvent. Add this solution to the swollen resin.

  • Base Addition: Add DIPEA or 2,6-lutidine to the reaction mixture.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Reaction: Seal the vessel and agitate gently at room temperature for 4-24 hours. The reaction progress can be monitored by cleaving a small amount of resin and analyzing the product by LC-MS.

  • Washing: After the reaction is complete, drain the solution and wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents and copper catalyst.

  • Drying: Dry the resin under vacuum. The modified peptide is now ready for cleavage and purification.

Protocol 3: In-Solution CuAAC Reaction

This protocol is for the CuAAC reaction with a peptide that has already been cleaved from the resin and purified.

Materials:

  • Purified peptide containing a propargylglycine residue

  • Azide-containing molecule (1.1-1.5 eq.)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

  • Reaction buffer (e.g., phosphate buffer, pH 7.4) or a suitable solvent system (e.g., DMSO/water)

Procedure:

  • Dissolution: Dissolve the alkyne-peptide and the azide-containing molecule in the chosen reaction buffer or solvent system.

  • Reagent Premix: In a separate tube, premix the CuSO₄ and THPTA solutions. The ligand-to-copper ratio is typically 5:1 to stabilize the Cu(I) ion and protect the biomolecule.[12]

  • Reaction Initiation: Add the CuSO₄/THPTA premix to the peptide solution, followed by the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentrations are typically in the range of 0.1-1 mM for copper.

  • Reaction: Gently mix the solution and allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction by RP-HPLC or LC-MS.

  • Purification: Upon completion, purify the "clicked" peptide product using RP-HPLC to remove the catalyst, excess reagents, and any unreacted starting material.

Protocol 4: On-Resin Cyclization via CuAAC

This protocol is for the intramolecular cyclization of a linear peptide containing both an alkyne (from this compound) and an azide (e.g., from Fmoc-L-azidolysine).

Materials:

  • Dried resin-bound linear peptide containing both propargylglycine and an azide-functionalized amino acid

  • Copper(I) source (e.g., CuI, 1.5 eq.)

  • Base (e.g., piperidine or DIPEA)

  • Reducing agent (e.g., ascorbic acid)

  • Anhydrous, degassed DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in anhydrous, degassed DMF.

  • Catalyst Preparation: Prepare a solution of the copper(I) source, base, and reducing agent in degassed DMF.

  • Reaction Initiation: Add the catalyst solution to the swollen resin.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas.

  • Reaction: Agitate the mixture at room temperature for 12-24 hours. On-resin cyclization is favored due to the pseudo-dilution effect of the solid support, which minimizes intermolecular side reactions.[8]

  • Monitoring: Monitor the reaction by cleaving a small aliquot of the resin and analyzing by LC-MS.

  • Washing and Cleavage: Once the reaction is complete, wash the resin extensively as described in Protocol 2. The cyclic peptide can then be cleaved from the resin and purified.

Mandatory Visualizations

Experimental Workflow for On-Resin CuAAC cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_CuAAC On-Resin CuAAC Reaction Resin Start with Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Wash (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Washing1->Coupling Incorporate_Pra Incorporate this compound Coupling->Incorporate_Pra Incorporating Repeat for each AA Final_Deprotection Final Fmoc Deprotection Final_Wash_Dry Wash and Dry Final_Deprotection->Final_Wash_Dry Swell_Resin_CuAAC Swell Resin in Anhydrous Solvent Final_Wash_Dry->Swell_Resin_CuAAC Incorporating->Final_Deprotection Add_Reagents Add Azide, Cu(I) Source, Sodium Ascorbate, Base Inert_Atmosphere Purge with Inert Gas React React at RT (4-24h) Wash_CuAAC Wash (DMF, DCM) Cleave_Purify Cleave from Resin and Purify Final_Product Final_Product Cleave_Purify->Final_Product Final 'Clicked' Peptide CuAAC Reaction Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle Peptide_Alkyne Peptide-Propargylglycine (R1-C≡CH) Cu_Acetylide Copper Acetylide Intermediate Peptide_Alkyne->Cu_Acetylide Azide Azide-Molecule (N3-R2) Cycloaddition 1,3-Dipolar Cycloaddition Azide->Cycloaddition Cu_II Cu(II)SO4 Cu_I Cu(I) Cu_II->Cu_I Reduction Na_Ascorbate Sodium Ascorbate (Reducing Agent) Na_Ascorbate->Cu_I Cu_I->Cu_Acetylide Cu_Acetylide->Cycloaddition Product 1,4-Disubstituted Triazole (Peptide-Triazole-Molecule) Cycloaddition->Product Product->Cu_I Regenerates Catalyst Applications_in_Signaling cluster_synthesis Synthesis of Labeled Peptide cluster_application Application in Cell Signaling Studies Peptide Peptide with this compound CuAAC CuAAC Reaction Peptide->CuAAC Labeled_Peptide Labeled Peptide Probe CuAAC->Labeled_Peptide Label Signaling Probe (e.g., Fluorophore, Biotin) Label->CuAAC Binding Binding to Receptor Labeled_Peptide->Binding Cell Live Cell Receptor Cell Surface Receptor Binding->Receptor Internalization Receptor Internalization Binding->Internalization Downstream Downstream Signaling Events Internalization->Downstream Imaging Fluorescence Imaging (Tracking, Localization) Internalization->Imaging Pull_down Affinity Purification (Pull-down Assays) Downstream->Pull_down

References

Protocol for Labeling Peptides Containing Propargylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propargylglycine (Pra) is a non-canonical amino acid that has become an invaluable tool in chemical biology and peptide engineering.[1] Its defining feature is a terminal alkyne group, which serves as a versatile chemical handle for bioorthogonal chemistry.[1] This allows for the precise, site-specific modification of peptides with a variety of molecules, including fluorescent dyes, imaging agents, and drug conjugates. The most common method for labeling propargylglycine-containing peptides is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it ideal for bioconjugation.[3][4] An alternative, copper-free method known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is also available and is particularly useful for applications in living cells where copper toxicity is a concern.[4][5]

This document provides detailed protocols for the labeling of propargylglycine-containing peptides via CuAAC and an overview of the SPAAC alternative. It also includes information on the incorporation of propargylglycine into peptides and quantitative data on labeling efficiency.

Incorporation of Propargylglycine into Peptides

Propargylglycine can be incorporated into peptide sequences during Solid Phase Peptide Synthesis (SPPS).[2][6] This allows for the precise placement of the alkyne handle at a desired position within the peptide chain, enabling site-specific labeling. Both D- and L-forms of Fmoc-protected propargylglycine are commercially available for use in standard SPPS protocols.

Labeling Methodologies

The terminal alkyne of propargylglycine allows for its conjugation to azide-containing molecules through cycloaddition reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most widely used method for labeling propargylglycine-containing peptides. It involves the reaction of the terminal alkyne of propargylglycine with an azide-functionalized molecule in the presence of a copper(I) catalyst.[4] The copper(I) is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[7] A copper-coordinating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), is often included to stabilize the copper(I) ion and improve reaction efficiency.[3][8]

Experimental Workflow for CuAAC Labeling:

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Peptide Propargylglycine- Containing Peptide Mix Combine Peptide, Label, CuSO₄, and Ligand Peptide->Mix Azide Azide-Modified Label (e.g., Fluorophore) Azide->Mix Reagents Prepare Stock Solutions: - CuSO₄ - Sodium Ascorbate - Ligand (THPTA/TBTA) Reagents->Mix Initiate Add Sodium Ascorbate to Initiate Reaction Mix->Initiate Incubate Incubate at Room Temperature (1-4 hours) or 4°C Overnight Initiate->Incubate Purify Purify Labeled Peptide (HPLC or SEC) Incubate->Purify Analyze Characterize by Mass Spectrometry Purify->Analyze

Caption: Experimental workflow for CuAAC labeling of propargylglycine peptides.

Detailed Protocol for CuAAC Labeling:

Materials:

  • Propargylglycine-containing peptide

  • Azide-modified label (e.g., fluorescent dye, biotin)

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Dimethyl sulfoxide (DMSO)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Purification system (e.g., Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Size-Exclusion Chromatography (SEC))

Stock Solutions:

  • Propargylglycine-Peptide: Prepare a 1-5 mM stock solution in a suitable buffer (e.g., PBS).

  • Azide-Modified Label: Prepare a 10 mM stock solution in anhydrous DMSO.

  • Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in deionized water.[3]

  • Sodium Ascorbate: Prepare a fresh 100 mM stock solution in deionized water.[3]

  • Ligand (THPTA or TBTA): Prepare a 50 mM (for THPTA) or 100mM (for TBTA) stock solution in deionized water or DMSO.[3]

Reaction Procedure:

  • In a microcentrifuge tube, combine the propargylglycine-containing peptide and the azide-modified label. A molar excess of the label (typically 2-5 equivalents) is recommended.[3]

  • Add the copper(I)-stabilizing ligand (THPTA or TBTA) to the reaction mixture to a final concentration of 1-2 mM.[3]

  • Add CuSO₄ to the reaction mixture to a final concentration of 0.5-1 mM.[3]

  • Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.[3]

  • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours, protected from light. The reaction can also be performed at 4°C overnight.[3]

Purification of the Labeled Peptide:

  • Following the incubation period, purify the labeled peptide from unreacted label and catalyst components.[3]

  • Size-Exclusion Chromatography (SEC): Suitable for removing small molecules from the labeled peptide.[3]

  • Reverse-Phase HPLC (RP-HPLC): Allows for the separation of labeled and unlabeled peptides, providing a higher purity product.[3]

Characterization:

  • The final product should be characterized by mass spectrometry to confirm the successful conjugation.[9]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that is ideal for labeling peptides in biological systems where the cytotoxicity of copper is a concern, such as in live-cell imaging.[4][5] This method utilizes a strained cyclooctyne (e.g., dibenzocyclooctyne, DBCO) that reacts spontaneously with an azide without the need for a catalyst.[5] For labeling propargylglycine-containing peptides, the peptide would need to be reacted with a label that contains a strained alkyne, while the peptide itself would need to be modified to contain an azide. Alternatively, the propargylglycine can be reacted with an azide-containing label that is activated by a strained ring system.

Logical Relationship for Choosing a Labeling Method:

Labeling_Choice Start Start: Need to Label Propargylglycine Peptide LiveCells Is the labeling in live cells or in vivo? Start->LiveCells CuAAC Use CuAAC Protocol LiveCells->CuAAC No (in vitro) SPAAC Consider SPAAC (Copper-Free) LiveCells->SPAAC Yes

Caption: Decision diagram for choosing a labeling method.

Quantitative Data

The CuAAC reaction is known for its high efficiency, often achieving quantitative yields.[4] The table below summarizes typical labeling efficiencies and reaction conditions.

Labeling MethodPeptide/ProteinLabelCatalyst SystemReaction TimeYieldReference
CuAACAzide-modified peptideBDP FL-PEG5-propargylCuSO₄, Sodium Ascorbate, THPTA/TBTA1-4 hoursHigh[3]
CuAACAzide- and Alkyne-modified peptides-Copper wire, DMF5 hours>95%[8]
CuAACHIV-1 gp41 peptide (containing propargylglycine and azidolysine)-CuSO₄, Sodium Ascorbate, TBTA4 hours69-72%[8]

Applications in Research and Drug Development

The ability to specifically label peptides containing propargylglycine has numerous applications:

  • Fluorescence Imaging: Conjugation of fluorescent dyes allows for the visualization of peptides in cells and tissues.[6][10]

  • Drug Delivery: Peptides can be attached to drug molecules or drug carriers for targeted delivery.[2][6]

  • Diagnostics: Labeled peptides can be used as probes in diagnostic assays.[6]

  • Peptide-Drug Conjugates: The specific linkage of cytotoxic agents to tumor-homing peptides is a promising strategy in cancer therapy.[11]

  • Stabilization of Peptide Structures: Intramolecular cyclization using bifunctional linkers can enhance peptide stability and receptor binding affinity.[9]

Signaling Pathway Diagram (Illustrative Example)

Propargylglycine-labeled peptides can be used to study various biological pathways. For example, a fluorescently labeled peptide inhibitor of a specific kinase could be used to visualize the kinase's localization and activity within a cell.

Signaling_Pathway cluster_cell Cellular Environment Receptor Cell Surface Receptor Kinase Target Kinase Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates Response Cellular Response Substrate->Response LabeledPeptide Fluorescently Labeled Peptide Inhibitor (with Propargylglycine) LabeledPeptide->Kinase Inhibits & Visualizes

Caption: Visualization of a kinase signaling pathway using a labeled peptide.

References

Application Notes and Protocols for Cleavage and Deprotection of Peptides Synthesized with Fmoc-Pra-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their biological activity, stability, and conformational properties. L-Propargylglycine (Pra), an amino acid featuring a terminal alkyne group in its side chain, is a valuable building block for peptide and protein chemistry. The alkyne handle allows for post-synthetic modifications via 'click' chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the attachment of various functionalities like fluorophores, imaging agents, or polyethylene glycol (PEG).

This document provides detailed application notes and protocols for the final cleavage and deprotection of peptides synthesized using Fmoc-L-propargylglycine (Fmoc-Pra-OH) via solid-phase peptide synthesis (SPPS). A key aspect of utilizing this compound is the stability of the propargyl group under the acidic conditions required for cleavage and removal of other side-chain protecting groups.

Principle of Cleavage and Deprotection

In Fmoc-based SPPS, the final step involves the acidic cleavage of the peptide from the solid support and the simultaneous removal of acid-labile side-chain protecting groups.[1] Trifluoroacetic acid (TFA) is the most common reagent for this purpose.[1] During this process, reactive cationic species are generated from the protecting groups and the resin linker, which can lead to unwanted side reactions with sensitive amino acid residues.[2] To prevent these modifications, scavengers are added to the TFA to create a "cleavage cocktail."[2]

The propargyl group of the Pra side chain is stable under standard TFA cleavage conditions. Its removal requires specific catalytic conditions, such as treatment with gold(I) complexes in an aqueous medium, highlighting its orthogonality to the standard acid-mediated deprotection strategy.[3] Therefore, no special precautions are needed to protect the alkyne functionality during the final cleavage step. The selection of the cleavage cocktail is primarily dictated by the presence of other sensitive amino acids in the peptide sequence, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).

Data Presentation

The following tables summarize the recommended cleavage cocktails based on the presence of sensitive amino acid residues in the peptide sequence containing L-propargylglycine. The data is compiled from established protocols in solid-phase peptide synthesis.

Table 1: Recommended TFA Cleavage Cocktails for Peptides Containing L-Propargylglycine (Pra)

Peptide CompositionCleavage Cocktail Composition (v/v/v)Scavengers and Their Function
Peptides without sensitive residuesTFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5)TIS: Scavenges carbocations. H₂O: Aids in the removal of tert-butyl protecting groups.
Peptides with TrpTFA / TIS / H₂O / 1,2-Ethanedithiol (EDT) (94:1:2.5:2.5)EDT: Protects Trp from modification by carbocations.
Peptides with MetTFA / TIS / H₂O (95:2.5:2.5)Standard cocktail is often sufficient. For peptides prone to Met oxidation, consider Reagent H.
Peptides with Cys(Trt)TFA / TIS / H₂O / EDT (94:1:2.5:2.5)EDT: Reduces oxidation of the Cys thiol.
Peptides with multiple sensitive residues (Trp, Met, Cys, Tyr)Reagent K: TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)Phenol: Protects Tyr and Trp. Thioanisole: Assists in removing Arg(Pbf) groups and protects against Met oxidation. EDT: Scavenges carbocations and protects Cys and Trp.

Experimental Protocols

Protocol 1: Standard Cleavage and Deprotection of a Pra-Containing Peptide

This protocol is suitable for peptides that do not contain other sensitive amino acid residues.

Materials:

  • Peptide-resin (dried)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Reaction vessel with a sintered glass filter

  • Centrifuge tubes

Procedure:

  • Resin Preparation: Transfer the dry peptide-resin to a reaction vessel. Wash the resin three times with DCM to swell it and remove any residual solvents from the synthesis. Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by mixing TFA, TIS, and deionized water in a 95:2.5:2.5 (v/v/v) ratio. Prepare approximately 10 mL of the cocktail per gram of resin.

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried resin. Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Collection: Filter the TFA solution containing the cleaved peptide into a clean collection tube.

  • Resin Washing: Wash the resin twice with a small volume of fresh TFA to ensure complete recovery of the peptide. Combine the filtrates.

  • Peptide Precipitation: In a larger centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate). Slowly add the TFA filtrate to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.

  • Incubation: Incubate the ether-peptide mixture at -20°C for at least 1 hour to maximize precipitation.

  • Peptide Washing and Drying:

    • Centrifuge the peptide suspension to pellet the precipitated peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleaved protecting groups.

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude peptide.

Protocol 2: Cleavage and Deprotection of a Pra-Containing Peptide with Sensitive Residues

This protocol is recommended for peptides containing sensitive amino acids such as Cys, Met, or Trp.

Materials:

  • Same as Protocol 1, with the addition of 1,2-Ethanedithiol (EDT) and/or other scavengers as required (see Table 1).

Procedure:

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the appropriate cleavage cocktail from Table 1 based on the peptide's amino acid composition. For example, for a peptide containing Trp, use a mixture of TFA/TIS/H₂O/EDT (94:1:2.5:2.5).

  • Cleavage Reaction: Follow step 3 from Protocol 1.

  • Peptide Precipitation and Isolation: Follow steps 4-8 from Protocol 1.

Mandatory Visualization

Cleavage_Workflow Resin Peptide-Resin (this compound incorporated) Wash Wash with DCM Resin->Wash 1. Cocktail Add Cleavage Cocktail (e.g., TFA/TIS/H2O) Wash->Cocktail 2. Incubate Incubate 2-3h at Room Temperature Cocktail->Incubate 3. Filter Filter to Collect Peptide Solution Incubate->Filter 4. Precipitate Precipitate with Cold Diethyl Ether Filter->Precipitate 5. Centrifuge Centrifuge and Wash Pellet Precipitate->Centrifuge 6. Dry Dry Crude Peptide Centrifuge->Dry 7. Crude_Peptide Crude Peptide with Propargyl Group Dry->Crude_Peptide 8.

Caption: Experimental workflow for the cleavage and deprotection of a peptide containing L-propargylglycine.

Caption: Chemical relationship during TFA-mediated cleavage and deprotection.

References

Application of Fmoc-Pra-OH in the Synthesis of Peptide-Drug Conjugates: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of unnatural amino acids into peptides is a cornerstone of modern drug development, enabling the creation of novel therapeutic agents with enhanced properties. Among these, N-α-Fmoc-L-propargylglycine (Fmoc-Pra-OH) has emerged as a critical building block in the synthesis of peptide-drug conjugates (PDCs). The propargyl group, with its terminal alkyne, provides a versatile handle for the site-specific conjugation of therapeutic payloads through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This bioorthogonal reaction allows for the efficient and specific covalent linkage of a drug molecule to a peptide, forming a stable triazole linkage under mild conditions.[3]

This document provides detailed application notes and protocols for the use of this compound in the solid-phase peptide synthesis (SPPS) of a targeted peptide and its subsequent conjugation to a cytotoxic drug, using the synthesis of a cyclic RGD peptide-doxorubicin conjugate as an illustrative example.

Application Notes

This compound is an Fmoc-protected derivative of L-propargylglycine, an amino acid bearing an alkyne functional group.[4] Its primary application in the context of PDCs is to serve as a specific attachment point for azide-modified drug molecules.[5] The Fmoc protecting group is base-labile, making it fully compatible with standard Fmoc-based SPPS protocols.[6][7]

The synthesis of a PDC using this compound typically involves three main stages:

  • Solid-Phase Peptide Synthesis (SPPS): The peptide backbone is assembled on a solid support, with this compound incorporated at a specific position in the sequence.

  • On-Resin Cyclization (for cyclic peptides): For cyclic peptides like c(RGDfK), an intramolecular cyclization is performed while the peptide is still attached to the resin.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The alkyne-containing peptide is reacted with an azide-functionalized drug molecule in the presence of a copper(I) catalyst to form the final PDC.[6]

A prime example of a peptide used in targeted therapy is the cyclic Arg-Gly-Asp (RGD) peptide, which specifically targets αvβ3 integrins that are overexpressed on the surface of many tumor cells and angiogenic endothelial cells.[8][9] By conjugating a potent cytotoxic agent like doxorubicin to an RGD peptide, the drug can be selectively delivered to the tumor site, thereby increasing its therapeutic index and reducing off-target toxicity.[10]

Experimental Protocols

This section details the protocols for the synthesis of a cyclic RGD peptide containing a propargylglycine residue, c(RGDf(Pra)K), and its subsequent conjugation to doxorubicin-azide.

Protocol 1: Solid-Phase Synthesis of Linear H-Arg(Pbf)-Gly-Asp(OtBu)-Phe-Pra-Lys(Boc)-Resin

This protocol describes the manual solid-phase synthesis of the linear peptide precursor on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (0.4-0.8 mmol/g loading)

  • Fmoc-Lys(Boc)-OH

  • This compound

  • Fmoc-Phe-OH

  • Fmoc-Asp(OtBu)-OH

  • Fmoc-Gly-OH

  • Fmoc-Arg(Pbf)-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, reagent grade

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • First Amino Acid Coupling (Fmoc-Lys(Boc)-OH):

    • Dissolve Fmoc-Lys(Boc)-OH (4 eq.), OxymaPure® (4 eq.), and DIC (4 eq.) in DMF.

    • Add the activation mixture to the resin and shake for 2 hours at room temperature.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Sequential Amino Acid Coupling: Repeat the Fmoc deprotection and coupling steps for the remaining amino acids in the sequence: this compound, Fmoc-Phe-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, and Fmoc-Arg(Pbf)-OH.

  • Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group with 20% piperidine in DMF (2 x 10 min).

  • Washing and Drying: Wash the resin with DMF (5x), DCM (5x), and methanol (3x). Dry the resin under vacuum.

Protocol 2: On-Resin Cyclization of the Peptide

This protocol describes the head-to-tail cyclization of the peptide while it is still attached to the solid support.

Materials:

  • Linear peptide-resin from Protocol 1

  • (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF, peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the dried peptide-resin in DMF for 30 minutes.

  • Cyclization Reaction:

    • Add PyBOP (3 eq.) and DIPEA (6 eq.) in DMF to the resin.

    • Shake the reaction mixture at room temperature for 4 hours.

    • Monitor the completion of the cyclization by cleaving a small amount of resin and analyzing by HPLC-MS.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

Protocol 3: Cleavage and Deprotection of the Cyclic Peptide

This protocol describes the cleavage of the cyclic peptide from the resin and the removal of side-chain protecting groups.

Materials:

  • Cyclic peptide-resin from Protocol 2

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Cleavage: Treat the resin with the cleavage cocktail for 2 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Peptide Collection: Centrifuge the mixture to pellet the peptide. Wash the pellet with cold diethyl ether (3x).

  • Drying: Dry the crude peptide under vacuum.

Protocol 4: Purification of c(RGDf(Pra)K)

Materials:

  • Crude cyclic peptide from Protocol 3

  • Reverse-phase HPLC system with a C18 column

  • Acetonitrile (ACN) with 0.1% TFA

  • Water with 0.1% TFA

Procedure:

  • Purification: Purify the crude peptide by preparative RP-HPLC using a gradient of ACN in water (both containing 0.1% TFA).

  • Fraction Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Protocol 5: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the alkyne-functionalized cyclic peptide to doxorubicin-azide.

Materials:

  • Purified c(RGDf(Pra)K)

  • Doxorubicin-azide (synthesized separately)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

Procedure:

  • Reaction Setup:

    • Dissolve c(RGDf(Pra)K) (1 eq.) in PBS/DMSO co-solvent.

    • Add doxorubicin-azide (1.5 eq.).

    • Add THPTA (5 eq. relative to copper).

    • Add CuSO4 (0.1 eq.).

  • Initiation of Reaction: Initiate the click reaction by adding freshly prepared sodium ascorbate (10 eq. relative to copper).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4-12 hours, protected from light.

  • Monitoring: Monitor the reaction progress by RP-HPLC.

  • Purification: Purify the c(RGDf(Pra)K)-doxorubicin conjugate by preparative RP-HPLC.

  • Characterization: Characterize the final product by mass spectrometry and analytical RP-HPLC.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of the c(RGDf(Pra)K)-doxorubicin conjugate. Actual results may vary depending on the specific reaction conditions and peptide sequence.

Table 1: Solid-Phase Peptide Synthesis and Cyclization of c(RGDf(Pra)K)

StepParameterTypical Value
SPPS Resin Loading0.5 mmol/g
Coupling Efficiency per Step>99% (as determined by Kaiser test)
Overall Yield of Linear Peptide~70-80%
On-Resin Cyclization Cyclization Time4 hours
Cyclization Efficiency>90%
Cleavage & Purification Crude Peptide Purity~60-70%
Purified Peptide Yield~30-40% (based on initial resin loading)
Final Purity of c(RGDf(Pra)K)>95%

Table 2: CuAAC Conjugation and Final Product Characterization

StepParameterTypical Value
CuAAC Reaction Reaction Time4-12 hours
Conversion Rate>95% (as determined by HPLC)
Purification Yield of Purified PDC~50-60%
Final Product Final Purity of c(RGDf(Pra)K)-Doxorubicin>98%
Molecular Weight ConfirmationESI-MS

Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of the c(RGDfK)-doxorubicin conjugate.

G cluster_SPPS Solid-Phase Peptide Synthesis cluster_Cyclization On-Resin Cyclization cluster_Cleavage Cleavage & Purification cluster_Conjugation Drug Conjugation Resin Rink Amide Resin Coupling1 Fmoc-Lys(Boc)-OH Coupling Resin->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Coupling2 This compound Coupling Deprotection1->Coupling2 Deprotection2 Fmoc Deprotection Coupling2->Deprotection2 CouplingN ...Sequential Couplings... Deprotection2->CouplingN DeprotectionN Fmoc Deprotection CouplingN->DeprotectionN FinalDeprotection Final Fmoc Deprotection DeprotectionN->FinalDeprotection Cyclize Head-to-Tail Cyclization FinalDeprotection->Cyclize Cleave Cleavage from Resin Cyclize->Cleave PurifyPeptide RP-HPLC Purification Cleave->PurifyPeptide CuAAC CuAAC with Doxorubicin-Azide PurifyPeptide->CuAAC PurifyPDC RP-HPLC Purification CuAAC->PurifyPDC FinalPDC c(RGDf(Pra)K)-Doxorubicin PurifyPDC->FinalPDC

Caption: Workflow for the synthesis of a c(RGDfK)-doxorubicin conjugate.

Signaling Pathway

The following diagram illustrates the signaling pathway initiated by the binding of the RGD peptide moiety of the PDC to integrin αvβ3, and the subsequent mechanism of action of doxorubicin.

G cluster_Targeting Targeting & Internalization cluster_Doxorubicin_Action Doxorubicin Mechanism of Action PDC c(RGDfK)-Doxorubicin Integrin Integrin αvβ3 PDC->Integrin Binding Endocytosis Receptor-Mediated Endocytosis Integrin->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Dox Doxorubicin Lysosome->Dox Drug Release Nucleus Nucleus Dox->Nucleus Topoisomerase Topoisomerase II Dox->Topoisomerase Inhibition ROS Reactive Oxygen Species Dox->ROS Generation DNA DNA Nucleus->DNA Topoisomerase->DNA DNA_Damage DNA Damage & Apoptosis Topoisomerase->DNA_Damage ROS->DNA_Damage

Caption: Targeted delivery and mechanism of action of the RGD-doxorubicin conjugate.

References

Application Notes and Protocols for the Incorporation of Fmoc-Pra-OH in Long Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-propargylglycine (Fmoc-Pra-OH) is a non-proteinogenic amino acid that has become an invaluable tool in peptide chemistry and drug development.[1] Its defining feature is a terminal alkyne group on its side chain, which serves as a versatile chemical handle for various bioconjugation strategies, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] The incorporation of this compound into peptide sequences allows for the site-specific modification of peptides with a wide array of functionalities, including fluorophores, polyethylene glycol (PEG), and cytotoxic drugs, thereby enhancing their therapeutic and diagnostic potential.[2][3]

The synthesis of long peptides (>30 amino acids) presents inherent challenges, such as peptide aggregation and incomplete coupling reactions, which can be exacerbated by the incorporation of sterically hindered or unnatural amino acids.[4][5] This document provides detailed application notes and optimized protocols for the successful incorporation of this compound into long peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS).

Key Applications of Pra-Containing Peptides

The unique properties of propargylglycine enable a multitude of applications in biomedical research:

  • Bioconjugation and Drug Delivery: The alkyne handle allows for the straightforward conjugation of peptides to drug molecules, targeting ligands, or nanoparticles, facilitating the development of targeted drug delivery systems.[2]

  • Fluorescent Labeling and Imaging: Peptides containing propargylglycine can be readily labeled with fluorescent probes for use in cellular imaging and diagnostic applications.[6][7]

  • Peptide Cyclization: The alkyne group can be utilized in intramolecular click reactions to generate cyclic peptides with enhanced stability and receptor binding affinity.[8]

  • Enzyme Inhibition: Propargylglycine is a known irreversible inhibitor of cystathionine γ-lyase (CSE), a key enzyme in the biosynthesis of hydrogen sulfide (H₂S), a gaseous signaling molecule.[1][2] This makes Pra-containing peptides valuable tools for studying the role of H₂S in various physiological and pathological processes.[1][2]

Challenges in Incorporating this compound into Long Peptides

The successful incorporation of this compound in long peptide synthesis can be hindered by several factors:

  • Peptide Aggregation: As the peptide chain elongates, particularly with hydrophobic residues, it can adopt secondary structures (e.g., β-sheets) on the solid support. This aggregation can mask the N-terminal amine, preventing efficient coupling of the incoming amino acid.[9]

  • Steric Hindrance: While not excessively bulky, the propargyl group can contribute to steric hindrance, especially when coupling to a sterically demanding residue or within an already aggregated sequence. This can lead to slower reaction kinetics and incomplete coupling.

  • Side Reactions: Incomplete coupling can lead to the formation of deletion sequences, which are often difficult to separate from the target peptide during purification.[4]

Data Presentation: Comparison of Coupling Reagents for this compound Incorporation

Coupling Reagent CombinationClassRelative ReactivityRecommended Use Case for this compoundPotential Drawbacks
HBTU/DIPEA Aminium SaltHighStandard coupling for non-problematic sequences.Can be less effective for severe aggregation.
HATU/DIPEA or Collidine Aminium SaltVery HighRecommended for sterically hindered couplings and aggregation-prone sequences.Higher cost compared to HBTU.
DIC/HOBt CarbodiimideModerateA cost-effective option for standard couplings.Slower reaction times; not ideal for difficult sequences.
DIC/OxymaPure CarbodiimideHighAn effective and less hazardous alternative to HOBt, good for preventing racemization.
PyBOP/DIPEA Phosphonium SaltHighGood for hindered couplings with reduced risk of side reactions compared to some aminium salts.Can be less effective than HATU in the most challenging cases.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence and synthesizer used.

Protocol 1: Standard Coupling of this compound

This protocol is suitable for the incorporation of this compound into sequences that are not considered "difficult" or prone to aggregation.

  • Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the reaction vessel.

    • Treat the resin again with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Couple for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (5-7 times).

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates complete coupling.

Protocol 2: Optimized Coupling of this compound for Difficult Sequences

This protocol is recommended for incorporating this compound into long peptides, hydrophobic sequences, or at positions known to be sterically hindered.

  • Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Activation and Coupling (HATU):

    • In a separate vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.

    • Add 2,4,6-collidine or DIPEA (6 equivalents) to the amino acid solution.

    • Immediately add the activated solution to the resin.

    • Couple for 2-4 hours at room temperature. For extremely difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 35-40°C).

  • Washing: Wash the resin with DMF (5-7 times).

  • Monitoring and Double Coupling:

    • Perform a Kaiser test.

    • If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step (double coupling) with a fresh solution of activated this compound.

Protocol 3: Microwave-Assisted Coupling of this compound

Microwave-assisted SPPS can significantly enhance coupling efficiency and reduce reaction times, particularly for long and difficult sequences.

  • Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Microwave Coupling:

    • Prepare the activated this compound solution as described in Protocol 2.

    • Add the solution to the resin in a microwave-compatible reaction vessel.

    • Perform the coupling in a microwave peptide synthesizer at a set temperature (e.g., 70-90°C) for 5-10 minutes.

  • Washing and Monitoring: Follow steps 3 and 4 from Protocol 2.

Protocol 4: Peptide Cleavage and Deprotection
  • Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in Protocol 1, step 2.

  • Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by dichloromethane (DCM), and dry under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v). If the peptide contains sensitive residues like Met or Trp, add scavengers such as 1,2-ethanedithiol (EDT).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA solution.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

    • Purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeat n times) cluster_final_steps Final Steps Resin Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Next Cycle Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Cycle Cleavage Cleavage from Resin & Side-Chain Deprotection Final_Deprotection->Cleavage Purification Purification (HPLC) Cleavage->Purification

Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).

Pra_Click_Chemistry Peptide Peptide with Propargylglycine (Pra) Reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Peptide->Reaction Molecule Molecule with Azide Group (N3) (e.g., Fluorophore, Drug) Molecule->Reaction Conjugate Peptide-Molecule Conjugate (via Triazole Linkage) Reaction->Conjugate H2S_Signaling_Inhibition cluster_pathway H₂S Biosynthesis Pathway Cysteine L-Cysteine CSE Cystathionine γ-lyase (CSE) Cysteine->CSE H2S Hydrogen Sulfide (H₂S) + α-ketobutyrate + NH₃ CSE->H2S Signaling Physiological Effects H2S->Signaling Downstream Signaling (e.g., Vasodilation, Neuromodulation) Pra_Peptide Propargylglycine (Pra) -Containing Peptide Pra_Peptide->Inhibition Inhibition->CSE

References

Application Notes and Protocols for Orthogonal Protection Strategies Involving Fmoc-Pra-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific modification of peptides is a cornerstone of modern chemical biology and drug development. It allows for the introduction of various functionalities, such as fluorescent probes, polyethylene glycol (PEG) chains, cytotoxic drugs, and radiolabels, to enhance the therapeutic and diagnostic properties of peptides. A key strategy for achieving this is the incorporation of non-canonical amino acids with bioorthogonal handles into the peptide sequence during solid-phase peptide synthesis (SPPS).

Fmoc-Pra-OH, the N-α-Fmoc-protected form of L-propargylglycine, is a versatile building block for this purpose.[1][2] Its side chain contains a terminal alkyne group, a bioorthogonal handle that can participate in highly efficient and specific "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2][3] This reaction forms a stable triazole linkage with an azide-modified molecule, enabling the straightforward conjugation of a wide range of substrates to the peptide.

This document provides a comprehensive guide to the use of this compound in orthogonal protection strategies for peptide synthesis and modification. It includes detailed protocols for the incorporation of this compound into peptide sequences, on-resin and solution-phase click chemistry, as well as quantitative data to aid in experimental design.

The Principle of Orthogonal Protection in Fmoc-SPPS

The success of synthesizing complex and modified peptides relies on the concept of orthogonal protection. This strategy employs multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting other protecting groups.[4] In the context of Fmoc-SPPS involving this compound, the primary orthogonal scheme is as follows:

  • N-α-Fmoc Protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the N-terminus of the growing peptide chain. It is stable to acidic conditions but is readily removed with a mild base, typically a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4][5]

  • Side-Chain Protection: The reactive side chains of other amino acids in the sequence are protected by acid-labile groups, such as tert-butyl (tBu), trityl (Trt), or pentamethyldihydrobenzofuran-5-sulfonyl (Pbf). These groups are stable to the basic conditions used for Fmoc deprotection but are cleaved simultaneously with the peptide from the resin using a strong acid, typically trifluoroacetic acid (TFA).[4][5]

  • Propargyl Group: The terminal alkyne on the side chain of propargylglycine is stable to both the basic conditions of Fmoc removal and the strong acidic conditions of final cleavage, making it an excellent bioorthogonal handle for post-synthetic modification.[6]

This orthogonal system allows for the iterative elongation of the peptide chain and the introduction of a stable alkyne functionality at a specific position. For more complex modifications, such as on-resin cyclization or branching, additional orthogonal protecting groups like Allyloxycarbonyl (Alloc), which is removed by a palladium(0) catalyst, can be employed.[7]

Data Presentation

The efficiency of both the incorporation of this compound and the subsequent click reaction is crucial for obtaining high yields of the final modified peptide. The following tables summarize representative quantitative data for these processes.

Table 1: Comparative Analysis of Coupling Reagents for Fmoc-SPPS

Coupling ReagentDescriptionTypical Purity of Crude PeptideReference
HCTU2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate70-90%[6]
COMU(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate80-95%[6]
PyBOPBenzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate75-85%[6]
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate70-90%[6]

Note: Peptide purity is sequence-dependent. The data presented are for model peptides and serve as a general comparison.

Table 2: Comparative Yields of On-Resin CuAAC Cyclization of a Heptapeptide

Copper SourceBaseConversion to Cyclic Products (%)Monomer:Dimer RatioReference
CuI20% Piperidine87.48.6:1[1]
[Cu₄I₄(pip)₄]20% Piperidine89.27.9:1[1]
CuI2,6-Lutidine68.93.2:1[1]
CuIDIEA65.22.5:1[1]

Note: Yields and product distribution are highly dependent on the peptide sequence, length, and reaction conditions.[1]

Table 3: Comparison of CuAAC and SPAAC for Peptide Labeling

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Reference
Catalyst Copper(I)None[8]
Biocompatibility Lower, due to copper cytotoxicity.High, catalyst-free and suitable for live systems.[8]
Reaction Kinetics Very fast (10² - 10³ M⁻¹s⁻¹).Fast, but generally slower than CuAAC (10⁻³ to 1 M⁻¹s⁻¹).[8]
Reactants Terminal alkyne and azide.Strained cyclooctyne (e.g., DBCO, BCN) and azide.[8]
Yield Generally near-quantitative under optimized conditions.High, though sometimes lower than CuAAC.[3][8]

Experimental Protocols

Protocol 1: Incorporation of this compound in Fmoc-SPPS

This protocol describes a standard manual procedure for a single coupling cycle of this compound.

Materials:

  • Rink Amide resin (or other suitable resin)

  • This compound

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagent (e.g., HCTU, COMU)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Peptide synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min) to remove residual piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HCTU (2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution and vortex briefly.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours. Note: For sterically hindered sequences, a double coupling or longer coupling time may be necessary.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

  • Final Washing: Wash the peptidyl-resin with DMF (3 x 1 min), DCM (3 x 1 min), and methanol (3 x 1 min), then dry under vacuum.

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction of an azide-containing molecule to the Pra-containing peptide while it is still attached to the resin.

Materials:

  • Pra-containing peptide-resin

  • Azide-modified molecule (e.g., Azido-PEG, fluorescent azide) (5 equivalents)

  • Copper(I) bromide (CuBr) (1 equivalent)

  • N,N-Diisopropylethylamine (DIEA) (10 equivalents)

  • 2,6-Lutidine (10 equivalents)

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Isopropanol

Procedure:

  • Resin Swelling: Swell the Pra-containing peptide-resin in DCM (10 mL/g resin) for 10 minutes.

  • Catalyst Preparation:

    • Bubble nitrogen gas through DMSO (12 mL/g resin) for at least 10 minutes to deoxygenate.

    • Dissolve CuBr completely in the deoxygenated DMSO.

  • Reaction Setup:

    • Drain the DCM from the resin.

    • Add the CuBr/DMSO solution to the resin.

    • Add the azide-modified molecule, 2,6-lutidine, and DIEA.

  • Reaction: Purge the reaction vessel with nitrogen for 5 minutes, seal it, and gently agitate at room temperature for 16-18 hours.

  • Washing:

    • Filter the resin.

    • Wash the resin with Isopropanol/DMSO (5:3 v/v) (3x), DMF (3x), and DCM (3x).

  • Drying: Dry the resin in vacuo before proceeding to cleavage.

Protocol 3: Solution-Phase Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction after the Pra-containing peptide has been cleaved from the resin and purified.

Materials:

  • Purified Pra-containing peptide

  • Azide-modified molecule (1.2 equivalents)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)

  • Sodium ascorbate (0.5 equivalents)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.5 equivalents, optional ligand)

  • Degassed buffer (e.g., phosphate buffer, pH 7.4)

  • DMSO

Procedure:

  • Dissolve Reactants:

    • Dissolve the Pra-containing peptide in the degassed buffer.

    • Dissolve the azide-modified molecule in DMSO to make a stock solution.

  • Prepare Catalyst Stock Solutions:

    • Prepare a stock solution of CuSO₄ in water.

    • Prepare a fresh stock solution of sodium ascorbate in water.

    • If using, prepare a stock solution of THPTA in water.

  • Reaction Setup:

    • To the peptide solution, add the azide solution.

    • If using a ligand, add the THPTA solution and mix.

    • Add the CuSO₄ solution.

  • Initiation of Reaction: Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction: Gently mix and allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction progress by HPLC-MS.

  • Purification: Once the reaction is complete, purify the conjugated peptide by reverse-phase HPLC.

Visualizations

SPPS_Workflow cluster_SPPS_Cycle Fmoc-SPPS Cycle cluster_Post_Synthesis Post-Synthesis Modification Resin Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (this compound, HCTU, DIEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Elongation Peptide Elongation Washing2->Elongation Repeat n times OnResin On-Resin Click (CuAAC) Elongation->OnResin Cleavage Cleavage & Deprotection (TFA Cocktail) Elongation->Cleavage OnResin->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification SolutionClick Solution-Phase Click (CuAAC) Purification->SolutionClick FinalProduct Final Modified Peptide Purification->FinalProduct Unmodified Peptide SolutionClick->FinalProduct

Caption: General workflow for peptide synthesis using this compound and subsequent modification.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Alkyne Peptide-Propargylglycine (R-C≡CH) Triazole 1,4-Disubstituted Triazole (Stable Linkage) Alkyne->Triazole Azide Azide Molecule (R'-N₃) Azide->Triazole Copper Cu(I) Copper->Triazole catalyzes

Caption: Simplified mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

CSE_Inhibition cluster_pathway Cystathionine γ-lyase (CSE) Pathway cluster_inhibitor Inhibition Cystathionine Cystathionine CSE Cystathionine γ-lyase (CSE) Cystathionine->CSE Cysteine L-Cysteine CSE->Cysteine H2S Hydrogen Sulfide (H₂S) (Gasotransmitter) CSE->H2S aKB α-ketobutyrate CSE->aKB Ammonia Ammonia CSE->Ammonia PPG Propargylglycine (Pra) PPG->CSE inhibits

Caption: Inhibition of the Cystathionine γ-lyase (CSE) pathway by propargylglycine.

References

Application Note: Analytical HPLC Methods for Peptides with Fmoc-Pra-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptides incorporating unnatural amino acids are pivotal in modern drug discovery, offering enhanced stability, novel functionalities, and opportunities for sophisticated molecular engineering. Fmoc-L-propargylglycine (Fmoc-Pra-OH) is a key building block in this field, providing an alkyne handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2] This enables precise, efficient conjugation of peptides to other molecules like imaging agents, PEG chains, or cytotoxic drugs.[1]

The purity assessment of synthetic peptides is a critical step, with Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) being the gold standard for this analysis.[3] This document provides detailed protocols and methodologies for the analytical RP-HPLC of peptides containing this compound, with a particular focus on peptides where the N-terminal Fmoc protecting group is retained. The presence of the highly hydrophobic Fmoc group significantly influences the chromatographic behavior of the peptide, necessitating specific considerations for optimal separation and analysis.[4]

Principle of Separation

RP-HPLC separates molecules based on their hydrophobicity.[3] A non-polar stationary phase (typically C18 silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (ACN). An ion-pairing agent, most commonly trifluoroacetic acid (TFA), is added to both aqueous and organic phases to sharpen peaks and improve resolution.[5][6]

Peptides are injected onto the column in a mobile phase with a low organic content, causing them to bind to the hydrophobic stationary phase. They are then eluted by a gradient of increasing organic solvent concentration.[5] Peptides with greater overall hydrophobicity interact more strongly with the column and thus require a higher concentration of organic solvent to elute, resulting in a longer retention time.[7]

The key factors influencing the retention of peptides with this compound are:

  • N-terminal Fmoc Group: The 9-fluorenylmethoxycarbonyl (Fmoc) group is large and very hydrophobic. If retained on the final peptide, it will dramatically increase the retention time compared to its unprotected counterpart.[4]

  • Peptide Sequence: The intrinsic hydrophobicity of the other amino acid residues in the sequence contributes to the overall retention time.

  • Propargylglycine (Pra): The alkyne side chain of Pra is relatively small and contributes moderately to the overall hydrophobicity.

Experimental Protocols

Protocol 1: Crude Peptide Sample Preparation

This protocol outlines the steps following solid-phase peptide synthesis (SPPS) to prepare the sample for HPLC analysis.

  • Peptide Cleavage: After synthesis, treat the peptide-resin with a cleavage cocktail to remove the peptide from the solid support and cleave side-chain protecting groups. A standard cocktail for many peptides is Reagent K (82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol).[8] For peptides containing sensitive residues, alternative cocktails may be required.

  • Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation: Centrifuge the suspension to pellet the crude peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether two to three times to remove scavengers and residual cleavage reagents.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Dissolution for Analysis: Dissolve the lyophilized crude peptide in a suitable solvent for injection. A common solvent is 0.1% TFA in a water/acetonitrile mixture (e.g., 50:50 v/v). The typical concentration for analytical HPLC is approximately 1 mg/mL.

  • Filtration: Before injection, filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could block the HPLC column or tubing.[3]

Protocol 2: Analytical RP-HPLC Method

This protocol describes a standard analytical method for assessing the purity of a peptide containing this compound.

  • HPLC System Setup:

    • System: An HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

    • Column: A C18 reversed-phase analytical column is recommended. Common dimensions are 4.6 x 150 mm or 4.6 x 250 mm, with a particle size of 3.5 µm or 5 µm.[5]

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Column Temperature: Maintain a constant temperature, typically between 30°C and 40°C, to ensure reproducible retention times.[3]

  • Chromatographic Run:

    • Equilibration: Equilibrate the column with the starting conditions (e.g., 95% Mobile Phase A / 5% Mobile Phase B) for at least 10-15 column volumes or until a stable baseline is achieved.

    • Injection Volume: Inject 5-20 µL of the prepared peptide sample.

    • Elution: Elute the peptide using a linear gradient. A typical gradient for a peptide with a retained N-terminal Fmoc group would be steeper and reach a higher final concentration of Mobile Phase B than for an unprotected peptide.

    • Detection: Monitor the elution at multiple wavelengths.

      • 214-220 nm: For detection of the peptide backbone amide bonds.[3][9]

      • 265 nm: The characteristic absorbance wavelength for the Fmoc group.

      • 280 nm: For peptides containing Tryptophan (Trp) or Tyrosine (Tyr) residues.[9]

  • Data Analysis:

    • Integrate all peaks in the chromatogram detected at the primary wavelength (typically 214 or 220 nm).

    • Calculate the purity of the main product peak as a percentage of the total integrated peak area.

    • Confirm the identity of the main peak by coupling the HPLC system to a mass spectrometer (LC-MS).

Data Presentation

The following table summarizes typical parameters for the analytical RP-HPLC of a model peptide containing a retained N-terminal Fmoc group and a Pra residue.

ParameterCondition 1: Standard Analytical RunCondition 2: High-Resolution Run
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 250 mm, 3.5 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30°C40°C
Detection Wavelength 214 nm, 265 nm214 nm, 265 nm, 280 nm
Injection Volume 10 µL10 µL
Gradient 20% to 80% B over 30 min30% to 60% B over 45 min

Note: The optimal gradient will be highly dependent on the specific peptide sequence. Peptides with a retained Fmoc group are significantly more hydrophobic and will require a higher percentage of Mobile Phase B for elution.[4]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the overall workflow from the completion of solid-phase synthesis to the final purity assessment of the this compound containing peptide.

G cluster_0 Peptide Synthesis & Cleavage cluster_1 Sample Preparation cluster_2 HPLC Analysis cluster_3 Data Analysis SPPS Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage from Resin (e.g., TFA Cocktail) SPPS->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Dissolution Dissolve Crude Peptide (1 mg/mL in 0.1% TFA/H2O/ACN) Precipitation->Dissolution Filtration Filter Sample (0.22 µm Syringe Filter) Dissolution->Filtration Injection Inject onto C18 Column Filtration->Injection Gradient Gradient Elution (ACN/H2O with 0.1% TFA) Injection->Gradient Detection UV Detection (214 nm & 265 nm) Gradient->Detection Integration Peak Integration Detection->Integration LCMS Mass Confirmation (LC-MS) Detection->LCMS Purity Calculate % Purity Integration->Purity

Caption: Workflow for HPLC analysis of this compound peptides.

Logical Relationships in HPLC Method Development

This diagram outlines the key parameters and their relationships when developing a robust analytical HPLC method.

G cluster_0 Primary Method Variables cluster_1 Secondary Method Variables Objective Goal: Optimal Separation (Resolution, Peak Shape, Speed) Column Stationary Phase (e.g., C18, C8) Column->Objective MobilePhase Mobile Phase (Solvent, Additive) MobilePhase->Objective Gradient Gradient Profile (Slope, Time) Gradient->Objective FlowRate Flow Rate FlowRate->Objective Temperature Column Temperature Temperature->Objective Detection Detection Wavelength Detection->Objective PeptideProps Peptide Properties (Hydrophobicity, Fmoc-Group) PeptideProps->Column PeptideProps->MobilePhase PeptideProps->Gradient

Caption: Key parameters in HPLC method development for peptides.

References

Application Note: Mass Spectrometry Characterization of Propargylglycine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargylglycine (Pra) is a non-canonical amino acid that has become an invaluable tool in chemical biology and drug development. Its side chain contains a terminal alkyne group, which serves as a versatile chemical handle for bioorthogonal "click" chemistry reactions.[1] This allows for the site-specific labeling of peptides and proteins with a variety of tags, including fluorophores, biotin, and drug molecules. Mass spectrometry (MS) is an essential analytical technique for the characterization of these modified peptides, enabling confirmation of successful incorporation, identification of labeled sites, and quantification. This application note provides detailed protocols and data analysis considerations for the mass spectrometry-based characterization of propargylglycine-containing peptides.

Data Presentation

Quantitative analysis of propargylglycine-labeled peptides is crucial for understanding the efficiency of labeling and for comparing the abundance of modified peptides under different experimental conditions. While specific quantitative data for propargylglycine-containing peptides was not found in the provided search results, the following table illustrates how such data could be presented. This example is based on a hypothetical experiment comparing the relative abundance of a propargylglycine-labeled peptide in a control versus a treated sample using a stable isotope labeling approach.

Peptide SequencePrecursor m/z (Light)Precursor m/z (Heavy)Measured Ratio (H/L)Fold Change (Treated/Control)p-value
T(Pra)GTEYISR856.41859.422.152.150.005
V(Pra)PLAGTR789.45792.460.980.980.89
L(Pra)GAYEQR823.43826.443.503.50<0.001

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Propargylglycine-Containing Peptides

This protocol describes the manual synthesis of a peptide containing propargylglycine using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Pra-OH (Fmoc-propargylglycine)

  • Other Fmoc-protected amino acids

  • Rink Amide resin or other suitable solid support

  • Coupling reagents (e.g., HBTU, HOBt, DIC)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents: DMF, DCM

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents) and coupling reagents (e.g., HBTU/HOBt, 3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • To incorporate propargylglycine, use this compound in this step.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification:

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with ether, and air dry.

    • Purify the crude peptide by reverse-phase HPLC.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling

This protocol describes the labeling of a propargylglycine-containing peptide with an azide-functionalized tag (e.g., biotin-azide).[2]

Materials:

  • Propargylglycine-containing peptide

  • Azide-functionalized tag (e.g., Biotin-PEG-Azide)

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., THPTA)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reagent Preparation:

    • Dissolve the propargylglycine-containing peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

    • Prepare stock solutions of the azide tag, CuSO₄, sodium ascorbate, and THPTA.

  • Click Reaction Mixture:

    • In a microcentrifuge tube, combine the peptide solution, azide tag (1.2 equivalents), and THPTA (1 equivalent).

    • Add CuSO₄ (0.1 equivalents).

  • Reaction Initiation: Initiate the reaction by adding freshly prepared sodium ascorbate (1 equivalent).

  • Incubation: Incubate the reaction at room temperature for 1-4 hours.

  • Purification: Purify the labeled peptide using reverse-phase HPLC or a suitable desalting column to remove excess reagents.

Protocol 3: LC-MS/MS Analysis of Propargylglycine-Containing Peptides

This protocol provides a general method for the analysis of propargylglycine-containing peptides by LC-MS/MS.

Instrumentation and Columns:

  • A nano-flow liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • A C18 reversed-phase column (e.g., 75 µm ID x 15 cm, 1.9 µm particle size).

LC-MS/MS Parameters:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A typical gradient would be a linear increase from 2% to 40% B over 60 minutes.

  • Flow Rate: 300 nL/min

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MS1 Scan Range: m/z 350-1500

  • MS/MS Acquisition: Data-Dependent Acquisition (DDA) of the top 10-20 most intense precursor ions.

  • Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

Data Analysis and Interpretation

Database Search Parameters: When searching MS/MS data for propargylglycine-containing peptides, it is crucial to include the mass of the propargylglycine residue as a variable modification. The mass of the propargylglycine side chain (C₃H₃) is approximately 39.023 Da. If the peptide has been labeled via click chemistry, the mass of the tag must also be included as a variable modification on the propargylglycine residue.

Fragmentation Characteristics: The fragmentation of peptides in CID or HCD primarily occurs at the peptide backbone, generating b- and y-type fragment ions that provide sequence information. The presence of an unnatural amino acid like propargylglycine can influence fragmentation.

  • Neutral Loss: A potential characteristic fragmentation would be the neutral loss of the propargyl group (C₃H₄) with a mass of 40.031 Da, or a related fragment from the side chain. The observation of a prominent neutral loss from the precursor ion or from fragment ions could be a diagnostic indicator of the presence of propargylglycine.

  • Diagnostic Ions: Specific low-mass immonium-related ions may be formed from the propargylglycine residue. Further investigation would be needed to identify such diagnostic ions.

Mandatory Visualization

experimental_workflow cluster_synthesis Peptide Synthesis cluster_labeling Labeling cluster_analysis Mass Spectrometry Analysis SPPS Solid-Phase Peptide Synthesis (with this compound) Click Click Chemistry Labeling (e.g., with Biotin-Azide) SPPS->Click LCMS LC-MS/MS Analysis Click->LCMS DataAnalysis Data Analysis (Database Search) LCMS->DataAnalysis

Caption: Experimental workflow for the synthesis, labeling, and analysis of propargylglycine-containing peptides.

fragmentation_pathway cluster_peptide Propargylglycine Peptide cluster_fragments MS/MS Fragmentation (CID/HCD) Peptide [M+nH]n+ b_ions b-ions Peptide->b_ions y_ions y-ions Peptide->y_ions NeutralLoss Potential Neutral Loss (e.g., C3H4) Peptide->NeutralLoss DiagnosticIons Diagnostic Ions Peptide->DiagnosticIons

Caption: Hypothesized fragmentation pathways of a propargylglycine-containing peptide in a mass spectrometer.

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-Pra-OH Coupling in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance for the low coupling efficiency of Fmoc-Pra-OH (Fmoc-propargylglycine) in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

This compound is a derivative of the amino acid glycine containing a propargyl group.[1][2] The N-terminus is protected by a base-labile Fmoc (9-fluorenylmethoxycarbonyl) group, making it suitable for SPPS.[3] Its primary use is to introduce a terminal alkyne functional group into a peptide sequence. This alkyne serves as a versatile chemical handle for subsequent modifications, most notably for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This allows for the precise attachment of various molecules such as labels, imaging agents, or cytotoxic drugs.[4]

Q2: Why am I experiencing low coupling efficiency with this compound?

Low coupling efficiency with this compound is a common issue that can arise from several factors:

  • Steric Hindrance: The propargyl group, although not excessively large, can create steric hindrance that impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support.[5][6] This is a frequent challenge with non-natural or side-chain-modified amino acids.

  • Peptide Aggregation: As the peptide chain elongates, it can form secondary structures (e.g., β-sheets) that may mask the N-terminal amine, making it inaccessible to the incoming activated this compound.[7] This is a sequence-dependent phenomenon and not directly caused by the this compound itself, but the issue can be exacerbated during a difficult coupling step.

  • Incomplete Fmoc Deprotection: If the Fmoc group from the previously coupled amino acid is not completely removed, the N-terminal amine will not be available for the subsequent coupling reaction, leading to a deletion sequence.

  • Suboptimal Activation: The activation of the this compound carboxylic acid by the coupling reagent may be inefficient, resulting in a lower concentration of the reactive species.

Q3: How can I monitor the completeness of the this compound coupling reaction?

The Kaiser test is a widely used qualitative method to detect the presence of free primary amines on the resin. A blue or purple color on the resin beads indicates an incomplete coupling, signifying that free amines are still present. A yellow or colorless result suggests a complete reaction.

Q4: Is double coupling necessary for this compound?

Double coupling, which involves repeating the coupling step with a fresh solution of activated this compound, is a highly effective strategy to improve the incorporation of sterically hindered amino acids. While it increases reagent consumption and synthesis time, it can significantly enhance the yield and purity of the final peptide.

Troubleshooting Guide

If you are observing low coupling efficiency for this compound, as indicated by a positive Kaiser test, consider the following troubleshooting steps:

IssuePotential CauseRecommended Solution(s)
Positive Kaiser Test after Coupling Steric Hindrance 1. Perform a double coupling. 2. Switch to a more potent coupling reagent (e.g., HATU, HBTU, HCTU, COMU, PyBOP).3. Increase the coupling time (e.g., from 1-2 hours to 4 hours or even overnight).
Peptide Aggregation 1. Use a solvent mixture known to disrupt aggregation (e.g., NMP/DCM or add DMSO).2. Incorporate chaotropic salts (e.g., a pre-wash with 0.5 M LiCl in DMF).3. Increase the reaction temperature (e.g., to 40-50°C), but with caution to avoid side reactions.
Presence of Deletion Sequences Incomplete Coupling Optimize the coupling protocol using the strategies mentioned above.
Incomplete Fmoc Deprotection 1. Increase the Fmoc deprotection time (e.g., 2 x 10 minutes).2. Use a fresh deprotection solution (e.g., 20% piperidine in DMF).3. Monitor Fmoc release via UV absorbance to ensure complete deprotection.
Low Overall Yield Cumulative effect of low coupling efficiency Systematically apply the troubleshooting steps for each this compound coupling. Consider using a more robust protocol from the start for sequences containing this amino acid.

Data Presentation

Table 1: Performance Comparison of Coupling Reagents for a Sterically Hindered Amino Acid [7]

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Level of Racemization
HATU Aminium/Uronium Salt15-45 minutes>99>95Very Low
HCTU Aminium/Uronium Salt15-45 minutes>99>95Very Low
HBTU Aminium/Uronium Salt20-60 minutes>98>95Low
COMU Uronium Salt15-45 minutes>99>95Very Low
PyBOP Phosphonium Salt30-120 minutes>98>95Low
DIC/Oxyma Carbodiimide/Additive60-120 minutes>98>95Very Low
DIC/HOBt Carbodiimide/Additive60-180 minutes~95~90-95Low to Moderate

Disclaimer: The data presented in this table is for Fmoc-DL-Phe-OH and is intended to be representative. Actual results for this compound may vary depending on the specific peptide sequence, solid support, solvent, base, and other reaction conditions.

Experimental Protocols

Protocol 1: Double Coupling Procedure

This protocol should be initiated after a first coupling of this compound results in a positive Kaiser test.

  • Initial Wash: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts.

  • Prepare Fresh Reagents: In a separate vessel, prepare a fresh solution of activated this compound using your chosen coupling reagent and base (e.g., using the HATU/DIPEA protocol below).

  • Second Coupling: Add the freshly activated this compound solution to the washed resin.

  • Reaction: Agitate the reaction mixture at room temperature for an additional 1-2 hours.

  • Final Wash and Monitoring: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times). Perform a Kaiser test to confirm the absence of free amines before proceeding to the next Fmoc deprotection step.

Protocol 2: High-Efficiency Coupling using HATU/DIPEA

This protocol is recommended for the initial coupling of this compound or as the method for double coupling.

  • Resin Preparation:

    • Swell the resin in DMF for at least 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid/HATU solution and vortex briefly (pre-activation for 1-2 minutes).

    • Immediately add the activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. For particularly difficult sequences, this time can be extended to 4 hours.

  • Monitoring and Washing:

    • Perform a Kaiser test to check for completion. If positive, consider a second coupling (Protocol 1).

    • Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) before proceeding to the next cycle.

Visualizations

Troubleshooting_Workflow Start Start SPPS Cycle for This compound Couple Perform Single Coupling of this compound Start->Couple KaiserTest Perform Kaiser Test Couple->KaiserTest Positive Positive (Blue/Purple) KaiserTest->Positive Incomplete Negative Negative (Yellow/Colorless) KaiserTest->Negative Complete Troubleshoot Troubleshooting Options Positive->Troubleshoot NextCycle Proceed to Next Fmoc Deprotection Negative->NextCycle DoubleCouple Perform Double Coupling Troubleshoot->DoubleCouple Option 1 ChangeReagent Use Potent Reagent (e.g., HATU, COMU) Troubleshoot->ChangeReagent Option 2 IncreaseTime Increase Coupling Time (4h or overnight) Troubleshoot->IncreaseTime Option 3 DoubleCouple->KaiserTest ChangeReagent->KaiserTest IncreaseTime->KaiserTest

Caption: Troubleshooting workflow for low this compound coupling efficiency.

Coupling_Logic cluster_causes Potential Causes of Low Efficiency cluster_solutions Recommended Solutions StericHindrance Steric Hindrance of Propargyl Group LowEfficiency Low Coupling Efficiency StericHindrance->LowEfficiency Aggregation Peptide Aggregation Aggregation->LowEfficiency Deprotection Incomplete Deprotection Deprotection->LowEfficiency PotentReagents Potent Coupling Reagents (HATU, COMU, etc.) HighEfficiency High Coupling Efficiency PotentReagents->HighEfficiency DoubleCoupling Double Coupling DoubleCoupling->HighEfficiency OptimizeConditions Optimize Conditions (Time, Temp, Solvent) OptimizeConditions->HighEfficiency LowEfficiency->PotentReagents LowEfficiency->DoubleCoupling LowEfficiency->OptimizeConditions

Caption: Logical relationships between causes and solutions for low coupling efficiency.

References

Technical Support Center: Alkyne Group Side Reactions in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting side reactions involving alkyne-containing amino acids during peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to identify, mitigate, and resolve common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: Is the alkyne group stable under standard Fmoc solid-phase peptide synthesis (SPPS) conditions?

A1: Yes, the alkyne functional group, particularly in commonly used amino acids like L-propargylglycine (Pra), is generally stable under the standard conditions of Fmoc-SPPS. This includes repeated exposure to 20% piperidine in DMF for Fmoc deprotection and the final cleavage from the resin using trifluoroacetic acid (TFA).[1][2] This stability is the reason why alkyne-modified amino acids are widely used for post-synthesis modifications via "click" chemistry.[3]

Q2: What is the most common side reaction involving terminal alkynes during peptide synthesis?

A2: The most significant and commonly encountered side reaction is the oxidative homocoupling of terminal alkynes to form a 1,3-diyne, known as the Glaser coupling.[4] This leads to the undesired dimerization of your peptide. This reaction is typically catalyzed by trace amounts of copper(I) ions and requires an oxidant, which can be atmospheric oxygen.

Q3: Can the alkyne group react with piperidine during Fmoc deprotection?

A3: Under standard Fmoc deprotection conditions (e.g., 20% piperidine in DMF at room temperature), there is no significant evidence of side reactions between the alkyne group and piperidine. While strong bases can deprotonate terminal alkynes, piperidine is generally not considered basic enough to cause significant isomerization or other side reactions during the relatively short deprotection steps.

Q4: Does the alkyne group react with scavengers in the TFA cleavage cocktail?

A4: The alkyne group is largely inert to common carbocation scavengers like triisopropylsilane (TIS) and water used in TFA cleavage cocktails. However, it's important to note that some scavengers can have unexpected reactivity. For instance, TIS has been shown to act as a reducing agent for certain S-protecting groups on cysteine in the presence of TFA.[5] While direct reactivity with alkynes is not a commonly reported issue, it is crucial to use a well-defined scavenger strategy based on the peptide's overall composition.

Q5: When should I use a protecting group for the alkyne?

A5: A silyl protecting group, such as a triisopropylsilyl (TIPS) group, is recommended for the terminal alkyne under the following circumstances:

  • If your synthesis protocol involves the use of copper, palladium, or other transition metal catalysts for other steps, which could inadvertently catalyze alkyne side reactions.

  • To definitively prevent Glaser coupling, especially during long syntheses or if there is a known issue with copper contamination in reagents or solvents.

  • When performing solution-phase chemistry where the acetylenic proton might interfere with other reagents (e.g., Grignard or organolithium reagents).

Troubleshooting Guides

Issue 1: Unexpected Dimerization of the Peptide
  • Symptom: Mass spectrometry analysis of the crude peptide shows a significant peak at approximately double the expected mass of the monomeric peptide, corresponding to a diyne-linked dimer.

  • Probable Cause: Glaser coupling has occurred due to the presence of trace copper contamination and oxygen.

  • Solution:

    • Preventative Measures:

      • Use High-Purity Reagents: Ensure that all solvents and reagents are of high purity and free from heavy metal contamination.

      • Inert Atmosphere: Perform the synthesis, particularly the coupling and deprotection steps, under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

      • Reducing Agents: Add a small amount of a reducing agent to the reaction mixtures to keep copper in the Cu(I) state and prevent oxidation.

      • Chelating Agents: Pre-wash the resin and reagents with solutions containing a chelating agent to remove trace metal ions.

    • Corrective Action:

      • If dimerization is observed, it is generally not reversible. The synthesis should be repeated with the preventative measures in place.

Issue 2: Low Yield or Unidentified Byproducts with Silyl-Protected Alkynes
  • Symptom: After deprotection of the silyl group (e.g., with TBAF), HPLC analysis shows multiple peaks, low yield of the desired alkyne-peptide, or byproducts.

  • Probable Cause:

    • Incomplete deprotection of the silyl group.

    • The basic nature of TBAF may have caused side reactions on other sensitive residues or the peptide backbone.[6]

    • Undesired silyl group migration.

  • Solution:

    • Optimize Deprotection:

      • Ensure a sufficient excess of the fluoride source (e.g., TBAF) is used.

      • Increase the reaction time or slightly elevate the temperature, while monitoring for degradation.

    • Buffer the Reaction: If the peptide is base-sensitive, buffer the TBAF solution with a mild acid like acetic acid to neutralize the basicity.

    • Alternative Deprotection: Consider using a milder fluoride source, such as HF-Pyridine.

Data Presentation

Table 1: Summary of Potential Alkyne Side Reactions and Prevention Strategies

Side ReactionDescriptionConditions Favoring ReactionPrevention/Troubleshooting Strategy
Glaser Coupling Oxidative homocoupling of two terminal alkynes to form a 1,3-diyne bridge, resulting in peptide dimerization.Presence of Cu(I)/Cu(II) catalysts, oxygen, and a basic environment.- Use high-purity reagents.- Work under an inert atmosphere.- Add reducing agents (e.g., sodium ascorbate).- Use a silyl protecting group on the alkyne.
Isomerization Base-catalyzed migration of the triple bond (e.g., from terminal to internal).Requires a strong base. Generally not observed with piperidine in standard Fmoc-SPPS.- Avoid strong, non-nucleophilic bases like DBU if isomerization is a concern.- Maintain standard Fmoc deprotection conditions.
Hydration Acid-catalyzed addition of water across the triple bond to form a ketone.Strong acidic conditions (e.g., TFA cleavage) in the presence of water without sufficient scavengers.[7]- Use appropriate scavengers (e.g., TIS) in the cleavage cocktail to consume excess water and reactive species.
Incomplete Silyl Deprotection Failure to completely remove the silyl protecting group from the terminal alkyne.Insufficient deprotection reagent (e.g., TBAF), short reaction time, or steric hindrance.- Increase the excess of TBAF.- Extend the reaction time.- Consider a less sterically hindered silyl group if possible.

Experimental Protocols

Protocol 1: General Protocol for Preventing Glaser Coupling During SPPS

This protocol incorporates steps to minimize copper contamination and oxidation.

  • Reagent and Resin Preparation:

    • Before use, wash the synthesis vessel and all reagent delivery lines with a solution of a chelating agent (e.g., 0.01 M EDTA in DMF), followed by extensive washing with DMF.

    • Pre-swell the resin in DMF.

  • Fmoc Deprotection:

    • Perform the standard Fmoc deprotection using 20% piperidine in DMF. To minimize oxidation, ensure the synthesis vessel is under a positive pressure of nitrogen or argon.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-alkyne-amino acid, coupling reagents (e.g., HBTU/HOBt or HATU), and a base (e.g., DIPEA) in DMF.

    • Optionally, add a small amount of a reducing agent like sodium ascorbate (e.g., 0.1 equivalents relative to the amino acid) to the coupling cocktail to maintain a reducing environment.

    • Add the activated amino acid solution to the deprotected resin and couple for the desired time under an inert atmosphere.

  • Washing:

    • After coupling, wash the resin thoroughly with DMF to remove excess reagents.

  • Cycle Repetition:

    • Repeat the deprotection, coupling, and washing steps for the entire peptide sequence.

Protocol 2: Deprotection of a TIPS-Protected Alkyne on a Cleaved Peptide

This protocol is for the removal of a Triisopropylsilyl (TIPS) group from a peptide in solution after cleavage from the resin.

  • Peptide Preparation:

    • After cleavage from the resin and precipitation, dissolve the crude peptide containing the TIPS-protected alkyne in anhydrous THF to a concentration of approximately 10 mg/mL.

  • Deprotection Reaction:

    • Cool the solution to 0 °C in an ice bath.

    • Add tetrabutylammonium fluoride (TBAF) as a 1 M solution in THF (1.5 equivalents per silyl group) dropwise to the stirred peptide solution.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by LC-MS.

  • Workup:

    • Once the deprotection is complete, quench the reaction by adding water.

    • Remove the THF under reduced pressure.

    • The remaining aqueous solution contains the deprotected peptide.

  • Purification:

    • Purify the crude deprotected peptide using reverse-phase HPLC to remove the silyl byproducts and other impurities.

Visualizations

Glaser_Coupling Glaser Coupling Side Reaction cluster_reactants Reactants cluster_conditions Conditions Peptide1 Peptide-Alkyne Catalyst Cu(I)/Cu(II) (Trace Contamination) Peptide1->Catalyst Peptide2 Peptide-Alkyne Peptide2->Catalyst Dimer Diyne-Linked Peptide Dimer (Undesired Byproduct) Catalyst->Dimer Oxidative Coupling Oxygen O₂ (Air) Oxygen->Catalyst

Caption: Glaser coupling of terminal alkynes leading to peptide dimerization.

Troubleshooting_Workflow Troubleshooting Workflow for Alkyne Peptides Start Synthesis Issue Detected (Low Yield / Byproduct) CheckMass Analyze Crude Product by MS Start->CheckMass Dimer Mass ≈ 2x Expected Mass? CheckMass->Dimer Glaser Probable Glaser Coupling Dimer->Glaser Yes OtherMass Other Unexpected Masses? Dimer->OtherMass No PreventGlaser Implement Prevention Protocol: - Inert Atmosphere - Chelating Washes - Use Silyl Protection Glaser->PreventGlaser CheckReagents Review Reagents & Protocol OtherMass->CheckReagents IncompleteDeprotection Incomplete Silyl Deprotection? CheckReagents->IncompleteDeprotection OptimizeDeprotection Optimize Deprotection: - Increase TBAF - Longer Time IncompleteDeprotection->OptimizeDeprotection Yes OtherSideReaction Consider Other Side Reactions IncompleteDeprotection->OtherSideReaction No

Caption: A logical workflow for troubleshooting alkyne peptide synthesis.

Silyl_Protection_Logic Logic for Using Silyl Protecting Groups Start Starting Peptide Synthesis with Terminal Alkyne Question Are transition metals (e.g., Cu, Pd) used in other steps OR is Glaser coupling a known issue? Start->Question UseProtection Use Silyl-Protected Alkyne (e.g., Fmoc-Pra(TIPS)-OH) Question->UseProtection Yes NoProtection Use Unprotected Alkyne (Fmoc-Pra-OH) Question->NoProtection No SPPS Perform SPPS UseProtection->SPPS NoProtection->SPPS DeprotectionStep Post-Cleavage: Deprotect Silyl Group (e.g., with TBAF) SPPS->DeprotectionStep FinalPeptide Final Alkyne-Peptide SPPS->FinalPeptide DeprotectionStep->FinalPeptide

Caption: Decision process for using a silyl protecting group on an alkyne.

References

Preventing racemization of Fmoc-Pra-OH during activation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers prevent racemization of Fmoc-L-Propargylglycine (Fmoc-Pra-OH) during the critical activation step in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it prone to racemization?

This compound is the N-terminal fluorenylmethyloxycarbonyl (Fmoc) protected form of L-Propargylglycine, a non-proteinogenic amino acid containing an alkyne functional group in its side chain. Like many amino acids, the stereochemical integrity of its α-carbon is crucial for the final peptide's biological activity.

Racemization during activation typically occurs via the formation of a 5(4H)-oxazolone (azlactone) intermediate. The electron-withdrawing nature of the propargyl group can influence the acidity of the α-proton, potentially increasing its susceptibility to abstraction and subsequent racemization, although this effect is generally considered mild compared to other factors. The primary determinants of racemization are the chosen activation method, solvent, temperature, and basicity of the reaction medium.

Q2: Which coupling reagents are recommended to minimize racemization of this compound?

The choice of coupling reagent is critical. Reagents are generally categorized into two main families: carbodiimides (like DIC) and phosphonium/uronium salts (like HBTU, HATU, and PyBOP).

  • Uronium/Phosphonium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly recommended. They react rapidly to form active esters, which minimizes the time the amino acid spends in a racemization-prone state. The inclusion of an additive like HOAt (1-Hydroxy-7-azabenzotriazole) or OxymaPure® (Ethyl cyanohydroxyiminoacetate) is crucial as they act as scavenging bases and suppress the formation of the oxazolone intermediate.

  • Carbodiimides: While diisopropylcarbodiimide (DIC) is a common activator, it should almost always be used with an additive to prevent significant racemization. Using DIC alone is not recommended for sensitive amino acids like this compound. The combination of DIC with OxymaPure® or HOBt (1-Hydroxybenzotriazole) is effective, with OxymaPure® often providing superior racemization suppression.

Q3: What role do additives like HOBt, HOAt, and OxymaPure® play?

Additives are essential for suppressing racemization. When a coupling reagent like DIC or HBTU is used, it first reacts with the Fmoc-amino acid's carboxyl group to form a highly reactive intermediate. This intermediate can either react with the amine on the growing peptide chain (desired reaction) or cyclize to form the racemization-prone oxazolone.

Additives like HOBt, HOAt, and OxymaPure® rapidly trap this initial intermediate to form a more stable, less reactive active ester. This ester is still reactive enough to form the peptide bond but is significantly less likely to cyclize and racemize. HOAt and OxymaPure® are generally considered more effective than HOBt at preventing racemization.

Troubleshooting Guide

Problem: Significant racemization of the Pra residue is detected in my final peptide.

Potential Cause Recommended Solution
Inappropriate Coupling Reagent Switch to a modern uronium salt reagent known for low racemization, such as HATU or HCTU , in combination with an additive like OxymaPure®. Avoid using carbodiimides (e.g., DIC) without a racemization-suppressing additive.
Excessive or Inappropriate Base The presence of a tertiary amine base like Diisopropylethylamine (DIPEA) can promote racemization by abstracting the α-proton. Minimize the amount of base used or use a less hindered base like N-methylmorpholine (NMM). When using HATU, the base is primarily required to deprotonate the incoming amine, not for activation itself.
Prolonged Activation Time (Pre-activation) Do not allow the "pre-activation" mixture (this compound, coupling reagent, base) to stand for an extended period before adding it to the resin-bound peptide. A long pre-activation time increases the opportunity for oxazolone formation and racemization. Ideally, add the mixture to the resin immediately after preparation.
High Temperature Perform the coupling reaction at room temperature or below. Elevated temperatures, sometimes generated by the exothermic reaction of activation, can accelerate racemization. If necessary, cool the reaction vessel in an ice bath.
Solvent Effects The choice of solvent can influence racemization rates. Dimethylformamide (DMF) is standard, but for particularly sensitive couplings, consider using a less polar solvent like Dichloromethane (DCM) or a mixture, which can sometimes reduce racemization.

Quantitative Data: Racemization Levels with Common Coupling Methods

The following table summarizes typical racemization levels observed for sensitive amino acids during activation. While specific data for this compound may vary, these values for Fmoc-Phe-OH provide a reliable comparison of different activation strategies.

Activation MethodBase% D-Isomer (Racemization)
DICDIPEA> 10%
DIC / HOBtDIPEA1-5%
DIC / OxymaPure® DIPEA < 0.5%
HBTU / HOBtDIPEA1-3%
HATU / HOAt DIPEA < 0.1%
COMU / OxymaPure® DIPEA < 0.1%

Data is representative and compiled from various peptide synthesis studies. COMU is another high-performance uronium salt coupling reagent.

Recommended Experimental Protocol: Low-Racemization Activation of this compound

This protocol utilizes DIC and OxymaPure®, a cost-effective and highly efficient combination for minimizing racemization during the coupling of this compound in solid-phase peptide synthesis (SPPS).

Materials:

  • This compound (1.0 eq)

  • OxymaPure® (1.0 eq)

  • Diisopropylcarbodiimide (DIC) (1.0 eq)

  • Resin-bound peptide with a free N-terminal amine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Preparation: In a clean reaction vessel, dissolve this compound (1.0 eq) and OxymaPure® (1.0 eq) in DMF.

  • Activation: Add DIC (1.0 eq) to the solution from Step 1. Mix gently for 1-2 minutes. This solution is the "activation mixture."

  • Coupling: Immediately add the freshly prepared activation mixture to the washed and deprotected resin-bound peptide.

  • Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test or other appropriate test to monitor the reaction for completion (disappearance of the free amine).

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 times) and Dichloromethane (DCM) (3 times) to remove any unreacted reagents and byproducts.

  • Next Cycle: Proceed to the Fmoc-deprotection step for the next amino acid coupling cycle.

Visualizing the Racemization Pathway

The following diagram illustrates the key chemical pathway leading to racemization during amino acid activation and how additives intervene.

Caption: Racemization vs. Suppression during Activation.

Experimental Workflow Diagram

This diagram outlines the decision-making process and workflow for minimizing racemization when coupling this compound.

workflow start Start: Couple This compound reagent_choice Select Activation Method: DIC + OxymaPure® or HATU/HCTU start->reagent_choice prepare_solution 1. Dissolve this compound & OxymaPure® in DMF reagent_choice->prepare_solution activate 2. Add DIC to solution (Activator) prepare_solution->activate pre_act_check Pre-activation time < 5 min? activate->pre_act_check add_to_resin 3. Immediately add mixture to deprotected resin pre_act_check->add_to_resin Yes warning High Racemization Risk! Reformulate and restart. pre_act_check->warning No couple 4. Couple for 1-2h at Room Temp add_to_resin->couple monitor 5. Monitor with Kaiser Test couple->monitor wash 6. Wash Resin (DMF, DCM) monitor->wash end End: Proceed to Next Cycle wash->end

Caption: Recommended Workflow for Low-Racemization Coupling.

Fmoc-Pra-OH solubility issues in DMF or NMP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-Pra-OH (Fmoc-L-propargylglycine). This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues that researchers, scientists, and drug development professionals may encounter during their experiments, particularly in common solvents like DMF and NMP.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in DMF at room temperature. Is this expected?

While this compound is generally expected to be soluble in DMF, issues can arise.[1] Difficulty in dissolving Fmoc-protected amino acids in DMF is a known issue that can be attributed to factors such as the propensity of the molecules to aggregate.[2] Intermolecular hydrogen bonding and hydrophobic interactions can lead to the formation of less soluble structures.[2] The quality and purity of both the this compound and the DMF solvent are also critical factors.

Q2: Is NMP a better solvent choice for this compound than DMF?

NMP is often considered a stronger solvent for Fmoc-protected amino acids compared to DMF.[2] If you are experiencing significant solubility issues with DMF, switching to NMP is a recommended troubleshooting step.[2][3]

Q3: Can I use sonication to help dissolve my this compound?

Yes, sonication is a highly effective technique for dissolving sparingly soluble Fmoc-amino acids.[2][4] The ultrasonic waves help to break up aggregates and enhance the dissolution process.[2][4] It is important to use a sonicator bath and monitor the temperature to avoid excessive heating, which could potentially lead to the degradation of the Fmoc protecting group.[2]

Q4: Is it safe to gently heat my this compound solution to improve solubility?

Gentle heating can be employed to aid dissolution.[2] Warming the solution to a temperature range of 30-40°C is generally considered safe and can significantly improve solubility.[2] However, prolonged exposure to higher temperatures should be avoided as the Fmoc group can be sensitive to heat, which may risk premature deprotection.[2]

Q5: My this compound dissolves initially but then precipitates out of solution. What is happening?

Precipitation after initial dissolution, especially during a coupling reaction in solid-phase peptide synthesis (SPPS), can be an indication of on-resin aggregation.[2] As the peptide chain grows, it may fold and aggregate on the solid support, leading to poor solvation and causing the incoming activated amino acid to precipitate.[2]

Q6: Are there any alternative solvents I can consider?

If solubility issues persist in both DMF and NMP, you might consider using a co-solvent. Adding a small percentage of Dichloromethane (DCM) to DMF can sometimes be effective.[2] For some hydrophobic peptides, Dimethyl sulfoxide (DMSO) can be a powerful solvent, though it should be used with caution as it can oxidize methionine or cysteine residues if present.[5]

Troubleshooting Guide

If you are encountering solubility issues with this compound, follow this step-by-step guide to troubleshoot the problem.

Initial Steps
  • Verify Reagent Quality: Ensure you are using high-purity this compound and peptide-synthesis-grade DMF or NMP. Older or lower-grade solvents can contain impurities, such as water or amines from DMF degradation, which can affect solubility and reactivity.[3][6]

  • Standard Dissolution Attempt:

    • Start by attempting to dissolve the this compound in the desired volume of solvent at room temperature.

    • Use vigorous vortexing for several minutes to facilitate dissolution.[2]

Advanced Troubleshooting Techniques

If the initial steps fail, proceed with the following methods:

  • Sonication: Place the vial in an ultrasonic bath. Sonicate the solution, being mindful of any potential temperature increase.[2][4]

  • Gentle Heating: If sonication is not sufficient, gently warm the solution to 30-40°C while stirring.[2] Avoid exceeding this temperature range to prevent degradation of the Fmoc group.[2]

  • Solvent Change: Switch from DMF to NMP, as NMP generally has better solvating properties for Fmoc-amino acids.[2]

  • Use of Co-solvents: Consider adding a small amount of a co-solvent like DCM to your DMF.[2]

Troubleshooting Workflow Diagram

G start Start: this compound Solubility Issue check_quality 1. Verify Reagent & Solvent Quality start->check_quality initial_dissolution 2. Attempt Dissolution: - Room Temperature - Vigorous Vortexing check_quality->initial_dissolution is_dissolved1 Is it Dissolved? initial_dissolution->is_dissolved1 sonicate 3. Apply Sonication is_dissolved1->sonicate No end_success Success: Compound Dissolved is_dissolved1->end_success Yes is_dissolved2 Is it Dissolved? sonicate->is_dissolved2 heat 4. Gentle Heating (30-40°C) is_dissolved2->heat No is_dissolved2->end_success Yes is_dissolved3 Is it Dissolved? heat->is_dissolved3 change_solvent 5. Switch to NMP or use Co-solvent is_dissolved3->change_solvent No is_dissolved3->end_success Yes end_fail Issue Persists: Contact Technical Support change_solvent->end_fail

Caption: Troubleshooting workflow for this compound solubility issues.

Quantitative Data Summary

Direct quantitative solubility data for this compound in DMF and NMP is not consistently available across literature. However, based on product data sheets and general knowledge of Fmoc-amino acids, we can provide a qualitative summary.

SolventReported Solubility of this compoundGeneral Solubility for Fmoc-Amino Acids
DMF Clearly soluble (1 mmole in 2 ml)[1]Generally good, but issues can occur.[2]
NMP Not explicitly statedOften better than DMF.[2][3]
DMSO Slightly soluble[7]Good for many, but use with caution.[4]
Methanol Sparingly soluble[7]Can be used, sometimes with heating.[4]

Experimental Protocols

Protocol 1: Standard Dissolution Procedure

  • Weigh the required amount of this compound into a clean, dry vial.

  • Add the calculated volume of high-purity DMF or NMP to achieve the desired concentration.

  • Securely cap the vial and vortex the mixture vigorously for 2-3 minutes at room temperature.

  • Visually inspect the solution. If any particulate matter remains, proceed to Protocol 2 or 3.

Protocol 2: Dissolution using Sonication

  • Follow steps 1-3 of Protocol 1.

  • Place the vial into a sonicator bath.

  • Sonicate the mixture in intervals of 5-10 minutes.

  • Monitor the temperature of the bath to ensure it does not significantly increase.

  • Continue until the solid is fully dissolved.

Protocol 3: Dissolution using Gentle Heating

  • Follow steps 1-3 of Protocol 1.

  • Place the vial on a magnetic stirrer with a heating function.

  • Gently warm the solution to 30-40°C while continuously stirring.

  • Maintain this temperature until the this compound is completely dissolved.

  • Allow the solution to cool to room temperature before use.

References

Technical Support Center: Incomplete Fmoc Deprotection of Propargylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incomplete deprotection of Fmoc-propargylglycine during solid-phase peptide synthesis (SPPS). Below you will find frequently asked questions (FAQs), a comprehensive troubleshooting guide, detailed experimental protocols, and visualizations to assist in identifying and resolving these issues.

Frequently Asked Questions (FAQs)

Q1: What is incomplete Fmoc deprotection and why is it a problem?

Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain.[1] This prevents the subsequent amino acid from coupling, leading to the formation of deletion sequences (peptides missing one or more amino acids). These impurities can be challenging to separate from the desired peptide, resulting in reduced overall yield and purity of the final product.[1]

Q2: Are there specific reasons why Fmoc deprotection of propargylglycine might be difficult?

While propargylglycine itself is not exceptionally bulky, difficulties in deprotection can arise from several factors that are common in peptide synthesis:

  • Peptide Sequence and Structure: The amino acids surrounding the propargylglycine residue can significantly influence deprotection efficiency. Sequences prone to aggregation (e.g., those containing multiple hydrophobic residues) can form secondary structures like β-sheets, which physically block the deprotection reagent from accessing the Fmoc group.[1][2]

  • Steric Hindrance: High resin loading or the presence of bulky adjacent amino acids can create a crowded environment, impeding the diffusion of the deprotection reagent.[1]

  • Suboptimal Reagents or Protocols: The use of degraded or impure reagents, particularly the piperidine solution for deprotection, can lower efficiency.[1] Additionally, inadequate reaction times, temperature, or reagent concentration can result in incomplete Fmoc removal.[1]

Q3: How can I detect incomplete Fmoc deprotection of propargylglycine?

Several methods are available to monitor the completeness of the deprotection step:

  • Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test performed on a small sample of the peptide-resin. A positive result (intense blue color) indicates the presence of free primary amines, signifying successful deprotection. A negative result (yellow or no color change) suggests that the Fmoc group is still attached.[3][4][5]

  • UV-Vis Spectrophotometry: Automated peptide synthesizers often monitor the UV absorbance of the dibenzofulvene (DBF)-piperidine adduct, which is released upon Fmoc removal. A slow or incomplete release of this adduct points to inefficient deprotection.[1]

  • HPLC and Mass Spectrometry (MS): Analysis of the crude peptide product by HPLC will reveal deletion sequences as distinct peaks.[1] Mass spectrometry can then be used to confirm the identity of these truncated peptides.[1]

Q4: Could the alkyne group of propargylglycine cause side reactions during Fmoc deprotection?

While not commonly reported as a major issue, the terminal alkyne is a reactive functional group. Under the basic conditions of piperidine-mediated Fmoc deprotection, there is a theoretical possibility of side reactions. However, issues like peptide aggregation are a more frequent cause of incomplete deprotection.[6] If you suspect side reactions, control experiments and detailed analysis of byproducts by mass spectrometry are recommended.

Troubleshooting Guide

If you are experiencing incomplete Fmoc deprotection of a propargylglycine-containing peptide, follow this troubleshooting workflow.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Protocol Optimization cluster_3 Advanced Solutions for Aggregation cluster_4 Resolution Problem Incomplete Deprotection Detected (e.g., Positive Kaiser Test after coupling, Deletion sequences in HPLC/MS) Reagents Verify Reagent Quality - Fresh 20% piperidine in DMF? - Anhydrous solvents? Problem->Reagents Start Here Protocol Review Synthesis Protocol - Correct deprotection time? - Sufficient reagent volume? Reagents->Protocol DoubleDeprotection Implement Double Deprotection - Perform two shorter deprotection steps. Protocol->DoubleDeprotection If problem persists IncreaseTime Extend Deprotection Time - Increase reaction time (e.g., to 30 min). DoubleDeprotection->IncreaseTime Success Successful Deprotection (Negative Kaiser Test, Clean HPLC) DoubleDeprotection->Success Verify with Kaiser Test and HPLC/MS StrongerBase Use a Stronger Base - Add 1-2% DBU to piperidine solution. IncreaseTime->StrongerBase IncreaseTime->Success Verify with Kaiser Test and HPLC/MS Solvent Change Solvent - Use NMP instead of DMF. StrongerBase->Solvent StrongerBase->Success Verify with Kaiser Test and HPLC/MS Temp Increase Temperature - Cautiously raise to 40-50°C. Solvent->Temp If aggregation is suspected Solvent->Success Verify with Kaiser Test and HPLC/MS Chaotropes Add Chaotropic Salts - e.g., LiCl to disrupt secondary structures. Temp->Chaotropes Temp->Success Verify with Kaiser Test and HPLC/MS Resin Modify Resin - Use a low-loading resin or a PEG-based resin. Chaotropes->Resin Chaotropes->Success Verify with Kaiser Test and HPLC/MS Resin->Success Verify with Kaiser Test and HPLC/MS

Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.

Data Presentation

When optimizing deprotection conditions, it is crucial to systematically evaluate different reagents. The following table summarizes the relative effectiveness of common deprotection reagents.

Deprotection ReagentConcentrationTypical TimeAdvantagesDisadvantages
Piperidine20% in DMF10-20 minStandard, well-establishedCan be slow for difficult sequences; can cause aspartimide formation
4-Methylpiperidine (4-MP)20% in DMF10-20 minSimilar efficacy to piperidine, potentially less toxicSimilar limitations to piperidine
Piperazine (PZ)10% in DMF/Ethanol (9:1)10-20 minGood alternative, may reduce certain side reactionsLower solubility
DBU1-2% in 20% Piperidine/DMF5-15 minStronger, non-nucleophilic base; faster deprotectionCan increase risk of racemization and other side reactions if not used carefully

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

This protocol outlines a typical manual Fmoc deprotection step in SPPS.[1]

  • Solvent Wash: Wash the peptide-resin thoroughly with DMF (3 times) to remove residual reagents from the previous coupling step.

  • Deprotection: Add the deprotection solution (e.g., 20% piperidine in DMF) to the reaction vessel, ensuring the resin is fully submerged.

  • Agitation: Gently agitate the mixture at room temperature for the specified time (e.g., 10-20 minutes). For difficult sequences, a two-step deprotection (e.g., 2 minutes, drain, then 10 minutes with fresh solution) is often recommended.

  • Drain: Remove the deprotection solution by filtration.

  • Final Wash: Wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the deprotection reagent and the DBF-adduct. The resin is now ready for the next amino acid coupling step.

Protocol 2: Qualitative Kaiser Test

This test is used to confirm the presence of free primary amines after the deprotection step.[3][4][5]

Reagents:

  • Reagent A: 5 g ninhydrin in 100 mL ethanol.

  • Reagent B: 80 g phenol in 20 mL ethanol.

  • Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.

Procedure:

  • Sample Collection: Take a small sample of the peptide-resin (a few beads) and place it in a small test tube.

  • Wash: Wash the beads with DMF and then ethanol to remove any residual solvents or reagents.

  • Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.

  • Heat: Heat the test tube at 100°C for 5 minutes.

  • Observe Color:

    • Dark Blue Beads/Solution: Positive result. Indicates the presence of free primary amines (successful deprotection).

    • Yellow/No Color Change: Negative result. Indicates the absence of free primary amines (incomplete deprotection).

Visualizations

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a base-catalyzed β-elimination reaction.

G FmocPeptide Fmoc-NH-Peptide ProtonAbstraction Proton Abstraction FmocPeptide->ProtonAbstraction + Piperidine BetaElimination β-Elimination ProtonAbstraction->BetaElimination FreeAmine H₂N-Peptide BetaElimination->FreeAmine DBF Dibenzofulvene (DBF) BetaElimination->DBF Adduct DBF-Piperidine Adduct DBF->Adduct Piperidine Piperidine Piperidine->Adduct

Caption: The mechanism of Fmoc group removal by piperidine.

References

Technical Support Center: Fmoc-Pra-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the coupling of Fmoc-L-propargylglycine (Fmoc-Pra-OH). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on troubleshooting common issues and selecting the optimal reagents for incorporating this unique amino acid into peptide sequences.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the solid-phase peptide synthesis (SPPS) of sequences containing this compound.

Q1: My Kaiser test is positive (blue beads) after a standard coupling with this compound. What does this mean and what should I do?

A positive Kaiser test indicates the presence of unreacted primary amines on the resin, meaning the coupling reaction was incomplete.[1] this compound can be considered a sterically hindered amino acid, which may lead to slower reaction kinetics.

Immediate Actions:

  • Perform a Second Coupling ("Double Coupling"): This is the most common and effective first step. Wash the resin thoroughly with DMF to remove byproducts and unreacted reagents from the first attempt. Then, apply a fresh solution of activated this compound and allow the coupling reaction to proceed for another 1-2 hours.[1]

  • Extend Reaction Time: If you anticipate a difficult coupling, you can extend the initial reaction time to 4 hours or even overnight to help drive the reaction to completion.[1]

If the problem persists, consider the following:

  • Re-evaluate Your Coupling Reagent: Standard activators may not be sufficient. Switching to a more potent coupling reagent is often necessary.[1] For challenging sequences, HATU is considered a more powerful coupling agent than HBTU due to its ability to form a more reactive intermediate ester.[2][3]

  • Check Reagent Quality: Ensure your solvents (especially DMF) are amine-free and that the coupling reagents have not degraded.[4] It is often best to use freshly prepared solutions.[5]

Q2: I'm experiencing low peptide yield or purity after cleaving a sequence containing Propargylglycine. What are the likely causes related to the coupling step?

Low yield and purity often trace back to inefficient coupling steps during the synthesis.

Potential Causes & Solutions:

  • Suboptimal Coupling Reagent: The choice of coupling reagent is critical.[2] For sterically hindered or challenging amino acids, uronium/aminium salt-based reagents like HATU or HCTU are generally superior to carbodiimides like DIC.[2][6] HATU, in particular, demonstrates faster reaction speeds and results in higher purity products with a lower risk of epimerization compared to HBTU.[2]

  • Peptide Aggregation: As the peptide chain elongates, it can aggregate on the resin, blocking the N-terminal amine from reacting with the incoming activated amino acid.[1][7]

    • Solution: Consider switching your primary solvent from DMF to N-methylpyrrolidone (NMP) or adding DMSO to help disrupt secondary structures. Coupling at a slightly elevated temperature (e.g., 40-60°C) can also mitigate aggregation.[1][7]

  • Insufficient Activation: The carboxylic acid of this compound may not be fully activated before coupling. Ensure you are using the correct stoichiometry (equivalents) of the amino acid, coupling reagent, and base. A brief "pre-activation" step of 1-2 minutes before adding the mixture to the resin is standard practice.[3][4]

Q3: Am I at a higher risk for racemization or other side reactions when using this compound?

The primary concern with any amino acid coupling is minimizing racemization and side reactions.

  • Racemization: The risk of racemization is more closely tied to the coupling method than to the this compound residue itself.

    • Mitigation: Uronium-based reagents containing a HOAt moiety, like HATU , are known to suppress racemization more effectively than their HOBt-based counterparts like HBTU.[2][6] Carbodiimide (DIC/DCC) activation without an additive like HOBt can lead to significant racemization.[6] The use of hindered bases like 2,4,6-collidine can also reduce racemization compared to DIPEA.[8]

  • Alkyne Side Chain Reactions: The propargyl group's alkyne side chain is generally stable under standard Fmoc-SPPS conditions (piperidine for deprotection, TFA for cleavage).[9] Its unique reactivity is typically leveraged intentionally in post-synthetic modifications, such as copper-catalyzed "click chemistry" or Glaser coupling, rather than being a source of unintended side reactions during chain elongation.[10]

  • Guanidinylation: A common side reaction with uronium/aminium reagents (HATU, HBTU) is the irreversible capping of the N-terminal amine by reaction with excess coupling reagent.[7]

    • Prevention: This is easily avoided by pre-activating the Fmoc-amino acid with the coupling reagent in a separate vial before adding the mixture to the resin, rather than adding the reagents sequentially to the reaction vessel.[7]

Data & Protocols

Comparison of Common Coupling Reagents for SPPS

While direct comparative data for this compound is limited, the following table summarizes the generally accepted performance characteristics of common coupling reagents applicable to this and other challenging amino acids.

Reagent/MethodClassRelative Efficiency & SpeedRacemization RiskKey Considerations
HATU Uronium/Aminium SaltVery High . Faster and more efficient than HBTU.[2]Low . The HOAt moiety actively suppresses racemization.[2][6]Recommended for sterically hindered amino acids, difficult sequences, and rapid synthesis protocols.[2]
HBTU / TBTU Uronium/Aminium SaltHigh . Generally effective but slower than HATU.[2]Low to Medium . Higher risk than HATU.[2]A reliable and cost-effective choice for routine peptide synthesis.[3]
HCTU Uronium/Aminium SaltHigh . Reported to have fast coupling times (≤ 5 minutes).[6]Low . Reported to have reduced rates of racemization compared to BOP.[6]A highly efficient reagent, similar in performance to HATU.
COMU Uronium/Aminium SaltVery High . Comparable efficiency to HATU.[11]Low . Incorporates OxymaPure, which suppresses racemization.[8]A safer alternative to HATU/HBTU as it avoids potentially explosive HOBt/HOAt byproducts.[11]
DIC / HOBt CarbodiimideMedium . Slower than uronium salts.Medium . HOBt is added to suppress racemization, which is a significant risk with DIC alone.[6]The byproduct (diisopropylurea) is soluble in DMF/DCM, making it suitable for SPPS.[6]
General Protocol: this compound Coupling with HATU

This protocol describes a standard manual coupling of this compound onto a resin with a free N-terminal amine. Adjust volumes and quantities based on your synthesis scale and resin loading.

Reagents & Materials:

  • This compound

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Amine-free N,N-Dimethylformamide (DMF)

  • Resin with free amine (post-Fmoc deprotection and washed)

  • Reaction vessel

  • Nitrogen for agitation (optional)

Procedure:

  • Prepare Amino Acid Solution (Pre-activation):

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in a minimal volume of DMF.[3]

    • Add DIPEA (6 equivalents) to the solution.[3]

    • Gently swirl the vial for 1-2 minutes to allow for pre-activation of the amino acid.[4]

  • Coupling Reaction:

    • Immediately add the activated this compound solution to the reaction vessel containing the deprotected resin.[12]

    • Agitate the mixture (e.g., using a shaker or bubbling nitrogen) at room temperature for 30-60 minutes. For a potentially difficult coupling, this time can be extended.[3]

  • Monitoring & Washing:

    • Perform a Kaiser test on a small sample of resin beads to confirm the absence of free primary amines (a negative test result).[1]

    • If the Kaiser test is positive, wash the resin with DMF (3x) and perform a second coupling (Step 1 & 2).[1]

    • Once the coupling is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts.

Visual Workflow

The following diagram outlines a logical workflow for troubleshooting an incomplete this compound coupling reaction.

G start Perform this compound Coupling (e.g., HATU, 30-60 min) kaiser_test Perform Kaiser Test start->kaiser_test positive_result Incomplete Coupling kaiser_test->positive_result  Positive (Blue) negative_result Coupling Complete kaiser_test->negative_result Negative (Yellow/Clear)   double_couple Action: Perform Double Coupling (Fresh reagents, 1-2 hours) positive_result->double_couple proceed Wash Resin and Proceed to Next Synthesis Step negative_result->proceed kaiser_test_2 Perform Kaiser Test Again double_couple->kaiser_test_2 kaiser_test_2->negative_result Negative switch_reagent Problem Persists: Switch to stronger reagent (e.g., COMU) OR use aggregation-disrupting solvent (NMP) OR increase coupling time/temperature kaiser_test_2->switch_reagent Positive consult Consult Senior Chemist & Re-evaluate Synthesis Strategy switch_reagent->consult

Troubleshooting workflow for an incomplete coupling reaction.

References

Troubleshooting Peptide Aggregation with Fmoc-Pra-OH Sequences

Author: BenchChem Technical Support Team. Date: December 2025

<_ Technical Support Center: Fmoc-Pra-OH Peptide Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peptide aggregation during solid-phase peptide synthesis (SPPS) of sequences containing Fmoc-L-propargylglycine (this compound).

Troubleshooting Guide (Q&A Format)

Q1: My peptide synthesis is failing, showing incomplete coupling and deprotection. How do I know if aggregation is the cause?

A1: On-resin aggregation is a common cause of synthesis failure. Key indicators include:

  • Poor Resin Swelling: The peptide-resin beads may shrink or fail to swell properly in the synthesis solvent.[1][2][3][4]

  • Incomplete Reactions: Standard monitoring tests like the Kaiser test (for primary amines) or TNBS test may give false negatives because reagents cannot reach the reactive sites within the aggregated cluster.[2][4]

  • Slow Reaction Kinetics: In automated synthesizers, you might observe flattened and broadened Fmoc deprotection peaks, indicating a slower, hindered reaction.[2][3][4]

  • Low Yield and Purity: The final crude peptide will have a low yield and HPLC analysis will show a complex mixture containing multiple deletion sequences.[3]

While this compound itself is not exceptionally hydrophobic, its incorporation into a sequence with other hydrophobic or β-branched residues can contribute to the overall propensity for aggregation.

Q2: I've confirmed aggregation is occurring. What are the immediate steps I can take to rescue my current synthesis?

A2: To disrupt existing aggregation, you can modify the synthesis conditions. These interventions aim to break up the intermolecular hydrogen bonds responsible for the aggregation.

  • Improve Solvation:

    • Switch Solvents: Change the primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP) or add up to 25% Dimethyl Sulfoxide (DMSO) to DMF.[1][5][6] These have better solvating properties for many aggregating sequences.

    • Use "Magic Mixture": A combination of DCM/DMF/NMP (1:1:1) can be effective.[6][7]

  • Disrupt Secondary Structures:

    • Chaotropic Salt Washes: Before coupling, wash the resin with a solution of a chaotropic salt like 0.8 M NaClO₄ or LiCl in DMF.[2][4][6][7][8] This helps break apart β-sheet structures. It is critical to wash the salt away thoroughly with DMF before proceeding to the coupling step.[6]

  • Increase Reaction Energy:

    • Elevated Temperature: Increasing the temperature (e.g., up to 55°C) or using microwave-assisted synthesis can provide the energy needed to disrupt hydrogen bonds and improve reaction kinetics.[1][2][6][8]

    • Sonication: Applying sonication during the coupling and deprotection steps can physically break up resin clumps.[1]

Q3: My rescue attempts failed. How should I strategically redesign the synthesis to prevent aggregation from the start?

A3: A proactive approach is often more successful. Consider these strategies when re-synthesizing your this compound containing peptide.

  • Resin Selection:

    • Low-Loading Resin: Use a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g).[6][8] This increases the distance between peptide chains, reducing intermolecular interactions.

    • Polar Resin: Switch to a more polar resin, such as a polyethylene glycol (PEG)-based support (e.g., TentaGel, NovaSyn® TG).[5][8] These resins improve the solvation of the growing peptide chain.

  • Backbone Protection (Most Effective Method):

    • Pseudoproline Dipeptides: If your sequence contains a Ser or Thr residue, you can introduce it as part of a pseudoproline dipeptide. This temporarily introduces a kink in the peptide backbone, effectively disrupting the formation of β-sheets.[1] The native residue is restored during final TFA cleavage.[1]

    • Hmb/Dmb Backbone Protection: Incorporate a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the backbone nitrogen of a key residue.[1][5][7] Inserting one of these protected residues every six to seven amino acids can effectively prevent aggregation.[1][8] For sequences containing Gly, using a building block like Fmoc-Ala-(Dmb)Gly-OH can be particularly effective.[3][5]

Frequently Asked Questions (FAQs)

Q4: Does the propargyl group on this compound contribute to aggregation?

A4: While the propargylglycine side chain itself is not large, its alkyne group adds rigidity and can influence the peptide's conformational preferences. In sequences already prone to aggregation due to hydrophobic residues (e.g., Val, Ile, Phe) or β-branched amino acids, the presence of Pra could potentially contribute to the formation of ordered, aggregated structures. However, the primary drivers of aggregation are typically long stretches of hydrophobic residues and the formation of intermolecular hydrogen bonds along the peptide backbone.[1][6]

Q5: Which chemistry, Fmoc or Boc, is better for sequences prone to aggregation?

A5: Both strategies can be adapted. However, the repeated treatments with trifluoroacetic acid (TFA) during Boc-SPPS can help to disrupt peptide aggregates as they form.[8] In Fmoc-SPPS, the basic conditions used for deprotection do not have this disruptive effect, which can sometimes allow for more significant aggregation to build up.[8]

Q6: How can I predict if my peptide sequence containing this compound will be difficult to synthesize?

A6: While perfect prediction is challenging, several factors increase the likelihood of aggregation:

  • Hydrophobicity: Long sequences of hydrophobic amino acids are a primary cause.[6]

  • β-Branched Residues: Sequences rich in Val, Ile, and Thr can lead to both steric hindrance and aggregation.[6]

  • Length: Aggregation is not typically observed before the fifth or sixth residue.[1] Peptides longer than 20 amino acids are more susceptible.[5]

  • Computational Tools: Several algorithms are available that can analyze a peptide sequence and predict its aggregation potential, allowing you to implement preventative strategies from the outset.[6]

Data Presentation

The following tables summarize the effectiveness of various anti-aggregation strategies. While specific quantitative data for this compound containing peptides is not extensively published, these tables are based on general principles and results from other "difficult" sequences.

Table 1: Comparison of Anti-Aggregation Strategies

StrategyMechanismEffectivenessKey Consideration
Low-Loading Resin Increases distance between peptide chainsModerateEspecially useful for peptides >30 amino acids.[8]
Chaotropic Salt Wash Disrupts H-bonds in existing aggregatesModerateMust be thoroughly washed out before coupling.[6]
"Magic Mixture" Solvent Improves solvation of peptide-resinModerate-HighEffective for many, but not all, sequences.[6]
Microwave Heating Disrupts H-bonds via thermal energyHighImproves kinetics for both coupling and deprotection.[2][8]
Pseudoproline Dipeptides Introduces backbone "kink"Very HighRequires Ser or Thr at the appropriate position.[1]
Hmb/Dmb Protection Disrupts backbone H-bonding networkVery HighCan be inserted at various points in the sequence.[1][7]

Experimental Protocols

Protocol 1: Chaotropic Salt Wash for On-Resin Aggregation Disruption

This protocol is used to break up existing secondary structures before performing a difficult coupling step.

  • Fmoc Deprotection: Perform the standard Fmoc deprotection protocol followed by thorough DMF washes.

  • Chaotropic Wash: Wash the peptide-resin with a solution of 0.8 M LiCl in DMF (2 x 1 minute).[2][6][7][8] This step disrupts the aggregates.

  • Thorough DMF Wash: Critically, wash the resin extensively with DMF (at least 5 x 1 minute) to completely remove all residual LiCl.[6] Residual salt can interfere with coupling reagents.

  • Coupling: Proceed immediately with the standard coupling protocol for the next amino acid.

Protocol 2: Manual Coupling of a Pseudoproline Dipeptide

This protocol outlines the manual coupling using a phosphonium/aminium activation method (e.g., HBTU, HATU).

  • Resin Preparation: Perform standard Fmoc deprotection on the N-terminal amino acid of the peptide-resin and wash thoroughly with DMF.

  • Activation Mixture Preparation: In a separate vessel, dissolve the pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ψPro)-OH) (5 equivalents relative to resin loading) and a coupling reagent like HATU (5 equivalents) in a minimum volume of DMF or NMP.[7]

  • Activation: Add DIPEA (10 equivalents) to the solution from step 2 and mix thoroughly.[3][7]

  • Coupling: Immediately add the activated dipeptide solution to the peptide-resin.[7]

  • Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.[3][7]

  • Monitoring: Perform a Kaiser test to check for completion.[3] If the test is positive (indicating free amines), the coupling is incomplete and should be extended or repeated.

  • Washing: Once coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Continuation: Proceed with the synthesis, starting with the Fmoc deprotection of the newly added dipeptide.

Visualizations

G cluster_0 SPPS Troubleshooting Workflow cluster_1 Immediate Intervention cluster_2 Preventative Strategy start Synthesis Issue Observed (Low Yield, Incomplete Rxn) check_agg Signs of Aggregation? (Poor Swelling, Bad Kinetics) start->check_agg no_agg Troubleshoot Other Issues (Reagents, Cleavage, etc.) check_agg->no_agg No improve_sol Improve Solvation (NMP, DMSO, Magic Mixture) check_agg->improve_sol Yes disrupt Disrupt Structure (Heat, Sonication, Chaotropic Salts) improve_sol->disrupt success Synthesis Rescued disrupt->success Effective fail Synthesis Failed Re-design Strategy disrupt->fail Ineffective resin Change Resin (Low-Load, PEG) fail->resin backbone Use Backbone Protection (Pseudoproline, Dmb/Hmb) resin->backbone resynth Re-synthesize Peptide backbone->resynth

Caption: A troubleshooting decision tree for peptide aggregation issues.

G cluster_0 Mechanism of Backbone Protection cluster_1 peptide Growing Peptide Chains (Unprotected Backbone) hbond Intermolecular Hydrogen Bonding peptide->hbond beta β-Sheet Formation hbond->beta agg On-Resin Aggregation & Synthesis Failure beta->agg mod_peptide Peptide with Backbone Protection (e.g., Dmb, Hmb, Pseudoproline) disruption Steric Hindrance Disrupts H-Bonding mod_peptide->disruption sol Improved Solvation & Reagent Access disruption->sol success Successful Synthesis sol->success

Caption: How backbone protection prevents peptide aggregation.

References

Propargyl Group Stability in Peptide Cleavage Cocktails: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the stability of the propargyl group during the critical final step of solid-phase peptide synthesis (SPPS): cleavage from the resin and removal of side-chain protecting groups. This resource offers troubleshooting advice and frequently asked questions (FAQs) to address potential challenges encountered in the laboratory.

The propargyl group is a valuable functional moiety in peptide and organic chemistry, often employed as a protecting group or as a handle for bioorthogonal conjugation reactions. Its stability during the harsh acidic conditions of cleavage is paramount for the successful synthesis of propargylated peptides. This guide aims to clarify the compatibility of the propargyl group with common cleavage cocktails.

Frequently Asked Questions (FAQs)

Q1: Is the propargyl group stable to trifluoroacetic acid (TFA), the primary component of most cleavage cocktails?

A1: Yes, the propargyl group is generally considered stable to the strong acidic conditions of TFA-mediated cleavage.[1] This stability is a key feature that allows for its use as an orthogonal protecting group in conjunction with acid-labile protecting groups like Boc (tert-butyloxycarbonyl) and tBu (tert-butyl), and base-labile groups like Fmoc (9-fluorenylmethyloxycarbonyl).[2]

Q2: How do common scavengers in cleavage cocktails affect the stability of the propargyl group?

A2: While the propargyl group is stable to TFA, the potential for side reactions with scavengers exists, although this is not extensively documented in the literature under standard cleavage conditions. Scavengers are added to the cleavage cocktail to "scavenge" or trap reactive cationic species generated during the removal of other protecting groups, thereby preventing side reactions with sensitive amino acid residues.

Here's a breakdown of potential interactions:

  • Triisopropylsilane (TIS): TIS is a reducing agent and is effective at scavenging carbocations.[3] While direct reduction of an unactivated alkyne by TIS in TFA is not a commonly reported side reaction, its reducing potential should be considered. TIS has been shown to reduce certain sulfur-containing protecting groups.[4][5][6]

  • Thiols (e.g., Dithiothreitol - DTT, Ethanedithiol - EDT): Thiols are nucleophiles and can, under specific conditions (e.g., radical-mediated or base-catalyzed), react with alkynes. However, in the highly acidic and ionic environment of a cleavage cocktail, such reactions are generally not favored.

  • Phenol and Thioanisole: These are used to scavenge carbocations, particularly those generated from trityl and other benzyl-type protecting groups. There is no direct evidence to suggest that they react with the propargyl group under cleavage conditions.

Q3: Are there specific cleavage cocktails that are recommended for propargyl-containing peptides?

A3: For peptides containing a propargyl group but lacking other sensitive residues (like Trp, Met, Cys), a simple cleavage cocktail of TFA/Triisopropylsilane (TIS)/H2O (95:2.5:2.5) is often sufficient. If sensitive residues are present, a more comprehensive cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT) may be necessary. The decision should be based on the overall composition of the peptide.

Q4: I am observing unexpected byproducts in my cleaved propargyl-containing peptide. What could be the cause?

A4: If you suspect instability of the propargyl group, consider the following troubleshooting steps:

  • Confirm the Identity of Byproducts: Use mass spectrometry to determine the mass of the impurities. This can provide clues as to the nature of the side reaction (e.g., addition of a scavenger molecule).

  • Perform a Control Cleavage: Cleave a small amount of the resin-bound peptide with a cleavage cocktail containing only TFA and water. Compare the result to a cleavage with the full cocktail containing all scavengers. If the byproduct is absent in the TFA/water cleavage, a scavenger is likely implicated.

  • Optimize Cleavage Conditions: Reduce the cleavage time or perform the cleavage at a lower temperature (e.g., 4 °C) to minimize potential side reactions.

  • Consider an Alternative Scavenger: If a particular scavenger is suspected of causing a side reaction, consider replacing it with an alternative. For example, if a thiol-based scavenger is problematic, explore other options based on the specific needs of your peptide.

Data Summary: Propargyl Group Stability in Common Cleavage Cocktails

The following table provides a summary of the expected stability of the propargyl group in various cleavage cocktails. This information is based on the general chemical reactivity of the components, as direct quantitative studies are limited.

Cleavage Cocktail ComponentPurposeExpected Stability of Propargyl GroupPotential for Side Reactions (if any)
Trifluoroacetic Acid (TFA) Cleavage from resin and removal of acid-labile protecting groupsHigh None expected under standard conditions.
Triisopropylsilane (TIS) Carbocation scavenger, reducing agentGenerally High Theoretical potential for reduction, though not commonly reported for unactivated alkynes.
Dithiothreitol (DTT) / Ethanedithiol (EDT) Carbocation scavenger, reduces methionine sulfoxideGenerally High Theoretical potential for thiol-yne addition under non-standard conditions. Unlikely in acidic cleavage cocktail.
Phenol Carbocation scavengerHigh None expected.
Thioanisole Carbocation scavengerHigh None expected.
Water Carbocation scavenger, aids in hydrolysisHigh None expected.

Experimental Protocols

Protocol 1: Standard Cleavage of a Propargyl-Containing Peptide

This protocol is suitable for most propargyl-containing peptides without other highly sensitive amino acids.

  • Resin Preparation: Place the dried peptide-resin (e.g., 50 mg) in a suitable reaction vessel.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). For 1 mL of cocktail, this corresponds to 950 µL TFA, 25 µL TIS, and 25 µL H₂O.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 1 mL per 50 mg of resin). Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA filtrate into a cold centrifuge tube containing 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.

  • Peptide Isolation: Centrifuge the suspension to pellet the peptide. Carefully decant the ether. Wash the peptide pellet twice with cold diethyl ether to remove residual scavengers.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Analyze the crude peptide by HPLC and mass spectrometry to assess purity and confirm the integrity of the propargyl group.

Protocol 2: Assessing Propargyl Group Stability to a Specific Scavenger

This protocol can be used to troubleshoot potential side reactions with a particular scavenger.

  • Prepare Two Cleavage Cocktails:

    • Cocktail A (Control): TFA/H₂O (97.5:2.5 v/v/v)

    • Cocktail B (Test): TFA/H₂O/[Scavenger] (e.g., 95:2.5:2.5 v/v/v for TIS)

  • Divide the Resin: Split the propargyl-containing peptide-resin into two equal portions.

  • Perform Parallel Cleavages: Cleave one portion of the resin with Cocktail A and the other with Cocktail B, following the procedure outlined in Protocol 1 (steps 3-6).

  • Comparative Analysis: Analyze the crude peptides from both cleavages by HPLC and mass spectrometry. Compare the chromatograms and mass spectra to identify any new peaks or mass additions in the sample cleaved with Cocktail B. The absence of new impurities in the sample from Cocktail B indicates the stability of the propargyl group to the tested scavenger.

Visualizing Orthogonal Deprotection Strategy

The following diagram illustrates the concept of orthogonal deprotection, where the propargyl group remains intact during the removal of common acid- and base-labile protecting groups.

Orthogonal_Deprotection cluster_peptide Fully Protected Peptide on Resin cluster_intermediates Intermediates cluster_final Final Product Peptide Fmoc-AA(SideChain-PG)-...-AA(Propargyl)-Resin Piperidine Piperidine (Base) Peptide->Piperidine Removes Fmoc Deprotected_N_Terminus H2N-AA(SideChain-PG)-...-AA(Propargyl)-Resin Piperidine->Deprotected_N_Terminus TFA TFA (Acid) Cleaved_Peptide H2N-AA-...-AA(Propargyl)-OH TFA->Cleaved_Peptide Deprotected_N_Terminus->TFA Removes SideChain-PGs & Cleaves from Resin Final_Peptide Propargyl-Containing Peptide Cleaved_Peptide->Final_Peptide

Caption: Orthogonal deprotection workflow for a propargyl-containing peptide.

References

Technical Support Center: Post-CuAAC Copper Catalyst Removal for Fmoc-Pra-OH Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the effective removal of copper catalysts after a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with Fmoc-L-propargylglycine (Fmoc-Pra-OH) containing peptides.

I. Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove the copper catalyst after a CuAAC reaction?

A1: Residual copper can interfere with downstream applications and compromise the integrity of the peptide. Copper ions can:

  • Promote oxidation and degradation of the peptide, particularly affecting sensitive residues like methionine and cysteine.[1]

  • Interfere with biological assays by binding to proteins or other biomolecules.

  • Lead to inaccurate analytical results in techniques like mass spectrometry.

  • Be toxic to cells in biological applications.[2]

Q2: What are the most common methods for removing copper from my peptide sample?

A2: The primary methods involve chelation, solid-phase extraction, and precipitation/washing. The most common techniques include:

  • Chelating Resins: Utilizing resins like Chelex® 100 or those with iminodiacetic acid (IDA) functionality to bind copper ions.[3][4]

  • EDTA Treatment: Adding ethylenediaminetetraacetic acid (EDTA) to the reaction mixture to form a stable, water-soluble copper-EDTA complex, which is then removed.[5][6]

  • Solid-Phase Extraction (SPE): Using cartridges (e.g., C18) to retain the peptide while copper ions are washed away.[7]

  • Precipitation and Washing: Precipitating the peptide and washing the pellet to remove copper salts.

Q3: Does the Fmoc protecting group on my Pra residue affect the copper removal process?

A3: The Fmoc group is base-labile and can be sensitive to certain conditions.[8] When selecting a copper removal method, ensure the pH and solvent conditions are compatible with the stability of the Fmoc group. For instance, highly basic conditions used in some extraction protocols could prematurely cleave the Fmoc group.[7] Most standard chelation and SPE methods are performed under neutral or slightly acidic conditions and are generally compatible.

Q4: How can I quantify the amount of residual copper in my peptide sample after purification?

A4: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the most sensitive and common method for quantifying trace amounts of copper, often reaching parts-per-billion (ppb) detection levels.[9] This technique can accurately determine the final copper concentration in your purified peptide sample.

Q5: Can I perform the copper removal while my peptide is still on the solid-phase synthesis resin?

A5: While some on-resin chelation strategies have been explored, it is generally more effective to perform copper removal after the peptide has been cleaved from the resin. This ensures that all sides of the peptide are accessible to the chelating agents and that any non-covalently bound copper is thoroughly removed from the crude peptide mixture.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the copper removal process.

Problem Possible Cause(s) Suggested Solution(s)
Low Peptide Recovery 1. Peptide Precipitation: The peptide may have precipitated out of solution during the chelation or extraction process. 2. Non-specific Binding: The peptide may be binding to the chelating resin or SPE cartridge.[10] 3. Premature Fmoc Cleavage: Basic conditions may have led to the removal of the Fmoc group, changing the peptide's solubility.1. Adjust the solvent system. Adding organic modifiers like acetonitrile or isopropanol can improve solubility. 2. For SPE, ensure the correct cartridge type is used (e.g., reversed-phase for hydrophobic peptides).[11] For chelating resins, pre-equilibrate the resin with the reaction buffer. 3. Ensure all solutions are maintained at a neutral or slightly acidic pH.
High Residual Copper 1. Insufficient Chelator: The amount of chelating agent (resin or EDTA) was not sufficient to bind all the copper ions. 2. Inefficient Mixing/Contact Time: The peptide-copper mixture did not have adequate contact time or mixing with the chelating resin.[3] 3. Competition: Other components in the reaction mixture may be competing for the chelator.1. Increase the amount of chelating resin or the molar excess of EDTA. 2. For batch removal with resin, increase the incubation time and ensure gentle agitation. For column chromatography, slow down the flow rate.[3] 3. Perform a buffer exchange or initial cleanup step (like precipitation) before using a chelating resin.
Peptide Degradation 1. Oxidation: Residual copper in the presence of oxygen and reducing agents (like ascorbate) can generate reactive oxygen species that damage the peptide. 2. pH Instability: Exposure to harsh acidic or basic conditions during cleanup can lead to hydrolysis or side reactions.1. Work quickly and, if possible, under an inert atmosphere. Ensure complete removal of the copper catalyst. 2. Buffer all solutions and avoid extreme pH values. Ensure the chosen method is compatible with your peptide's stability.
Fmoc Group Cleavage 1. Basic Conditions: The workup procedure involved a pH that is too high, leading to the removal of the base-labile Fmoc group.[8]1. Maintain the pH of all solutions between 6 and 7.5. Avoid using basic elution buffers in SPE unless Fmoc removal is intended.

III. Experimental Protocols & Data

Method 1: Copper Removal using Chelating Resin (Chelex® 100)

This protocol is effective for removing copper ions from a solution-phase peptide mixture.

Protocol:

  • Reaction Quenching: After the CuAAC reaction is complete, dilute the reaction mixture with an equal volume of water.

  • Resin Preparation: Prepare a slurry of Chelex® 100 resin in deionized water (e.g., a 5% suspension).[12] Wash the resin with water and then with a buffer that matches your reaction solvent system (e.g., PBS or a mild acetate buffer) to pre-equilibrate it.

  • Batch Treatment: Add the washed Chelex® 100 resin to the diluted peptide solution. Use a resin amount that provides a significant excess of chelating groups relative to the amount of copper used in the reaction.

  • Incubation: Gently agitate the mixture at room temperature for 1-2 hours.

  • Separation: Separate the resin from the peptide solution by filtration or centrifugation.

  • Rinsing: Wash the resin with a small volume of the reaction buffer to recover any peptide that may have been retained. Combine this wash with the main peptide solution.

  • Final Purification: Proceed with standard peptide purification, such as reversed-phase HPLC.

Workflow Diagram:

chelex_workflow cluster_reaction CuAAC Reaction cluster_cleanup Copper Removal cluster_purification Final Purification start Fmoc-Pra-Peptide + Azide Partner reaction Click Reaction (Formation of Triazole) start->reaction cu_source CuSO4 / Na-Ascorbate cu_source->reaction chelex Add Washed Chelex® 100 Resin reaction->chelex incubate Incubate with Agitation (1-2 hours) chelex->incubate separate Filter/Centrifuge to Remove Resin-Cu Complex incubate->separate hplc RP-HPLC Purification separate->hplc final_product Purified Fmoc-Peptide hplc->final_product

Figure 1. Workflow for copper removal using a chelating resin.
Method 2: Copper Removal using Solid-Phase Extraction (SPE)

This method is suitable for peptides that can be retained on a reversed-phase cartridge, allowing for the separation from water-soluble copper salts.

Protocol:

  • Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 100% acetonitrile, followed by 50% acetonitrile/water, and finally with 0.1% TFA in water.

  • Sample Loading: Acidify the crude peptide reaction mixture with a small amount of formic acid or TFA to ensure the peptide is protonated.[7] Load the solution onto the conditioned C18 cartridge.

  • Washing: Wash the cartridge with a low-percentage organic solvent solution (e.g., 5-10% acetonitrile in 0.1% TFA/water) to elute the copper salts and other polar impurities.

  • Elution: Elute the peptide from the cartridge using a higher concentration of organic solvent (e.g., 50-80% acetonitrile in 0.1% TFA/water).

  • Analysis: Analyze the collected fractions to identify those containing the peptide and proceed with lyophilization or further purification.

Workflow Diagram:

spe_workflow cluster_prep Sample & Cartridge Prep cluster_spe SPE Process cluster_final Final Steps crude Crude CuAAC Reaction Mixture acidify Acidify with TFA or Formic Acid crude->acidify load Load Sample onto Cartridge acidify->load condition Condition C18 SPE Cartridge condition->load wash Wash (Low % ACN) - Copper Elutes load->wash elute Elute Peptide (High % ACN) wash->elute collect Collect Peptide Fractions elute->collect lyophilize Lyophilize collect->lyophilize

Figure 2. Workflow for copper removal using solid-phase extraction.
Quantitative Data Summary

The efficiency of copper removal and peptide recovery can vary based on the peptide sequence and the specific conditions used. The following table provides an illustrative comparison of the expected outcomes for the described methods.

Method Typical Peptide Recovery Residual Copper Level Advantages Disadvantages
Chelating Resin (Chelex® 100) > 90%< 5 ppmHigh copper binding capacity; simple batch process.[3]Can be slow; potential for non-specific peptide binding.
EDTA Treatment & Dialysis 80-95%< 10 ppmEffective for large peptides; relatively low cost.[7]Time-consuming; may not be suitable for small peptides.
Solid-Phase Extraction (C18) > 85%< 20 ppmFast; combines desalting and initial purification.[7][10]Peptide must be retainable on the chosen phase; requires solvent usage.

Note: These values are estimates and should be optimized for each specific peptide and reaction scale.

By following these guidelines and protocols, researchers can effectively remove copper catalysts from CuAAC reactions involving this compound peptides, ensuring the integrity and purity of the final product for downstream applications.

References

Technical Support Center: Fmoc-Pra-OH Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the synthesis and purification of Fmoc-Pra-OH (N-α-Fmoc-L-propargylglycine).

Troubleshooting Guide: Common Issues in this compound Synthesis & Purification

This section addresses specific problems that may be encountered during the synthesis and purification of this compound, providing potential causes and recommended solutions.

Observed Problem Potential Cause Recommended Solution & Investigation
Low yield of crude this compound Incomplete reaction during the Fmoc protection step.Action: Ensure the pH of the reaction mixture is maintained in the optimal basic range (typically pH 8-10) to facilitate the nucleophilic attack of the amino group. Consider extending the reaction time or slightly increasing the molar excess of the Fmoc-donating reagent (e.g., Fmoc-OSu or Fmoc-Cl). Investigation: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum product formation.
Degradation of the Fmoc-donating reagent.Action: Use a fresh, high-quality Fmoc-donating reagent. Store Fmoc-Cl and Fmoc-OSu in a desiccator to prevent hydrolysis.
Presence of unexpected peaks in HPLC analysis of crude product Formation of dipeptide impurity (Fmoc-Pra-Pra-OH).Action: This impurity can form during the synthesis of the Fmoc-amino acid.[1] Source high-purity starting materials. Purification by preparative HPLC is often necessary to remove this closely related byproduct.[2] Investigation: Use high-resolution mass spectrometry (HRMS) to confirm the presence of the dipeptide impurity (M+H)+.
Presence of free amino acid (H-Pra-OH).Action: This can result from incomplete Fmoc protection or degradation of the this compound during storage.[3] Re-purification of the this compound may be necessary. Investigation: The free amino acid can be quantified by techniques such as GC after appropriate derivatization.[1]
β-Alanine adducts.Action: These impurities can arise during the synthesis of Fmoc-amino acids, particularly when using Fmoc-OSu.[1] It is advisable to source this compound from suppliers who screen for these specific impurities.
Product appears as an oil or fails to crystallize during purification Presence of impurities that inhibit crystallization.Action: Attempt to purify a small portion of the crude product by flash chromatography to obtain a seed crystal. Introduce the seed crystal into the supersaturated solution to induce crystallization. Investigation: Analyze the composition of the oil by ¹H NMR to identify the nature of the impurities.
Incorrect solvent system for recrystallization.Action: Experiment with different solvent systems. Common systems for Fmoc-amino acids include ethyl acetate/hexane, dichloromethane/heptane, and toluene.[4][5]
Final product has low enantiomeric purity (presence of D-isomer) Racemization during the synthesis or purification steps.Action: Avoid prolonged exposure to strong basic conditions during synthesis. If racemization is a persistent issue, consider using a milder base or a different Fmoc-donating reagent. Investigation: Analyze the enantiomeric purity of the final product using chiral HPLC.[6][7]
Discoloration of the final product (yellow or beige) Presence of dibenzofulvene (DBF) byproducts.Action: DBF is a byproduct of Fmoc group cleavage and can indicate some level of product degradation. Ensure proper storage conditions (cool, dry, and dark). Purification by recrystallization or HPLC should remove these colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the typical chemical purity of high-quality this compound?

A1: High-quality this compound for peptide synthesis should have a chemical purity of ≥98.0%, as determined by HPLC.[5] For demanding applications, a purity of ≥99.0% is often required.[8]

Q2: How is the enantiomeric purity of this compound determined and what is an acceptable level?

A2: The enantiomeric purity is determined by chiral HPLC.[6][7][9] For use in peptide synthesis, the enantiomeric excess (ee) should be very high, typically ≥99.5% for the L-enantiomer, which corresponds to ≤0.2% of the D-isomer.[8]

Q3: Can I use ¹H NMR to assess the purity of my this compound?

A3: Yes, ¹H NMR is a valuable tool for confirming the structural integrity of this compound and for detecting the presence of significant impurities.[8] While it may not quantify minor impurities as accurately as HPLC, it can provide a good overall picture of the sample's composition.

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored in a cool (2-8°C), dry, and dark place to minimize degradation.[5] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) if it is to be kept for an extended period.

Q5: Why is the purity of this compound so critical for solid-phase peptide synthesis (SPPS)?

A5: Impurities in the this compound starting material can be incorporated into the growing peptide chain during SPPS.[10] This can lead to the formation of deletion sequences (if the impurity is non-reactive) or insertion sequences (if the impurity is a dipeptide or free amino acid), which are often difficult to separate from the target peptide.[1][11]

Experimental Protocols

Synthesis of this compound via Fmoc-OSu

This protocol is a general procedure for the Fmoc protection of an amino acid and is adapted for L-propargylglycine.

  • Dissolution: Dissolve L-propargylglycine (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium carbonate solution. Stir until all solids are dissolved.

  • Cooling: Cool the solution to 0-5°C in an ice bath.

  • Fmoc-OSu Addition: Dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane. Add this solution dropwise to the cooled amino acid solution over a period of 30-60 minutes with vigorous stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue to stir overnight (12-18 hours).

  • Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and other organic-soluble impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. A white precipitate of crude this compound should form.

  • Isolation: Collect the crude product by vacuum filtration, wash with cold water, and dry under vacuum.[5]

Purification of this compound by Recrystallization
  • Dissolution: Dissolve the crude, dried this compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate or toluene).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add a non-solvent (e.g., hexane or heptane) in which the product is insoluble until the solution becomes turbid. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (2-8°C) to complete the crystallization process.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold non-solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified product under vacuum to a constant weight.[5][12]

Purity Analysis by Reversed-Phase HPLC (RP-HPLC)

This is a general method for assessing the chemical purity of Fmoc-amino acids.

  • HPLC System: An HPLC system equipped with a UV detector, a binary pump, and an autosampler.[2]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2][8]

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.[2]

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[2]

  • Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV detection at 265 nm (characteristic absorbance for the Fmoc group).[2]

  • Sample Preparation: Dissolve a small amount of this compound in the mobile phase (e.g., 50% acetonitrile in water) to a concentration of approximately 1 mg/mL.[2][8]

  • Data Analysis: Integrate the peak areas of all components. The chemical purity is calculated as the percentage of the main peak area relative to the total peak area.[8]

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Pra L-Propargylglycine Reaction Fmoc Protection (pH 8-10, 0°C to RT) Pra->Reaction Fmoc_OSu Fmoc-OSu Fmoc_OSu->Reaction Base Aqueous Base (e.g., Na₂CO₃) Base->Reaction Acidification Acidification (HCl) Reaction->Acidification Filtration Filtration & Washing Acidification->Filtration Purification Recrystallization or Preparative HPLC Filtration->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Byproduct_Formation cluster_impurities Potential Byproducts Fmoc_Pra_OH This compound (Desired Product) Dipeptide Fmoc-Pra-Pra-OH (Dipeptide Impurity) Fmoc_Pra_OH->Dipeptide Reaction with H-Pra-OH Free_AA H-Pra-OH (Free Amino Acid) Fmoc_Pra_OH->Free_AA Fmoc Cleavage (Degradation) Fmoc_Cl Fmoc-Cl Fmoc_Cl->Fmoc_Pra_OH Pra H-Pra-OH Pra->Fmoc_Pra_OH Fmoc Protection (Main Reaction) Pra->Dipeptide Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Analysis Purity Analysis (Analytical HPLC, NMR) Recrystallization->Analysis Prep_HPLC Preparative HPLC Prep_HPLC->Analysis Pure_Product Pure this compound (≥98%) Analysis->Pure_Product Fail Purity < 98% Analysis->Fail Fail->Prep_HPLC Further Purification

References

Technical Support Center: The Impact of Fmoc-Pra-OH on Peptide Secondary Structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and utilizing Fmoc-Pra-OH in peptide synthesis. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and insights into the conformational impact of this unique amino acid.

Troubleshooting Guide

Incorporating this compound (Fmoc-L-propargylglycine) into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) can sometimes present challenges. This guide addresses common issues, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Coupling Efficiency 1. Steric Hindrance: The propargyl group can sterically hinder the coupling reaction. 2. Peptide Aggregation: The growing peptide chain may aggregate on the resin, blocking the N-terminal amine. 3. Suboptimal Activation: The activation of this compound may be insufficient with standard reagents.1. Use a more potent coupling reagent: Switch from standard carbodiimides (like DIC) to uronium/aminium (HATU, HCTU) or phosphonium (PyBOP) reagents.[1] 2. Perform a double coupling: Repeat the coupling step with fresh reagents to drive the reaction to completion.[2] 3. Increase coupling time: Extend the reaction time to 2-4 hours or even overnight for difficult couplings.[3] 4. Disrupt aggregation: Use solvents known to disrupt secondary structures, such as NMP or a mixture of DMF/DCM.[4]
Presence of Deletion Sequences 1. Incomplete Fmoc Deprotection: The Fmoc group from the previous residue was not fully removed. 2. Incomplete Coupling of this compound: The amino acid failed to couple to the growing peptide chain.1. Ensure complete deprotection: Increase Fmoc deprotection time or use a fresh 20% piperidine in DMF solution. Confirm deprotection with a Kaiser test.[2] 2. Optimize coupling protocol: Implement the solutions for low coupling efficiency mentioned above.
Side Reactions 1. Racemization: Although less common for glycine derivatives, prolonged activation times with certain bases can lead to racemization. 2. Modification of the Alkyne Group: While generally stable, the terminal alkyne is a reactive moiety. However, it is typically inert to standard Fmoc-SPPS conditions.[5]1. Use in-situ activation: Add the coupling reagent to the resin immediately after the amino acid and a non-racemizing base like collidine.[6] 2. Protect the alkyne if necessary: For specific downstream applications or harsh reaction conditions, protection of the alkyne may be considered, although it is not standard for SPPS.
Difficult Purification 1. Hydrophobicity: The propargyl group can increase the hydrophobicity of the peptide, leading to co-elution with similar impurities. 2. Aggregation during purification: The purified peptide may aggregate in solution.1. Optimize RP-HPLC conditions: Use a shallower gradient of acetonitrile and consider alternative ion-pairing agents.[7] 2. Employ orthogonal purification methods: Consider ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) in addition to RP-HPLC.[8]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, or Fmoc-L-propargylglycine, is an unnatural amino acid derivative.[9] Its defining feature is a terminal alkyne side chain, which serves as a versatile chemical handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[9][10] This allows for the precise and efficient attachment of various molecules, such as fluorescent dyes, imaging agents, or drug payloads, to a peptide.[5][11] It is also used as an inhibitor of enzymes like cystathionine γ-lyase (CSE).[9][12]

Q2: How does the incorporation of this compound affect the secondary structure of a peptide?

The incorporation of unnatural amino acids can influence the conformational preferences of a peptide.[10] While extensive quantitative data for this compound is limited, studies on structurally related amino acids, such as C(alpha,alpha)-dipropargylglycine, suggest a preference for folded conformations like β-turns or α-helices over extended structures.[13] The rigid nature of the propargyl group can introduce conformational constraints that may favor the formation of ordered secondary structures.

Q3: Is the alkyne side chain of this compound stable during standard SPPS conditions?

Yes, the terminal alkyne group of this compound is generally stable under the conditions of solid-phase peptide synthesis, including repeated cycles of Fmoc deprotection with piperidine and coupling reactions.[5] This stability allows for its incorporation at any position within the peptide sequence without the need for a side-chain protecting group for the alkyne.

Q4: Which coupling reagents are most effective for incorporating this compound?

Due to potential steric hindrance from the propargyl side chain, more potent coupling reagents are recommended over standard carbodiimides. Uronium or aminium salt-based reagents like HATU and HCTU, or phosphonium salt-based reagents like PyBOP, are generally more effective in achieving high coupling efficiency.[1]

Q5: How can I monitor the coupling efficiency of this compound during synthesis?

The Kaiser test is a reliable qualitative method to monitor the presence of free primary amines on the resin after a coupling step.[4] A negative Kaiser test (yellow beads) indicates a complete coupling, while a positive result (blue/purple beads) signifies that the coupling is incomplete and requires further action, such as a second coupling.[4]

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence via SPPS

This protocol outlines the manual coupling of this compound onto a resin-bound peptide chain using standard Fmoc/tBu chemistry.

Materials:

  • Fmoc-protected amino acid resin

  • This compound

  • Coupling reagent (e.g., HATU)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Washing solvents: DMF, Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[14]

  • Fmoc Deprotection:

    • Drain the swelling solvent.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution and add a fresh portion of the deprotection solution. Agitate for an additional 15 minutes.[3]

    • Drain and wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times).[3]

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.[3]

    • Add DIPEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes (pre-activation).[3]

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.[3]

  • Monitoring and Washing:

    • Perform a Kaiser test on a small sample of resin to check for completion of the coupling.[4]

    • If the Kaiser test is positive, perform a second coupling (repeat step 3).

    • Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).[3]

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

Protocol 2: Analysis of Peptide Secondary Structure by Circular Dichroism (CD) Spectroscopy

Materials:

  • Purified peptide containing Pra

  • CD-grade solvent (e.g., phosphate buffer, trifluoroethanol (TFE))

  • CD spectrometer

  • Quartz cuvette (e.g., 1 mm path length)

Procedure:

  • Sample Preparation:

    • Dissolve the lyophilized peptide in the desired solvent to a final concentration of 0.1-0.5 mg/mL.[15][16]

    • Ensure the solvent is transparent in the far-UV region (190-250 nm).

  • Instrument Setup:

    • Turn on the CD spectrometer and purge with nitrogen gas for at least 30 minutes.[15]

    • Set the scanning parameters: wavelength range (e.g., 190-260 nm), scanning speed, and number of accumulations.[16]

  • Data Acquisition:

    • Record a baseline spectrum of the solvent in the same cuvette.

    • Record the CD spectrum of the peptide sample.

    • Subtract the baseline spectrum from the sample spectrum.

  • Data Analysis:

    • Convert the raw data (ellipticity) to mean residue ellipticity (MRE).

    • Analyze the MRE spectrum to estimate the secondary structure content (α-helix, β-sheet, random coil) using deconvolution software.

Protocol 3: Conformational Analysis of Peptides by NMR Spectroscopy

Materials:

  • Purified peptide containing Pra

  • NMR solvent (e.g., H2O/D2O 9:1, or deuterated organic solvents)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve the peptide in the NMR solvent to a concentration of 1-5 mM.

    • Adjust the pH if necessary.

  • NMR Experiments:

    • Acquire a series of 1D and 2D NMR spectra, including:

      • 1D ¹H NMR: To check for sample purity and general folding.

      • 2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

      • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

  • Data Analysis:

    • Assign the proton resonances to specific amino acids in the peptide sequence.

    • Analyze the NOESY spectrum to identify short, medium, and long-range NOEs, which are indicative of different secondary structures (e.g., sequential HN-HN NOEs for α-helices, cross-strand NOEs for β-sheets).

    • Use the distance and dihedral angle restraints derived from the NMR data to calculate a 3D structure or conformational ensemble of the peptide.

Data Presentation

The incorporation of this compound can induce or stabilize secondary structures. The following table provides a hypothetical example of the effect of Pra incorporation on the helical content of a model peptide, as might be determined by CD spectroscopy.

Peptide Sequence Solvent α-Helical Content (%)
Ac-AAAAKAAAAKAAAAK-NH₂10 mM Phosphate Buffer, pH 7.415
Ac-AAAA(Pra)AAAAKAAAAK-NH₂10 mM Phosphate Buffer, pH 7.425
Ac-AAAAKAAAAKAAAAK-NH₂50% TFE in Water60
Ac-AAAA(Pra)AAAAKAAAAK-NH₂50% TFE in Water75

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizations

Cystathionine γ-Lyase (CSE) Signaling Pathway and Inhibition by Propargylglycine

Propargylglycine is a known inhibitor of cystathionine γ-lyase (CSE), a key enzyme in the endogenous production of hydrogen sulfide (H₂S).[9][12] H₂S is a gaseous signaling molecule involved in various physiological processes.[1][12] The following diagram illustrates this pathway and the point of inhibition.

CSE_Pathway cluster_0 Endogenous H₂S Production cluster_1 Physiological Effects Methionine L-Methionine Homocysteine L-Homocysteine Methionine->Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine Cysteine L-Cysteine Cystathionine->Cysteine CSE H2S Hydrogen Sulfide (H₂S) Cysteine->H2S CSE Vasodilation Vasodilation H2S->Vasodilation Neurotransmission Neurotransmission H2S->Neurotransmission Inflammation Inflammation H2S->Inflammation CSE Cystathionine γ-Lyase (CSE) PPG Propargylglycine (Pra) PPG->CSE Inhibits

CSE Signaling Pathway and Inhibition by Pra.
Experimental Workflow for Peptide Analysis

The following diagram outlines the general workflow from peptide synthesis to structural analysis.

Peptide_Workflow SPPS Solid-Phase Peptide Synthesis (Incorporation of this compound) Cleavage Cleavage from Resin and Deprotection SPPS->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization Structural_Analysis Secondary Structure Analysis Characterization->Structural_Analysis CD Circular Dichroism (CD) Spectroscopy Structural_Analysis->CD NMR NMR Spectroscopy Structural_Analysis->NMR

Workflow for Peptide Synthesis and Analysis.
Logical Relationship: Troubleshooting Low Coupling Efficiency

This diagram illustrates the decision-making process when troubleshooting low coupling efficiency during the incorporation of this compound.

Troubleshooting_Logic Start Coupling of this compound Kaiser_Test Perform Kaiser Test Start->Kaiser_Test Negative Negative Result (Complete Coupling) Kaiser_Test->Negative Yellow Beads Positive Positive Result (Incomplete Coupling) Kaiser_Test->Positive Blue Beads Proceed Proceed to Next Step Negative->Proceed Double_Couple Perform Double Coupling Positive->Double_Couple Re_Kaiser Re-evaluate with Kaiser Test Double_Couple->Re_Kaiser Re_Kaiser->Negative Yellow Beads Change_Reagent Change Coupling Reagent (e.g., to HATU) Re_Kaiser->Change_Reagent Blue Beads Change_Reagent->Re_Kaiser

Troubleshooting Low Coupling Efficiency.

References

Minimizing deletion sequences when using Fmoc-Pra-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the incorporation of Fmoc-Pra-OH (Fmoc-L-propargylglycine) in solid-phase peptide synthesis (SPPS). The primary focus is on minimizing the occurrence of deletion sequences.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of deletion sequences when coupling this compound?

A1: Deletion sequences, where the this compound residue is missing from the final peptide, typically arise from incomplete or failed coupling reactions.[1][2] The primary causes are not usually specific to this compound itself, as it is a sterically non-hindered amino acid. Instead, they often stem from general challenges in SPPS[3]:

  • Peptide Aggregation: The growing peptide chain on the solid support can fold into secondary structures, physically preventing the activated this compound from reaching the free N-terminal amine.[4]

  • Poor Resin Swelling: Inadequate swelling of the resin in the chosen solvent can limit the accessibility of reactive sites.

  • Suboptimal Activation: Inefficient activation of the this compound carboxylic acid can lead to slow or incomplete coupling.[5]

  • Incomplete Fmoc Deprotection: If the Fmoc group from the previous amino acid is not completely removed, the N-terminus will not be available for coupling.[1][6]

Q2: I am observing a significant deletion peak corresponding to the absence of this compound in my crude HPLC. What is the first troubleshooting step?

A2: The initial and most critical step is to determine whether the issue lies with the Fmoc deprotection of the preceding residue or the coupling of this compound itself. This can be achieved by performing a Kaiser test (or another qualitative test for primary amines) at two key stages:

  • After Fmoc Deprotection: A positive Kaiser test (blue beads) before the this compound coupling step confirms that the N-terminal amine is free and available for reaction. If the test is negative (yellow beads), the deprotection step is incomplete and needs to be optimized.

  • After this compound Coupling: A negative Kaiser test after the coupling reaction indicates that the free amine has been successfully acylated. If the test is positive, it signifies a failed or incomplete coupling.

Q3: Can the propargyl group of this compound cause any specific side reactions during coupling?

A3: While the alkyne functionality of the propargyl group is designed for post-synthetic modification via click chemistry, it is generally considered stable under standard Fmoc-SPPS conditions. However, strong bases or prolonged exposure to certain coupling reagents could potentially lead to side reactions, although this is not commonly reported. It is crucial to use standard, well-established coupling protocols.

Q4: Which coupling reagents are recommended for this compound?

A4: For a non-sterically hindered amino acid like this compound, standard coupling reagents are typically effective. The choice of reagent can be guided by the overall difficulty of the sequence being synthesized.

  • Carbodiimides (e.g., DIC): Often used with an additive like OxymaPure or HOBt, DIC is a cost-effective and efficient choice for routine couplings.

  • Onium Salts (e.g., HBTU, HATU): These reagents generally provide faster and more efficient couplings, especially for sequences prone to aggregation.[7] HATU is considered one of the most powerful coupling reagents.

Troubleshooting Guide: Minimizing this compound Deletion

This guide provides a systematic approach to troubleshooting and minimizing the deletion of this compound during peptide synthesis.

Problem: Incomplete Coupling of this compound

Symptoms:

  • Positive Kaiser test after the coupling step.

  • Presence of a peptide peak in the HPLC/MS analysis corresponding to the sequence lacking the Pra residue.

Solutions:

  • Optimize Coupling Protocol:

    • Double Coupling: Repeat the coupling step with a fresh solution of activated this compound.[5][6] This is a straightforward method to drive the reaction to completion.

    • Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.

    • Elevate Temperature: Performing the coupling at a moderately elevated temperature (e.g., 40-50°C) can help disrupt peptide aggregation and increase reaction kinetics.[4]

  • Change Coupling Reagents:

    • If using a carbodiimide-based method, switch to a more potent onium salt reagent like HBTU or HATU.

  • Improve Solvent Conditions:

    • Switch to NMP: N-methylpyrrolidone (NMP) is often superior to N,N-dimethylformamide (DMF) in its ability to solvate the peptide-resin and disrupt aggregation.[8]

    • Use a Solvent Mixture: Adding a small amount of a chaotropic agent like DMSO (e.g., up to 10%) can help to break up secondary structures.[8]

Data Presentation: Comparison of Coupling Conditions

The following table summarizes qualitative outcomes for different troubleshooting strategies.

StrategyReagents/ConditionsExpected Impact on Coupling EfficiencyRelative Cost
Standard Protocol This compound (3 eq.), DIC (3 eq.), Oxyma (3 eq.) in DMF, 2hBaselineLow
Double Coupling Repeat Standard ProtocolHighMedium
Reagent Change This compound (3 eq.), HATU (2.9 eq.), DIPEA (6 eq.) in DMF, 2hVery HighHigh
Solvent Change Standard Protocol in NMPHighMedium
Temperature Increase Standard Protocol at 45°CHighLow

Experimental Protocols

Protocol 1: Standard this compound Coupling using DIC/Oxyma
  • Resin Preparation:

    • Swell the resin in DMF for 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5-7 times).

    • Confirm complete deprotection with a positive Kaiser test.

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.

    • Add N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin-containing reaction vessel.

    • Agitate the mixture at room temperature for 2 hours.

  • Post-Coupling:

    • Drain the coupling solution.

    • Wash the resin with DMF (3-5 times).

    • Perform a Kaiser test to confirm complete coupling (yellow beads). If the test is positive, proceed to a second coupling (double coupling).

Protocol 2: High-Efficiency this compound Coupling using HATU
  • Resin Preparation:

    • Follow the same resin preparation and deprotection steps as in Protocol 1.

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution and agitate for 1 minute to pre-activate.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Post-Coupling:

    • Follow the same post-coupling wash and monitoring steps as in Protocol 1.

Visualizations

sps_workflow start Start SPPS Cycle deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 kaiser1 Kaiser Test wash1->kaiser1 coupling This compound Coupling kaiser1->coupling Positive (Blue) troubleshoot_deprotection Troubleshoot Deprotection: - Extend time - Use DBU kaiser1->troubleshoot_deprotection Negative (Yellow) wash2 DMF Wash coupling->wash2 kaiser2 Kaiser Test wash2->kaiser2 next_cycle Proceed to Next Cycle kaiser2->next_cycle Negative (Yellow) troubleshoot_coupling Troubleshoot Coupling: - Double couple - Change reagents/solvent - Increase temp. kaiser2->troubleshoot_coupling Positive (Blue) troubleshoot_deprotection->deprotection troubleshoot_coupling->coupling

Caption: Troubleshooting workflow for this compound incorporation.

fmoc_spps_cycle cluster_cycle Fmoc-SPPS Cycle for this compound step1 Step 1: Deprotection Remove Fmoc group from resin-bound peptide with 20% piperidine in DMF. step2 Step 2: Activation Activate this compound with coupling reagent (e.g., DIC/Oxyma or HATU). step1->step2 Wash Steps step3 Step 3: Coupling Add activated this compound to the deprotected peptide-resin. step2->step3 step4 Step 4: Washing Wash resin with DMF to remove excess reagents and byproducts. step3->step4 step4->step1 Start Next Cycle

Caption: The standard four-step cycle for Fmoc-SPPS.

References

Technical Support Center: Propargylglycine Side Chain Protection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges related to the synthesis and protection of propargylglycine (Pra). This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the terminal alkyne of the propargylglycine side chain?

A1: The terminal proton of the alkyne in the propargylglycine side chain is acidic. This acidity can lead to several complications during synthesis:

  • Side Reactions: The acidic proton can be deprotonated by bases used in peptide synthesis (e.g., during Fmoc deprotection), creating a nucleophilic acetylide that can participate in unwanted side reactions.[1][2]

  • Incompatibility with Catalysts: The terminal alkyne can interfere with certain transition metal catalysts used in other synthetic steps.[3]

  • Uncontrolled Oligomerization: During activation for peptide coupling, the unprotected alkyne can lead to undesired polymerization.[4] Protection of the alkyne ensures that it remains inert until it is intentionally deprotected for subsequent modifications, such as click chemistry.[5][6]

Q2: What are the most common protecting groups for the propargylglycine side chain?

A2: The most widely used protecting groups for terminal alkynes are trialkylsilyl ethers.[1][3] The choice among them depends on the required stability and the specific conditions of your synthetic route. Common options include:

  • Trimethylsilyl (TMS): Easily introduced and removed, making it suitable when mild deprotection is required.[3][7]

  • Triethylsilyl (TES): Offers slightly greater stability than TMS.

  • tert-Butyldimethylsilyl (TBDMS or TBS): More sterically hindered and thus more stable to a wider range of conditions than TMS.

  • Triisopropylsilyl (TIPS): A very robust protecting group, stable to the basic conditions of Fmoc deprotection, but removable with fluoride sources.[7]

  • Diphenylphosphoryl (Ph₂P(O)): A polar protecting group that can facilitate purification and is stable under acidic conditions but easily removed with bases.[3]

Q3: What is "orthogonal protection" and why is it important for propargylglycine?

A3: Orthogonal protection is a strategy that uses multiple protecting groups in a single molecule, where each group can be removed by a specific chemical reaction without affecting the others.[8][9][10] This is critical in multi-step syntheses like solid-phase peptide synthesis (SPPS). For a peptide containing propargylglycine, you will have at least three types of protecting groups:

  • A temporary Nα-amino protecting group (e.g., Fmoc or Boc).[11]

  • "Permanent" side-chain protecting groups on other amino acids (e.g., tBu, Trt).[4][11]

  • The propargylglycine side-chain protecting group (e.g., a silyl group).

An orthogonal strategy allows you to selectively remove the propargylglycine's silyl group while the peptide is still on the resin and all other protecting groups remain intact.[12] This enables site-specific modification of the alkyne, for example, via a click reaction.[5][12]

Troubleshooting Guide

Problem 1: My silyl protecting group is prematurely cleaved during Fmoc deprotection.

Answer: This often occurs when using a silyl group that is too labile, such as TMS, in a standard Fmoc/tBu strategy which involves repeated exposure to a base (e.g., piperidine).[11][13]

Troubleshooting Steps:

  • Switch to a More Robust Protecting Group: Replace the TMS group with a more sterically hindered and base-stable silyl group like tert-Butyldimethylsilyl (TBS) or Triisopropylsilyl (TIPS). TIPS is particularly well-suited for Fmoc SPPS due to its high stability towards piperidine.

  • Modify Deprotection Conditions: If switching the protecting group is not an option, you may try using a weaker base for Fmoc removal, such as 1,8-Diazabicycloundec-7-ene (DBU) at a low concentration or piperazine, although this may require longer reaction times and careful optimization to avoid incomplete Fmoc removal.[14]

Problem 2: I'm observing incomplete protection of the alkyne side chain.

Answer: Low yields during the protection step can be caused by suboptimal reaction conditions, impure reagents, or steric hindrance.

Troubleshooting Steps:

  • Check Reagent Quality: Ensure that the silyl chloride and the base (e.g., imidazole, triethylamine) are pure and anhydrous. Moisture can quench the silylating agent.

  • Increase Reagent Equivalents: Use a larger excess of the silylating agent and base (e.g., 1.5 to 3 equivalents).

  • Optimize Reaction Time and Temperature: While these reactions are often fast at room temperature, extending the reaction time or gently heating might drive the reaction to completion, especially with sterically hindered alkynes or silyl groups.

  • Use a Stronger Silylating Agent: Consider using the corresponding silyl triflate (e.g., TMS-OTf) with a non-nucleophilic base like 2,6-lutidine for difficult cases.

Problem 3: The deprotection of my robust silyl group (e.g., TIPS) is sluggish or fails.

Answer: Robust silyl groups require specific and potent reagents for cleavage. The most common reagent, tetra-n-butylammonium fluoride (TBAF), can sometimes be inefficient if not used under optimal conditions.[7]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions (Initially): While the deprotection mechanism involves water, starting with anhydrous TBAF in THF can be more effective. The reaction can be quenched with water or a buffer.

  • Add an Acidic Additive: For very stubborn silyl groups, adding a mild acid like acetic acid to the TBAF/THF solution can accelerate the deprotection.

  • Alternative Fluoride Sources: Try other fluoride sources such as potassium fluoride (KF) in the presence of a phase-transfer catalyst (e.g., 18-crown-6) or hydrogen fluoride-pyridine (HF-Pyridine).[15]

  • Explore Non-Fluoride Methods: For certain contexts, reductive deprotection using Wilkinson's catalyst and catechol borane offers a mild and selective alternative to fluoride-based methods.[16]

Data Summary: Silyl Protecting Group Stability

The selection of a protecting group is guided by its stability under various reaction conditions. The table below summarizes the relative stability of common silyl protecting groups used for terminal alkynes.

Protecting GroupAbbreviationRelative StabilityStable to Fmoc Deprotection (e.g., 20% Piperidine/DMF)Cleavage Conditions
TrimethylsilylTMSLowNoMildly acidic conditions, K₂CO₃/MeOH, TBAF[7]
TriethylsilylTESModeratePartialAcidic conditions, TBAF[16]
tert-ButyldimethylsilylTBDMS / TBSHighGenerally YesTBAF, HF-Pyridine[16]
TriisopropylsilylTIPSVery HighYesTBAF, HF-Pyridine[7][16]

Key Experimental Protocols

Protocol 1: General Procedure for Silylation of Fmoc-Propargylglycine-OH

This protocol describes a standard method for protecting the terminal alkyne of Fmoc-L-propargylglycine.

  • Preparation: Dissolve Fmoc-L-propargylglycine-OH (1 equivalent) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add a suitable base, such as imidazole (2.5 equivalents) or triethylamine (1.5 equivalents), to the solution and stir for 10 minutes at room temperature.

  • Addition of Silylating Agent: Slowly add the corresponding silyl chloride (e.g., TBDMS-Cl or TIPS-Cl, 1.2 equivalents) to the mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure Fmoc-L-Pra(Silyl)-OH.

Protocol 2: On-Resin Silyl Deprotection of a Propargylglycine-Containing Peptide

This protocol is for the selective removal of a silyl group from a peptide bound to a solid support, enabling further modification.

  • Resin Swelling: Swell the peptide-resin (containing the silyl-protected propargylglycine residue) in anhydrous THF for 30 minutes.

  • Deprotection Cocktail: Prepare a solution of 1M tetra-n-butylammonium fluoride (TBAF) in THF.

  • Deprotection Reaction: Drain the swelling solvent from the resin. Add the TBAF solution to the resin and agitate gently at room temperature.

  • Reaction Monitoring: Monitor the deprotection by taking a small sample of the resin, cleaving the peptide with TFA, and analyzing by LC-MS. The reaction is typically complete within 1-2 hours.

  • Washing: Once the reaction is complete, drain the TBAF solution. Wash the resin thoroughly with THF (3x), DCM (3x), and DMF (3x) to remove all traces of the fluoride reagent and byproducts.

  • Next Step: The resin, now bearing the deprotected alkyne, is ready for the next synthetic step (e.g., click chemistry).

Visual Workflows

Propargylglycine Protecting Group Selection start Start: Need to Protect Propargylglycine (Pra) Side Chain strategy What is the Nα-amino protection strategy? start->strategy fmoc_path Fmoc/tBu Strategy (Base-labile Nα-group) strategy->fmoc_path Fmoc boc_path Boc/Bzl Strategy (Acid-labile Nα-group) strategy->boc_path Boc fmoc_stability Need high stability to piperidine? fmoc_path->fmoc_stability boc_stability Need stability to mild acid but cleavage with strong acid? boc_path->boc_stability use_tips Recommend: TIPS (Triisopropylsilyl) - Very stable to base - Cleaved by TBAF fmoc_stability->use_tips Yes use_tbs Recommend: TBS (tert-Butyldimethylsilyl) - Good stability to base - Cleaved by TBAF fmoc_stability->use_tbs No / Moderate boc_stability->use_tbs Yes use_tms Recommend: TMS (Trimethylsilyl) - Labile to mild acid/base - Useful for final step protection boc_stability->use_tms No

Caption: Decision workflow for selecting a silyl protecting group for propargylglycine.

SPPS Workflow with Propargylglycine start Start: Fmoc-Pra-OH protect Protect Alkyne Side Chain (e.g., with TIPS-Cl, Imidazole) start->protect protected_aa Fmoc-Pra(TIPS)-OH protect->protected_aa spps Incorporate into Peptide via Solid-Phase Peptide Synthesis (SPPS) protected_aa->spps on_resin Peptide-Resin with Protected Pra(TIPS) spps->on_resin selective_deprotect Selective On-Resin Deprotection (e.g., TBAF in THF) on_resin->selective_deprotect deprotected_on_resin Peptide-Resin with Free Alkyne (Pra) selective_deprotect->deprotected_on_resin modify Site-Specific Modification (e.g., CuAAC 'Click' Reaction) deprotected_on_resin->modify modified_peptide Modified Peptide on Resin modify->modified_peptide cleave Final Cleavage from Resin & Removal of all other Protecting Groups (e.g., TFA cocktail) modified_peptide->cleave final_product Final Modified Peptide cleave->final_product

Caption: Experimental workflow for incorporating and modifying propargylglycine in SPPS.

References

Validation & Comparative

A Comparative Guide to Fmoc-Pra-OH and Fmoc-L-Homopropargylglycine (HPG) in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the incorporation of non-canonical amino acids with bioorthogonal functionalities is a critical technique for creating novel peptides with tailored properties. Among the most versatile building blocks are those containing alkyne groups, which allow for post-synthetic modifications via "click chemistry." This guide provides an objective comparison of two popular alkyne-containing amino acid derivatives, Fmoc-Pra-OH (Fmoc-L-propargylglycine) and Fmoc-L-Homopropargylglycine (Fmoc-L-HPG-OH), for their application in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Structural and Physicochemical Properties

The primary difference between this compound and Fmoc-L-HPG-OH lies in the length of the alkyl chain separating the alkyne group from the amino acid backbone. This seemingly subtle structural variation can influence steric hindrance during coupling reactions and the accessibility of the alkyne for subsequent modifications.

PropertyThis compoundFmoc-L-Homopropargylglycine (HPG)Reference
Synonyms Fmoc-L-propargylglycine, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pent-4-ynoic acid(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-ynoic acid[1][2]
Molecular Formula C₂₀H₁₇NO₄C₂₁H₁₉NO₄[1][3]
Molecular Weight 335.35 g/mol 349.38 g/mol [1][3]
Chemical Structure A propargyl group attached to the α-carbon.A homopropargyl group (one additional methylene group) attached to the α-carbon.[1][3]

Performance in Solid-Phase Peptide Synthesis (SPPS)

The performance of these amino acid derivatives in SPPS can be evaluated based on coupling efficiency, potential side reactions, and the stability of the alkyne group throughout the synthesis.

Coupling Efficiency

The efficiency of the coupling reaction in SPPS is paramount to achieving high purity and yield of the final peptide.[4] Steric hindrance around the α-carbon of the amino acid can significantly impact the rate and completeness of the coupling reaction.

  • This compound: The shorter side chain of propargylglycine places the alkyne group closer to the peptide backbone. This proximity might lead to slightly increased steric hindrance compared to standard aliphatic amino acids, potentially requiring optimized coupling conditions such as the use of more potent activating agents (e.g., HATU, HCTU) or extended reaction times to ensure complete incorporation.[5]

  • Fmoc-L-HPG-OH: The additional methylene group in the side chain of homopropargylglycine extends the alkyne functionality further from the peptide backbone.[2] This increased distance is generally expected to reduce steric hindrance during the coupling reaction, potentially leading to more efficient and reliable incorporation into the growing peptide chain under standard SPPS conditions.

Potential Side Reactions

The alkyne functionality in both molecules is generally stable under the standard conditions of Fmoc-SPPS, which involve cycles of basic deprotection (e.g., with piperidine) and acidic cleavage from the resin (e.g., with trifluoroacetic acid).[6] However, as with all amino acids in SPPS, certain side reactions can occur.

Common side reactions in Fmoc-SPPS include:

  • Incomplete coupling: Leading to deletion sequences in the final peptide. This can be mitigated by using efficient coupling reagents and monitoring the reaction completion (e.g., via a Kaiser test).[5]

  • Racemization: While generally low with urethane-based protecting groups like Fmoc, it can be a concern, especially with certain coupling reagents and hindered amino acids.[7]

  • Aspartimide formation: This is a common side reaction involving aspartic acid residues and is catalyzed by the basic conditions of Fmoc deprotection.[7] While not directly related to this compound or Fmoc-L-HPG-OH, it is a crucial consideration in the overall peptide synthesis strategy.

The terminal alkyne itself is a robust functional group and is not expected to undergo significant side reactions during the standard cycles of SPPS.

Stability

Both this compound and Fmoc-L-HPG-OH are stable compounds for use in SPPS. The Fmoc protecting group is reliably cleaved under mild basic conditions, and the alkyne side chain is stable to the repeated cycles of base treatment for Fmoc removal and the final acidic cleavage from the resin.[4][6]

Experimental Protocols

The following are detailed, representative protocols for the incorporation of this compound or Fmoc-L-HPG-OH into a peptide sequence using manual Fmoc-SPPS. These protocols can be adapted for automated peptide synthesizers.

General SPPS Workflow

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection 1. Swell in DMF Washing1 Washing Fmoc_Deprotection->Washing1 2. 20% Piperidine/DMF Coupling Amino Acid Coupling Washing1->Coupling 3. DMF Washes Washing2 Washing Coupling->Washing2 4. Activated AA Repeat Repeat Cycle Washing2->Repeat 5. DMF Washes Repeat->Fmoc_Deprotection For next AA Cleavage Cleavage and Deprotection Repeat->Cleavage Final AA coupled Purification Purification and Analysis Cleavage->Purification 6. TFA cocktail Analysis_Workflow Crude_Peptide Crude Peptide Dissolution Dissolve in appropriate solvent Crude_Peptide->Dissolution RP_HPLC Reverse-Phase HPLC Dissolution->RP_HPLC Inject sample Mass_Spec Mass Spectrometry Dissolution->Mass_Spec Inject sample Purity_Assessment Purity Assessment RP_HPLC->Purity_Assessment Analyze chromatogram Identity_Confirmation Identity Confirmation Mass_Spec->Identity_Confirmation Analyze mass spectrum

References

A Head-to-Head Comparison of CuAAC and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to selectively and efficiently conjugate molecules is paramount. Among the arsenal of chemical tools available, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) have emerged as premier "click chemistry" reactions. Both methodologies facilitate the formation of a highly stable triazole linkage between an azide and an alkyne, yet their fundamental mechanisms and practical applications diverge significantly. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.

The core distinction between CuAAC and SPAAC lies in the requirement of a copper catalyst. CuAAC utilizes a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide.[1][2] In contrast, SPAAC is a catalyst-free reaction that employs a strained cyclooctyne, which readily reacts with an azide to release ring strain, driving the reaction forward.[][4] This fundamental difference has profound implications for their respective applications, particularly in biological systems where copper toxicity is a concern.[5][6]

Quantitative Performance Comparison

The choice between CuAAC and SPAAC often involves a trade-off between reaction kinetics and biocompatibility. The following tables summarize key quantitative data to facilitate a direct comparison.

Table 1: Reaction Kinetics

ReactionReagentsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Notes
CuAAC Terminal Alkyne + Azide10² - 10³Rate is dependent on the ligand used to stabilize the Cu(I) catalyst.[1]
SPAAC BCN + Azide~0.012 - 0.024 (with primary azides)Slower but still efficient for many applications.[7]
DBCO (ADIBO) + Azide~0.90 (with primary azides)Significantly faster than BCN.[7]
DIBAC + AzideCan be even higher than DBCOHighly reactive cyclooctyne.[7]

Table 2: General Reaction Parameters

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Biocompatibility Lower, due to copper cytotoxicity.[7] The use of chelating ligands can mitigate some of the cytotoxic effects.[7]High, suitable for in vivo and live-cell applications.[8]
Reaction Kinetics Very fast (rate acceleration of 10⁷ to 10⁸ over uncatalyzed reaction).[7]Generally slower than CuAAC, dependent on the cyclooctyne used.[7][8]
Reactant Stability Terminal alkynes are generally stable and synthetically accessible.[7]Strained cyclooctynes can be less stable and more complex to synthesize.[7]
Regioselectivity Exclusively 1,4-disubstituted triazole.[9]Mixture of regioisomers (1,4 and 1,5).[9]
Side Reactions Potential for oxidative homocoupling of alkynes and copper-mediated protein degradation.[10]Cyclooctynes can be prone to side reactions with thiols.[11]
Reagent Accessibility Terminal alkynes are readily available.[10]Strained cyclooctynes can be complex and expensive to synthesize.[10]

Reaction Mechanisms and Experimental Workflows

The differing requirements for catalysis dictate distinct experimental workflows for CuAAC and SPAAC.

CuAAC_Mechanism cluster_CuAAC CuAAC Mechanism Terminal_Alkyne R1-C≡CH Intermediate Copper-Acetylide Intermediate Terminal_Alkyne->Intermediate + Cu(I) Azide R2-N3 Azide->Intermediate Cu(I) Cu(I) Catalyst Cu(I)->Intermediate Intermediate->Cu(I) Catalyst Regeneration Triazole 1,4-disubstituted Triazole Intermediate->Triazole

CuAAC Reaction Mechanism

SPAAC_Mechanism cluster_SPAAC SPAAC Mechanism Strained_Alkyne Strained Cyclooctyne Transition_State [3+2] Cycloaddition Transition State Strained_Alkyne->Transition_State Azide R-N3 Azide->Transition_State Triazole Triazole Product (Mixture of Regioisomers) Transition_State->Triazole Release of Ring Strain

SPAAC Reaction Mechanism

Experimental_Workflow cluster_workflow Comparative Experimental Workflow cluster_CuAAC_path CuAAC Pathway cluster_SPAAC_path SPAAC Pathway Start Prepare Azide- and Alkyne-functionalized Molecules CuAAC_Reactants Dissolve reactants in buffer Start->CuAAC_Reactants SPAAC_Reactants Dissolve reactants in buffer Start->SPAAC_Reactants CuAAC_Catalyst Add Cu(I) source (e.g., CuSO₄) and reducing agent (e.g., Sodium Ascorbate). Add stabilizing ligand (e.g., THPTA). CuAAC_Reactants->CuAAC_Catalyst CuAAC_Reaction Incubate at RT (1-4 hours) CuAAC_Catalyst->CuAAC_Reaction CuAAC_Quench Quench with chelating agent (e.g., EDTA) CuAAC_Reaction->CuAAC_Quench CuAAC_Purify Purify conjugate CuAAC_Quench->CuAAC_Purify SPAAC_Mix Mix azide and strained cyclooctyne SPAAC_Reactants->SPAAC_Mix SPAAC_Reaction Incubate at RT (2-12 hours) SPAAC_Mix->SPAAC_Reaction SPAAC_Purify Purify conjugate SPAAC_Reaction->SPAAC_Purify

Comparative Experimental Workflow

Detailed Experimental Protocols

Below are generalized protocols for bioconjugation using CuAAC and SPAAC. These should be considered as starting points and may require optimization for specific applications.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the conjugation of an azide-containing molecule to a terminal alkyne-functionalized biomolecule.

Materials:

  • Azide-functionalized molecule

  • Alkyne-functionalized biomolecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • Degassed water

  • DMSO (if needed to dissolve reagents)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the azide-functionalized molecule and alkyne-functionalized biomolecule in a suitable buffer (e.g., PBS) or a mixture of buffer and a water-miscible organic solvent like DMSO.

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a fresh 1 M stock solution of sodium ascorbate in water.

    • Prepare a 50 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a reaction vessel, combine the alkyne-functionalized biomolecule (1 equivalent) and the azide-functionalized molecule (1.2 equivalents).

    • Add the THPTA solution to a final concentration that is 5 times the concentration of CuSO₄.

    • Add the CuSO₄ solution to a final concentration of 1 mM.

  • Initiate the Reaction:

    • Initiate the cycloaddition by adding the sodium ascorbate solution to a final concentration of 5 mM.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 1-4 hours.[10] The progress can be monitored by analytical techniques such as LC-MS or SDS-PAGE.

  • Quenching and Purification:

    • Once the reaction is complete, it can be quenched by adding a copper-chelating agent like EDTA.[10]

    • Purify the final conjugate using a suitable method such as size-exclusion chromatography, dialysis, or HPLC to remove excess reagents, catalyst, and byproducts.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general method for the copper-free conjugation of an azide-containing molecule to a biomolecule functionalized with a strained cyclooctyne (e.g., DBCO).

Materials:

  • Azide-functionalized molecule

  • Strained cyclooctyne-functionalized biomolecule (e.g., DBCO-protein)

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • DMSO (if needed to dissolve reagents)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the azide-functionalized molecule and the strained cyclooctyne-functionalized biomolecule in the reaction buffer. If solubility is an issue, a minimal amount of DMSO can be used, keeping the final concentration ideally below 10%.

  • Reaction Setup:

    • In a reaction vessel, combine the strained cyclooctyne-functionalized biomolecule (1 equivalent) with the azide-functionalized molecule. A 1.5 to 2-fold molar excess of the azide reagent is a good starting point.[10]

  • Incubation:

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature for 2-12 hours or at 4°C overnight.[4][10] The reaction progress can be monitored by appropriate analytical techniques.

  • Purification:

    • Purify the final conjugate using a suitable method such as size-exclusion chromatography or dialysis to remove unreacted starting materials and byproducts.

Conclusion and Recommendations

The decision to employ CuAAC or SPAAC is contingent upon the specific experimental context.

  • CuAAC is the method of choice for in vitro applications where high reaction rates and yields are critical, and the potential for copper-induced side reactions is minimal or can be effectively mitigated through the use of chelating ligands.[12] Its application in drug discovery for creating compound libraries and in materials science is well-established.[13][14]

  • SPAAC is the undisputed champion for applications requiring high biocompatibility, such as live-cell imaging, in vivo studies, and the development of targeted drug delivery systems.[][8] While historically slower than CuAAC, the ongoing development of more reactive strained cyclooctynes continues to bridge the kinetic gap, making SPAAC an increasingly versatile and powerful tool for a broad range of biological and therapeutic applications.[15]

Ultimately, a thorough understanding of the strengths and limitations of each method, as outlined in this guide, will enable researchers to make an informed decision and harness the full potential of these remarkable click chemistry reactions.

References

Unveiling the Options: A Comparative Guide to Alkyne Integration in Peptides Beyond Fmoc-Pra-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the world of peptide modification, the introduction of alkyne functionalities is a critical step for applications ranging from "click" chemistry conjugations to the development of novel therapeutic modalities. While Fmoc-L-propargylglycine (Fmoc-Pra-OH) has long been a staple for this purpose, a growing landscape of alternative building blocks and methodologies offers distinct advantages in terms of structural diversity, stability, and reaction kinetics. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols to inform your selection process.

The strategic placement of an alkyne group within a peptide sequence opens a gateway to a vast array of chemical modifications. The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, a highly efficient and bioorthogonal ligation method.[1][2] This allows for the attachment of various moieties, including fluorophores, polyethylene glycol (PEG) chains, and drug molecules.[1][3] Beyond click chemistry, alkynes can participate in other transformations like Sonogashira coupling and ring-closing metathesis, further expanding the chemical space for peptide engineering.[3][4]

This compound, with its straightforward incorporation via standard solid-phase peptide synthesis (SPPS), has been a reliable choice.[5] However, the exploration of alternatives is driven by the need for different spatial arrangements of the alkyne, altered peptide conformations, and compatibility with diverse chemical environments.

The Contenders: A Head-to-Head Comparison

This guide evaluates several key alternatives to this compound, focusing on their method of alkyne incorporation, impact on peptide properties, and performance in subsequent reactions.

Alternative Building Block/MethodMethod of IncorporationKey AdvantagesPotential Considerations
Fmoc-D-propargylglycine (Fmoc-D-Pra-OH) Direct incorporation during SPPSCan induce specific secondary structures; may enhance resistance to proteolysis.Stereochemistry can impact biological activity; may require different coupling conditions.
Fmoc-alkynyl-Arginine Derivatives Direct incorporation during SPPSIntroduces a positive charge and a longer side chain, altering the local chemical environment.[6]Synthesis of the building block can be complex; potential for side reactions involving the guanidinium group.
Fmoc-ω-alkynyl-α-amino acids (e.g., Fmoc-4-pentynoic acid) Direct incorporation during SPPSLonger linker arm provides greater flexibility and distance from the peptide backbone.May alter peptide conformation and binding affinity.
Post-Synthetic Modification (e.g., Lysine) Modification of a reactive side chain (e.g., amine of Lysine) after peptide synthesisAllows for late-stage functionalization; avoids potential interference of the alkyne during SPPS.[7]May require additional purification steps; potential for incomplete or non-specific modification.
Hypervalent Iodine Reagents Post-synthetic modification of specific residues (e.g., Cys, Tyr)Enables residue-selective alkyne introduction on native peptides.[8]Reagents can be sensitive; optimization of reaction conditions is often necessary.

Experimental Data: A Quantitative Look at Performance

While direct, comprehensive comparative studies are emerging, data from various sources allows for an initial assessment of performance.

Table 2: Coupling Efficiency and Stability

Building Block/MethodTypical Coupling Efficiency (%)Reported StabilityReference
Fmoc-L-Pra-OH >98% (with standard coupling reagents)Generally stable under SPPS conditions.
Fmoc-D-Pra-OH >95%Similar to L-isomer.[3]
Fmoc-alkynyl-Arginine >90%Stable during SPPS and subsequent click reactions.[6]
Lysine Modification Variable (dependent on reagent and conditions)Stability of the resulting linkage is crucial.
Hypervalent Iodine Reagents Moderate to excellent yields (residue-dependent)Resulting S-alkyne or O-alkyne can have varying stability.[8]

Experimental Protocols in Focus

Protocol 1: Standard Coupling of this compound during SPPS

This protocol outlines the standard procedure for incorporating Fmoc-L-propargylglycine into a growing peptide chain on a solid support.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-Pra-OH (3 equivalents relative to resin loading), a coupling reagent such as HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) and allow the mixture to pre-activate for 2 minutes.

  • Coupling: Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction.

Protocol 2: Post-Synthetic Modification of a Lysine Residue

This protocol describes a general method for introducing an alkyne group onto a peptide via the side chain of a lysine residue after the peptide has been synthesized and cleaved from the resin.

  • Peptide Dissolution: Dissolve the purified peptide containing a free lysine residue in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Reagent Preparation: Prepare a stock solution of an alkyne-containing N-hydroxysuccinimide (NHS) ester (e.g., 4-pentynoic acid NHS ester) in a water-miscible organic solvent like dimethyl sulfoxide (DMSO).

  • Reaction: Add the alkyne-NHS ester solution to the peptide solution in a molar excess (e.g., 5-10 equivalents).

  • Incubation: Allow the reaction to proceed at room temperature for 1-2 hours with gentle stirring.

  • Quenching: Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer).

  • Purification: Purify the alkyne-modified peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the modification by mass spectrometry.

Visualizing the Workflow

To better illustrate the process, the following diagrams outline the key experimental workflows.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat Continue Elongation Cleavage Cleavage & Deprotection (TFA cocktail) Washing2->Cleavage Final Amino Acid Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide Alkyne-Modified Peptide Purification->FinalPeptide

Figure 1: Workflow for incorporating an alkyne-containing amino acid during SPPS.

Post_Synthetic_Modification_Workflow Start Purified Peptide (with reactive handle, e.g., Lys) Reaction Reaction with Alkyne-NHS Ester Start->Reaction Purification Purification (RP-HPLC) Reaction->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization FinalProduct Alkyne-Modified Peptide Characterization->FinalProduct

Figure 2: General workflow for post-synthetic modification to introduce an alkyne.

Signaling Pathways and Applications

Alkyne-modified peptides are instrumental in studying and manipulating biological systems. For instance, they can be used as probes to investigate enzyme activity or to track the localization of peptides within cells.

Click_Chemistry_Application Peptide Alkyne-Modified Peptide Reaction CuAAC 'Click' Reaction Peptide->Reaction Azide Azide-Functionalized Molecule (e.g., Fluorophore, Drug) Azide->Reaction Conjugate Peptide Conjugate Reaction->Conjugate Application Biological Application (e.g., Imaging, Drug Delivery) Conjugate->Application

Figure 3: Logical relationship of applying alkyne-modified peptides in "click" chemistry.

Conclusion: Making the Right Choice

The selection of an appropriate method for introducing alkynes into peptides is a critical decision that can significantly impact the outcome of a research project. While this compound remains a robust and widely used building block, the alternatives presented in this guide offer a broader palette for chemical biologists and drug developers. By considering the desired structural features of the final peptide, the required chemical stability, and the intended application, researchers can make an informed choice that best suits their specific needs. The provided protocols and workflows serve as a starting point for the practical implementation of these powerful techniques in the laboratory.

References

Advantages of copper-free click chemistry over CuAAC for live-cell imaging

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic world of cellular biology and drug development, the ability to visualize molecular processes in real-time within living cells is paramount. "Click chemistry" has emerged as a revolutionary tool for this purpose, enabling the precise labeling of biomolecules with imaging agents. Two prominent methods dominate this field: the classic copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the more recent copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC). For researchers focused on live-cell imaging, the evidence strongly favors SPAAC as the superior technique due to its enhanced biocompatibility, which circumvents the inherent cytotoxicity associated with its copper-catalyzed counterpart.

The primary drawback of CuAAC for in vivo applications is the toxicity of the copper(I) catalyst required to accelerate the reaction between an azide and a terminal alkyne.[1][2][3] Copper ions can induce the formation of reactive oxygen species (ROS), leading to cellular damage and impacting cell viability, which can compromise the integrity of live-cell imaging experiments.[4][5] While the use of copper-chelating ligands like tris(hydroxypropyltriazolyl)methylamine (THPTA) can mitigate this toxicity to some extent, the potential for adverse cellular effects remains a significant concern.[6][7]

In contrast, SPAAC operates without the need for a cytotoxic metal catalyst.[8][9] This bioorthogonal reaction utilizes a strained cyclooctyne that readily reacts with an azide, driven by the release of ring strain.[10][11] This fundamental difference renders SPAAC exceptionally well-suited for applications in living systems, ensuring that the observed cellular dynamics are not artifacts of chemical-induced stress.[12][13]

While CuAAC historically offered faster reaction kinetics, the development of increasingly reactive cyclooctynes, such as dibenzocyclooctyne (DBCO), has significantly narrowed this gap, with some SPAAC reactions now approaching the speed of CuAAC.[14][15] This makes SPAAC a highly efficient and biocompatible choice for real-time imaging in live cells.

Quantitative Performance: A Head-to-Head Comparison

The selection of a click chemistry method for live-cell imaging should be guided by a clear understanding of their comparative performance. The following tables summarize key quantitative data for CuAAC and SPAAC.

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Requirement Copper(I) salt (e.g., CuSO₄ with a reducing agent)[3]None required[3]
Biocompatibility Lower, due to copper cytotoxicity.[3][4] Mitigation with ligands is possible but may not eliminate all adverse effects.[6]High, making it ideal for in vivo and live-cell applications.[3][10]
Side Reactions Copper ions can generate reactive oxygen species (ROS), potentially damaging biomolecules.[4]Some strained alkynes may exhibit reactivity towards thiols.[4]

Table 1. General Comparison of CuAAC and SPAAC for Live-Cell Applications.

ReactionReagentsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Notes
CuAACTerminal Alkyne + Azide10² - 10³Rate is dependent on the ligand used to stabilize the Cu(I) catalyst.[16]
SPAACDIBO + Azide~0.1A commonly used cyclooctyne.
SPAACDBCO (ADIBO) + Azide~0.90 (with primary azides)[15]Offers significantly faster kinetics than earlier cyclooctynes.[15]
SPAACDIFO + AzideComparable kinetics to CuAAC[11][14]Fluorinated cyclooctynes exhibit enhanced reactivity.[11]

Table 2. Comparison of Reaction Kinetics for CuAAC and various SPAAC reagents.

Visualizing the Chemistries and Workflows

To further elucidate the differences between these two powerful techniques, the following diagrams illustrate their reaction mechanisms and a typical experimental workflow for live-cell imaging.

cluster_CuAAC CuAAC Reaction cluster_SPAAC SPAAC Reaction CuAAC_Alkyne Terminal Alkyne CuAAC_Product 1,4-disubstituted Triazole CuAAC_Alkyne->CuAAC_Product CuAAC_Azide Azide CuAAC_Azide->CuAAC_Product CuAAC_Catalyst Cu(I) Catalyst CuAAC_Catalyst->CuAAC_Product SPAAC_Alkyne Strained Cyclooctyne SPAAC_Product Triazole SPAAC_Alkyne->SPAAC_Product SPAAC_Azide Azide SPAAC_Azide->SPAAC_Product

Caption: Reaction mechanisms for CuAAC and SPAAC.

cluster_CuAAC CuAAC Pathway cluster_SPAAC SPAAC Pathway Metabolic_Labeling 1. Metabolic Labeling (e.g., with Ac₄ManNAz) Wash_Cells 2. Wash to Remove Unincorporated Azide Metabolic_Labeling->Wash_Cells CuAAC_Ligation 3a. CuAAC Ligation (Alkyne-fluorophore, CuSO₄, Ligand) Wash_Cells->CuAAC_Ligation SPAAC_Ligation 3b. SPAAC Ligation (Cyclooctyne-fluorophore) Wash_Cells->SPAAC_Ligation Live_Cell_Imaging 4. Live-Cell Imaging CuAAC_Ligation->Live_Cell_Imaging SPAAC_Ligation->Live_Cell_Imaging

Caption: Experimental workflow for live-cell imaging.

SPAAC Copper-Free Click Chemistry (SPAAC) Biocompatibility High Biocompatibility SPAAC->Biocompatibility Fast_Kinetics Fast Reaction Kinetics SPAAC->Fast_Kinetics No_Toxicity No Copper-Induced Cytotoxicity Biocompatibility->No_Toxicity Ideal_Live_Cell Ideal for Live-Cell Imaging No_Toxicity->Ideal_Live_Cell Fast_Kinetics->Ideal_Live_Cell

Caption: Advantages of SPAAC for live-cell imaging.

Experimental Protocols

For researchers looking to implement these techniques, the following are generalized protocols for labeling and imaging live cells using either SPAAC or CuAAC.

Protocol 1: Metabolic Labeling of Cell Surface Glycans and SPAAC-Mediated Fluorescence Detection

This protocol describes the metabolic incorporation of an azido-sugar into cellular glycans, followed by fluorescent labeling using a cyclooctyne-dye conjugate.[8]

Materials:

  • Cell line of interest (e.g., HeLa cells)

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DBCO-functionalized fluorescent dye (e.g., DBCO-Alexa Fluor 488)

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Supplement the culture medium with 25-50 µM Ac₄ManNAz.

    • Incubate the cells for 24-72 hours to allow for metabolic incorporation of the azido-sugar into cell surface glycans.

  • Cell Preparation:

    • Gently wash the cells three times with warm PBS to remove unincorporated azido-sugars.

  • SPAAC Reaction:

    • Prepare a 10-50 µM solution of the DBCO-fluorophore in pre-warmed cell culture medium or PBS.

    • Incubate the live cells with the DBCO-fluorophore solution for 30-60 minutes at 37°C.

  • Imaging:

    • Wash the cells three times with PBS to remove the unbound probe.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Protocol 2: Metabolic Labeling and CuAAC-Mediated Fluorescence Detection on Live Cells

This protocol outlines the labeling of azide-modified cell surface glycans using an alkyne-fluorophore and a copper-catalyzed click reaction.[6]

Materials:

  • Cell line of interest (e.g., Jurkat cells)

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Alkyne-functionalized fluorescent dye (e.g., Alkyne-Alexa Fluor 488)

  • Copper(II) sulfate (CuSO₄)

  • Tris(hydroxypropyltriazolyl)methylamine (THPTA)

  • Sodium ascorbate

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Culture cells in suspension or adherent plates to the desired density.

    • Add Ac₄ManNAz to the culture medium to a final concentration of 10-50 µM.

    • Incubate for 48-72 hours.

  • Cell Preparation:

    • Harvest the cells and wash them twice with cold PBS.

  • CuAAC Reaction:

    • Prepare the "click" reaction cocktail immediately before use. For a 1 mL final volume, add in the following order:

      • Cells resuspended in 895 µL of PBS.

      • 50 µL of a 1 mM alkyne-fluorophore stock solution (final concentration: 50 µM).

      • 25 µL of a 20 mM CuSO₄ stock solution (final concentration: 500 µM).

      • 25 µL of a 100 mM THPTA stock solution (final concentration: 2.5 mM).

      • 5 µL of a 1 M sodium ascorbate stock solution (freshly prepared, final concentration: 5 mM).

    • Incubate the cell suspension at room temperature for 5-10 minutes with gentle agitation.

  • Imaging:

    • Wash the cells three times with PBS to remove the reaction components and unbound dye.

    • Resuspend the cells in an appropriate imaging medium.

    • Acquire images using a fluorescence microscope.

References

A Researcher's Guide to Bioorthogonal Ligation: A Comparative Analysis of Pictet-Spengler Ligation and Other Key Chemistries

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation, the ability to selectively and efficiently label biomolecules in their native environment is paramount for advancing our understanding of complex biological processes and for the development of novel therapeutics and diagnostics. This guide provides a comprehensive comparison of several prominent bioorthogonal ligation chemistries, with a focus on the Pictet-Spengler ligation, strain-promoted alkyne-azide cycloaddition (SPAAC), inverse-electron-demand Diels-Alder (iEDDA) ligation, and the Staudinger ligation.

A key reagent in the synthesis of modified peptides for some of these applications is Fmoc-Pra-OH (N-α-Fmoc-L-propargylglycine). It is important to note that this compound is a building block used in solid-phase peptide synthesis to introduce a terminal alkyne group. This alkyne functionality serves as a handle for "click chemistry" reactions, such as SPAAC and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), rather than participating directly in the Pictet-Spengler ligation.[1][2]

Quantitative Performance Comparison of Bioorthogonal Ligation Chemistries

The choice of a bioorthogonal reaction is often dictated by its kinetic properties, biocompatibility, and the stability of the resulting linkage. The following table summarizes key quantitative performance metrics for the discussed ligation chemistries.

FeaturePictet-Spengler LigationStrain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Inverse-Electron-Demand Diels-Alder (iEDDA) LigationStaudinger Ligation
Reactants Aldehyde/Ketone + Tryptamine derivativeStrained Alkyne (e.g., DBCO, BCN) + AzideTetrazine + Strained Alkene (e.g., TCO, Norbornene)Phosphine + Azide
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) ~10⁻⁴ (canonical) to 0.2 (hydrazino-iso-Pictet-Spengler)[3][4]~0.1 - 1.0[5]~1 - 10⁶[6]~0.001[5][7]
Catalyst Required Typically acid-catalyzed (milder conditions for modified versions)[2]NoNoNo
Biocompatibility Good (milder versions are highly biocompatible)[8]Excellent[5]Excellent[6]High (phosphine reagents can be prone to oxidation)[5][7]
Resulting Linkage Stable C-C bond (Oxacarboline or Tetrahydro-β-carboline)[3]Stable Triazole[5]Stable Dihydropyridazine/Pyridazine[6]Amide bond (traceless) or Amide + Phosphine Oxide[5]
Key Advantages Forms a highly stable C-C bond, overcoming hydrolysis issues of C=N bonds.[3]Copper-free, excellent biocompatibility.[5]Exceptionally fast kinetics, highly tunable.[6]Forms a native amide bond in the traceless version.[5]
Key Disadvantages Canonical reaction is slow; requires specific functionalities.[3]Bulky cyclooctyne may cause steric hindrance.[5]Some tetrazines and strained alkenes have limited stability.[9]Slow kinetics; phosphine reagents are prone to air oxidation.[5][7]

Reaction Mechanisms and Workflows

Visualizing the reaction pathways and experimental workflows is crucial for understanding and implementing these bioorthogonal chemistries.

Pictet_Spengler_Ligation cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Aldehyde Aldehyde/Ketone on Protein Iminium Iminium Ion Intermediate Aldehyde->Iminium + Tryptamine (Acid Catalyst) Tryptamine Tryptamine Derivative Tryptamine->Iminium Cyclization Intramolecular Cyclization Iminium->Cyclization Product Stable C-C Bond (Oxacarboline/Tetrahydro-β-carboline) Cyclization->Product

Caption: Mechanism of the Pictet-Spengler Ligation.

SPAAC_Reaction cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Alkyne Strained Alkyne (e.g., DBCO on Protein) Cycloaddition [3+2] Cycloaddition Alkyne->Cycloaddition Azide Azide Probe Azide->Cycloaddition Product Stable Triazole Linkage Cycloaddition->Product

Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

iEDDA_Ligation cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Tetrazine Tetrazine Probe DielsAlder [4+2] Cycloaddition Tetrazine->DielsAlder Alkene Strained Alkene (e.g., TCO on Protein) Alkene->DielsAlder RetroDA Retro-Diels-Alder (N₂ release) DielsAlder->RetroDA Product Stable Dihydropyridazine or Pyridazine Linkage RetroDA->Product

Caption: Mechanism of Inverse-Electron-Demand Diels-Alder (iEDDA) Ligation.

Staudinger_Ligation cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Azide Azide on Protein AzaYlide Aza-ylide Intermediate Azide->AzaYlide Phosphine Phosphine Probe Phosphine->AzaYlide Hydrolysis Intramolecular Rearrangement/ Hydrolysis AzaYlide->Hydrolysis Product Amide Bond + Phosphine Oxide (or Traceless Amide Bond) Hydrolysis->Product

Caption: Mechanism of the Staudinger Ligation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Ligation Reaction cluster_analysis Analysis IncorporateHandle 1. Incorporate Bioorthogonal Handle (e.g., Aldehyde, Azide, Alkyne, Alkene) into Protein of Interest AddProbe 2. Add Complementary Probe (e.g., Tryptamine, Phosphine, Tetrazine, Azide/Alkyne) IncorporateHandle->AddProbe Incubate 3. Incubate under Optimized Conditions (pH, Temperature, Time) AddProbe->Incubate RemoveExcess 4. Remove Excess Probe Incubate->RemoveExcess Analyze 5. Analyze Conjugate (SDS-PAGE, Mass Spectrometry, Fluorescence Microscopy) RemoveExcess->Analyze

Caption: General Experimental Workflow for Bioorthogonal Ligation.

Experimental Protocols

The following are generalized protocols for performing bioorthogonal ligations on proteins. Optimization is often necessary for specific proteins and probes.

Protocol 1: Hydrazino-iso-Pictet-Spengler (HIPS) Ligation of an Aldehyde-Tagged Protein

This protocol describes a milder and more efficient version of the Pictet-Spengler ligation.[8]

Materials:

  • Aldehyde-tagged protein in a suitable buffer (e.g., phosphate-buffered saline, pH 6.0-7.4).

  • Hydrazino-indole probe (e.g., 1-methyl-1H-indol-2-yl)hydrazine).

  • Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0).

Procedure:

  • Prepare a stock solution of the hydrazino-indole probe in an organic solvent such as DMSO.

  • To the aldehyde-tagged protein solution in the reaction buffer, add the hydrazino-indole probe to a final concentration of 1-5 mM. The final DMSO concentration should be kept below 5% (v/v).

  • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours.

  • Monitor the reaction progress by SDS-PAGE or mass spectrometry.

  • Purify the protein conjugate to remove excess probe using size-exclusion chromatography or dialysis.

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Protein Labeling

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • Strained alkyne probe (e.g., DBCO-fluorophore).

  • DMSO or DMF for dissolving the probe.

Procedure:

  • Prepare a stock solution of the strained alkyne probe (e.g., 10 mM) in DMSO or DMF.

  • Add the strained alkyne probe to the solution of the azide-modified protein. A 10- to 50-fold molar excess of the alkyne probe is commonly used.

  • Incubate the reaction mixture at room temperature or 37°C for 1-12 hours.

  • The reaction progress can be monitored by fluorescence imaging (if a fluorescent probe is used), SDS-PAGE, or mass spectrometry.

  • Remove the unreacted probe by size-exclusion chromatography or dialysis.

Protocol 3: Inverse-Electron-Demand Diels-Alder (iEDDA) Ligation for Protein Labeling

Materials:

  • Strained alkene-modified protein (e.g., TCO-labeled protein) in a suitable buffer (e.g., PBS, pH 7.4).

  • Tetrazine-functionalized probe (e.g., Tetrazine-biotin).

  • DMSO or DMF for dissolving the probe.

Procedure:

  • Prepare a stock solution of the tetrazine probe (e.g., 1-10 mM) in DMSO or DMF.

  • Add the tetrazine probe to the solution of the strained alkene-modified protein. A 2- to 10-fold molar excess of the tetrazine probe is often sufficient due to the fast reaction kinetics.

  • Incubate the reaction at room temperature for 5-60 minutes.

  • Monitor the reaction progress by SDS-PAGE, mass spectrometry, or by observing the disappearance of the tetrazine's color.

  • Purify the conjugate using standard protein purification techniques to remove the excess probe.

Protocol 4: Traceless Staudinger Ligation for Protein Labeling

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • Phosphinothioester probe.

  • Aqueous buffer system.

Procedure:

  • Prepare a stock solution of the phosphinothioester probe in a water-miscible solvent like DMSO.

  • Add the phosphinothioester probe to the azide-modified protein solution. A 10- to 50-fold molar excess is typically used.

  • Incubate the reaction mixture at room temperature for 2-24 hours.

  • Monitor the ligation by SDS-PAGE or mass spectrometry.

  • Purify the final protein conjugate to remove the phosphine oxide byproduct and unreacted probe.

Concluding Remarks

The selection of an appropriate bioorthogonal ligation chemistry is a critical decision that depends on the specific experimental context. For applications that demand exceptional stability of the final conjugate, the Pictet-Spengler ligation, particularly its modern variants, offers a robust solution by forming a stable C-C bond.[3] When rapid kinetics are paramount, such as in live-cell imaging of dynamic processes, the iEDDA ligation is often the superior choice due to its exceptionally high reaction rates.[6] SPAAC provides an excellent balance of good kinetics and high biocompatibility, making it a workhorse for many live-cell labeling applications.[5] The Staudinger ligation, especially its traceless version, is invaluable when the formation of a native amide bond is required, although its slower kinetics must be taken into consideration.[5] By carefully considering the quantitative data, reaction mechanisms, and experimental protocols presented in this guide, researchers can make an informed decision to select the optimal bioorthogonal chemistry for their specific needs, thereby enabling more precise and insightful investigations into the complex world of biology.

References

A Comparative Guide to the Efficacy of Coupling Agents for Fmoc-Pra-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the efficient incorporation of unconventional amino acids is a critical challenge. Fmoc-L-propargylglycine (Fmoc-Pra-OH), an alkyne-containing amino acid derivative, is a valuable building block for introducing bioorthogonal handles into peptides. However, its steric bulk can impede coupling efficiency. This guide provides an objective comparison of common coupling agents for the incorporation of this compound and other sterically hindered amino acids, supported by experimental data and detailed protocols.

The selection of an appropriate coupling reagent is paramount to overcoming the challenges associated with sterically demanding amino acids, such as reduced reaction kinetics, incomplete coupling, and potential racemization.[1] This guide focuses on the performance of several classes of modern coupling reagents: aminium/uronium salts (HATU, HBTU, HCTU, COMU), phosphonium salts (PyBOP), and carbodiimides (DIC) in conjunction with an additive (Oxyma).

Quantitative Performance Comparison

While direct comparative data for this compound is limited, the following table summarizes the performance of various coupling reagents in the context of sterically hindered amino acids, which serves as a strong indicator of their efficacy for this compound coupling. The data is compiled from studies on challenging couplings, such as those involving α,α-disubstituted or N-methylated amino acids.

Coupling ReagentClassYieldReaction TimeRacemization RiskKey AdvantagesKey Disadvantages
HATU Aminium/Uronium SaltVery HighFast (15-45 min)LowHighly efficient for hindered couplings, fast kinetics.[2][3][4]Higher cost, potential for guanidinylation of the N-terminus in excess.[2][4]
HBTU Aminium/Uronium SaltHighModerate (30-60 min)LowWidely used, cost-effective standard reagent.[2][3]Less reactive than HATU, potential for guanidinylation.[3][4]
HCTU Aminium/Uronium SaltVery HighFastLowReactivity comparable to HATU, often more cost-effective.[2][5]Similar potential for side reactions as other uronium salts.
COMU Aminium/Uronium SaltHighFastLowSafer (non-explosive Oxyma-based), comparable reactivity to HATU.[1][6][7][8]Limited stability in solution.[1]
PyBOP Phosphonium SaltHighModerate (≥ 16 hours for full conversion in some cases)LowAvoids guanidinylation side reactions, byproducts are less hazardous.[1][9]Generally less reactive than HATU.[1]
DIC/Oxyma Carbodiimide/AdditiveModerate to HighSlowerLowCost-effective, simple byproducts, safer than HOBt-based reagents.[9][10]Slower reaction rates compared to onium salts.[9]

Experimental Protocols

The following is a generalized protocol for the manual solid-phase peptide synthesis (SPPS) coupling of an Fmoc-amino acid, applicable to this compound, to a resin with a free N-terminal amine. This protocol is based on the Fmoc/tBu strategy.

Materials:

  • This compound

  • Selected coupling reagent (e.g., HATU, HBTU, COMU, or DIC)

  • Additive (if applicable, e.g., Oxyma)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin with a free amine (e.g., Rink Amide resin)

  • Washing solvents: DMF, Isopropanol (IPA)

  • Deprotection solution: 20% piperidine in DMF

  • Kaiser test kit for monitoring coupling completion

Procedure:

  • Resin Swelling and Deprotection:

    • Swell the resin in DMF for at least 1 hour in a reaction vessel.

    • Drain the DMF and add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 20-30 minutes to remove the Fmoc protecting group.

    • Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) and IPA (2-3 times), followed by a final wash with DMF.

  • Amino Acid Activation and Coupling (Protocols for different reagents):

    • For HATU/HBTU/HCTU:

      • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and the coupling reagent (2.9 equivalents) in a minimal amount of DMF.

      • Add DIPEA (6 equivalents) to the solution.

      • Gently swirl the solution for 1-2 minutes for pre-activation.

      • Immediately add the activated amino acid solution to the deprotected resin.

      • Agitate the mixture at room temperature. Coupling times are typically 15-45 minutes for HATU/HCTU and 30-60 minutes for HBTU.[11]

    • For COMU:

      • Dissolve this compound (3 equivalents) and COMU (3 equivalents) in DMF.

      • Add DIPEA (6 equivalents) and add the solution to the resin.

      • Agitate at room temperature.

    • For DIC/Oxyma:

      • In a separate vial, dissolve this compound (3 equivalents) and Oxyma (3 equivalents) in DMF.

      • Add DIC (3 equivalents) to the solution and allow it to pre-activate for a few minutes.

      • Add the activated solution to the resin and agitate at room temperature. Reaction times are generally longer than with onium salts.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test to confirm the completion of the coupling. A negative test (yellow beads) indicates a complete reaction.

  • Washing:

    • After the coupling is complete, drain the reaction solution.

    • Wash the peptide-resin thoroughly with DMF (5-7 times), IPA (2-3 times), and finally with DMF to prepare for the next deprotection step or final cleavage.

Visualizing the Workflow

The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis for the addition of one amino acid.

SPPS_Workflow Start Start: Peptide-Resin (Fmoc-protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF/IPA) Deprotection->Wash1 Coupling Coupling Wash1->Coupling Activation Activation: This compound + Coupling Reagent + Base in DMF Activation->Coupling Wash2 Wash (DMF/IPA) Coupling->Wash2 KaiserTest Kaiser Test (Check for free amines) Wash2->KaiserTest End End: Peptide-Resin (n+1 residue) KaiserTest->Coupling Positive: Recouple KaiserTest->End Negative: Cycle Complete

Caption: Solid-Phase Peptide Synthesis (SPPS) Cycle Workflow.

Conclusion

The choice of coupling reagent for this compound, as with other sterically hindered amino acids, is a critical determinant of synthesis success. For challenging couplings where efficiency and speed are paramount, HATU and HCTU are excellent choices.[3] COMU offers a safer, yet highly effective, alternative.[7][8] For routine synthesis where cost is a significant consideration, HBTU and DIC/Oxyma are reliable options, although they may require longer reaction times or optimization for difficult sequences.[9] Researchers should select the most appropriate reagent based on the specific requirements of their peptide sequence, budget, and safety considerations.

References

Navigating the Final Cleavage: A Comparative Guide to Cocktails for Pra-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the non-canonical amino acid propargylglycine (Pra), the final cleavage step in solid-phase peptide synthesis (SPPS) is a critical juncture. The choice of cleavage cocktail—a potent mixture of acid and scavengers—directly impacts the purity and integrity of the final peptide. This guide provides a comparative analysis of common cleavage cocktails, offering insights into their suitability for peptides incorporating the unique alkyne functionality of Pra.

The primary challenge in cleaving Pra-containing peptides is the preservation of the propargyl group's terminal alkyne. This functional group is essential for subsequent bio-orthogonal conjugations, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC). Standard cleavage protocols, designed to remove protecting groups from natural amino acids, can potentially lead to unwanted side reactions with the alkyne moiety. Therefore, a careful selection of scavengers is paramount.

Comparative Analysis of Cleavage Cocktails

While direct, quantitative comparative studies on cleavage cocktails specifically for Pra-containing peptides are not extensively available in peer-reviewed literature, we can infer the performance of common cocktails based on the chemical properties of their components and their known effects on other sensitive residues. The following table summarizes common cleavage cocktails and evaluates their potential impact on Pra-containing peptides.

Cleavage Cocktail (Reagent)Composition (v/v)Intended Primary Use & Scavenger FunctionSuitability for Pra-Containing Peptides (Inferred)Potential Risks for Pra Side Chain
Standard TFA/TIS/H₂O 95% TFA, 2.5% TIS, 2.5% H₂OGeneral purpose for peptides without highly sensitive residues. TIS is a scavenger for carbocations.Good starting point. Generally considered a "mild" standard cocktail. The alkyne group is relatively stable to acid.Low risk of direct modification. However, in the absence of other scavengers, any reactive species generated could potentially interact with the alkyne.
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTPeptides with multiple sensitive residues (Trp, Met, Cys, Tyr). Phenol and thioanisole are carbocation scavengers; EDT is a reducing agent and scavenger.Potentially suitable, with caution. Offers broad protection against various side reactions.The presence of multiple reactive scavengers could theoretically lead to complex side reactions with the alkyne, although this is not commonly reported.
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisolePeptides containing Arg(Pbf/Pmc) and Trp. Thioanisole and anisole are carbocation scavengers; EDT is a reducing agent.Potentially suitable. Similar to Reagent K, it provides robust scavenging of carbocations.Similar to Reagent K, the complex mixture warrants careful consideration, though major side reactions with the alkyne are not anticipated based on known chemistry.
Reagent B ("Odorless") 88% TFA, 5% Phenol, 5% H₂O, 2% TISAlternative to cocktails with odorous thiols. TIS and phenol act as scavengers.Good alternative. The absence of thiol-based scavengers simplifies the mixture while still providing good carbocation scavenging.Lower risk of thiol-related side reactions compared to Reagents K and R.

Recommendation: For Pra-containing peptides, a prudent approach is to start with the Standard TFA/TIS/H₂O cocktail due to its relative simplicity and the general stability of the alkyne group to trifluoroacetic acid. If the peptide contains other sensitive residues like Met, Trp, or Cys, a more robust cocktail like Reagent B or a custom formulation with specific scavengers may be necessary. It is always recommended to perform a small-scale trial cleavage to optimize conditions for a specific peptide sequence.

Experimental Protocols

The following are detailed methodologies for the cleavage and subsequent analysis of a Pra-containing peptide.

Protocol 1: Peptide Cleavage from Resin

This protocol outlines the standard procedure for the final cleavage and deprotection of a peptide synthesized on a solid support using Fmoc chemistry.

Materials:

  • Peptide-resin (fully synthesized and dried)

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O), freshly prepared in a fume hood.

  • Ice-cold diethyl ether

  • Centrifuge tubes (polypropylene)

  • Nitrogen or Argon gas source

Procedure:

  • Place the dried peptide-resin (typically 50-100 mg) into a suitable reaction vessel (e.g., a fritted syringe or a round-bottom flask).

  • Add the freshly prepared cleavage cocktail to the resin (approximately 1-2 mL per 100 mg of resin).

  • Gently agitate the mixture at room temperature for 2-4 hours. The optimal time can vary depending on the protecting groups present.

  • Filter the cleavage solution containing the peptide away from the resin beads into a clean centrifuge tube.

  • Wash the resin with a small amount of fresh cleavage cocktail (e.g., 0.5 mL) and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of ice-cold diethyl ether. A white precipitate should form.

  • Centrifuge the mixture to pellet the crude peptide.

  • Carefully decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleaved protecting groups.

  • Dry the crude peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.

Protocol 2: Analysis of Crude Peptide by RP-HPLC

This protocol describes the analysis of the crude peptide to assess its purity and the integrity of the Pra residue.

Materials & Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN)

  • Crude peptide sample, dissolved in Mobile Phase A (approximately 1 mg/mL)

Procedure:

  • Equilibrate the C18 column with Mobile Phase A.

  • Dissolve a small amount of the crude peptide in Mobile Phase A. If solubility is an issue, a small amount of ACN can be added.

  • Filter the peptide solution through a 0.22 µm syringe filter.

  • Inject 10-20 µL of the sample onto the column.

  • Run a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) at a flow rate of 1 mL/min.

  • Monitor the elution profile at 214 nm and 280 nm.

  • Analyze the resulting chromatogram to determine the purity of the peptide and identify any major impurities. The identity of the main peak and any significant side-products should be confirmed by mass spectrometry.

Visualizing the Workflow

A clear understanding of the experimental process is crucial for reproducible results. The following diagrams, generated using Graphviz, illustrate the key workflows.

Cleavage_Workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_isolation Peptide Isolation cluster_analysis Analysis Resin Peptide-Resin Cocktail Add Cleavage Cocktail Resin->Cocktail Incubate Incubate (2-4h) Cocktail->Incubate Filter Filter Incubate->Filter Precipitate Precipitate in Ether Filter->Precipitate Centrifuge Centrifuge & Wash Precipitate->Centrifuge Dry Dry Crude Peptide Centrifuge->Dry HPLC RP-HPLC Dry->HPLC MS Mass Spectrometry HPLC->MS

Fig. 1: Experimental workflow for cleavage and analysis.

Signaling_Pathway TFA Trifluoroacetic Acid (TFA) ProtectingGroups Side-Chain Protecting Groups TFA->ProtectingGroups Cleavage Carbocations Reactive Carbocations ProtectingGroups->Carbocations Scavengers Scavengers (e.g., TIS, Phenol, Thiols) Carbocations->Scavengers Trapping Peptide Pra-Containing Peptide Carbocations->Peptide Alkylation (Side Reaction) Neutralized Neutralized Species Scavengers->Neutralized SideProducts Undesired Side Products Peptide->SideProducts

Fig. 2: Role of scavengers in preventing side reactions.

Confirming Fmoc-Pra-OH Incorporation: A Comparative Guide to HPLC and Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the successful incorporation of each amino acid is critical to obtaining the desired final product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for confirming the incorporation of Fmoc-Pra-OH, a propargyl-functionalized glycine derivative. This guide will delve into the experimental protocols, present illustrative data for easy comparison, and discuss alternative methods for monitoring coupling efficiency.

Introduction to this compound and the Importance of Incorporation Analysis

This compound is a valuable building block in peptide synthesis, particularly for peptides intended for subsequent modifications via "click chemistry" due to its terminal alkyne group.[1][2] Ensuring its complete incorporation into the growing peptide chain is paramount to avoid deletion sequences and ensure the homogeneity of the final peptide product. Incomplete coupling reactions can lead to a heterogeneous mixture of peptides, complicating purification and potentially affecting the biological activity and therapeutic efficacy of the final molecule. Therefore, robust analytical techniques are essential to monitor the progress of the coupling reaction.

The Analytical Workflow: A Step-by-Step Approach

The process of confirming this compound incorporation involves a systematic workflow, from the coupling reaction to data analysis. The following diagram illustrates the key stages of this process.

cluster_0 Peptide Synthesis Cycle cluster_1 In-Process Control (Qualitative) cluster_2 Confirmation of Incorporation (Quantitative/Qualitative) A Resin-Bound Peptide (Free N-terminus) B This compound Coupling (Activation & Reaction) A->B Add this compound, Coupling Reagents C Washing Step B->C Remove Excess Reagents D Kaiser Test on Resin Sample C->D F Cleavage of Peptide from Resin C->F E Result Interpretation: Blue = Incomplete Colorless = Complete D->E G HPLC Analysis F->G H Mass Spectrometry Analysis F->H I Data Analysis & Comparison G->I H->I

Caption: Experimental workflow for confirming this compound incorporation.

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-phase HPLC (RP-HPLC) is a powerful technique for assessing the purity of a peptide sample and monitoring the progress of a reaction. By separating components based on their hydrophobicity, HPLC can distinguish between the starting peptide (with a free amine), the desired product (with the incorporated this compound), and any unreacted this compound.

Experimental Protocol: HPLC Analysis

Objective: To qualitatively and quantitatively assess the incorporation of this compound by comparing the chromatograms of the peptide before and after the coupling reaction.

Materials:

  • Crude peptide samples cleaved from the resin before and after this compound coupling.

  • HPLC-grade water with 0.1% trifluoroacetic acid (TFA) (Mobile Phase A).

  • HPLC-grade acetonitrile with 0.1% TFA (Mobile Phase B).

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm).

  • HPLC system with a UV detector.

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude peptide in Mobile Phase A to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm and 280 nm.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a typical starting point for many peptides.

  • Data Analysis:

    • Inject the samples of the peptide before and after the coupling reaction.

    • Compare the retention times of the peaks. The peptide with the incorporated this compound will be more hydrophobic and thus have a longer retention time than the starting peptide.

    • The disappearance of the starting material peak and the appearance of a new, later-eluting peak indicates successful coupling. The area of the new peak relative to the total peak area provides a semi-quantitative measure of the reaction's completeness.

Illustrative Data: HPLC Analysis

The following table summarizes the expected changes in the HPLC profile upon successful this compound incorporation.

AnalyteExpected Retention Time (Illustrative)Peak CharacteristicsInterpretation
Starting Peptide (Pre-coupling) 15.2 minA single major peak.Represents the peptide with a free N-terminal amine.
Reaction Mixture (Post-coupling) 15.2 min (diminished or absent) & 18.5 min (new major peak)The starting peptide peak is significantly reduced or absent, and a new, later-eluting peak appears.The new peak corresponds to the peptide with the successfully incorporated this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an indispensable tool for confirming the identity of a synthesized peptide by providing a precise measurement of its molecular weight. When coupled with liquid chromatography (LC-MS), it offers both separation and mass identification in a single analysis.

Experimental Protocol: Mass Spectrometry Analysis

Objective: To confirm the incorporation of this compound by verifying the expected mass increase in the peptide product.

Materials:

  • Crude peptide samples cleaved from the resin before and after this compound coupling.

  • MS-grade water with 0.1% formic acid.

  • MS-grade acetonitrile with 0.1% formic acid.

  • An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

Procedure:

  • Sample Preparation: Dilute the crude peptide sample in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to a final concentration of 1-10 pmol/µL.

  • MS Analysis: Infuse the sample directly into the mass spectrometer or inject it into an LC-MS system.

  • Data Acquisition: Acquire the mass spectrum in the positive ion mode over a mass range that includes the expected molecular weights of the starting peptide and the product.

  • Data Analysis:

    • Determine the monoisotopic mass of the major peak in the spectrum of the starting peptide.

    • Determine the monoisotopic mass of the major peak in the spectrum of the post-coupling peptide.

    • Calculate the mass difference. A successful incorporation of this compound (Molecular Weight: 335.36 g/mol ) will result in a mass increase corresponding to the mass of the this compound residue (C₂₀H₁₅NO₃) added to the peptide. The mass of the added residue is the molecular weight of this compound minus the mass of water (H₂O) lost during peptide bond formation.

Illustrative Data: Mass Spectrometry Analysis

The following table illustrates the expected mass change upon the incorporation of one this compound molecule.

AnalyteTheoretical Monoisotopic Mass (Illustrative)Observed Mass (Illustrative)Interpretation
Starting Peptide (e.g., H-Gly-Ala-Val-OH) 289.15 Da289.16 DaConfirms the identity of the starting material.
Product Peptide (Fmoc-Pra-Gly-Ala-Val-OH) 606.26 Da606.27 DaThe observed mass matches the theoretical mass of the starting peptide plus the Fmoc-Pra residue (317.11 Da), confirming successful incorporation.

Comparison of HPLC and Mass Spectrometry

FeatureHPLCMass Spectrometry
Primary Information Purity and relative quantity of components.Molecular weight confirmation of components.
Nature of Analysis Primarily quantitative (or semi-quantitative).Primarily qualitative (confirms identity).
Sensitivity High, typically in the nanogram to microgram range.Very high, capable of detecting picogram to femtogram amounts.
Resolution Excellent for separating closely related species (e.g., deletion sequences).Provides definitive mass identification, but may not resolve isomers without fragmentation (MS/MS).
Confirmation of Incorporation Inferred from the shift in retention time and disappearance of starting material.Directly confirmed by the mass increase of the product.

Alternative Methods for Monitoring Coupling Reactions

While HPLC and MS provide definitive confirmation after cleavage from the resin, in-process controls are valuable for monitoring the reaction in real-time on the solid support.

  • Kaiser Test: This is a colorimetric test that detects free primary amines.[3] A positive test (blue color) after a coupling step indicates that the reaction is incomplete. A negative test (colorless or yellow) suggests successful coupling.[1][3]

  • UV Monitoring of Fmoc Deprotection: The Fmoc group has a strong UV absorbance. By monitoring the UV absorbance of the solution during the deprotection step (cleavage of the Fmoc group), the completion of the deprotection can be tracked, ensuring a free amine is available for the subsequent coupling.[2][][5]

The following diagram illustrates the decision-making process based on the outcomes of these analytical techniques.

Start This compound Coupling Step Kaiser Perform Kaiser Test Start->Kaiser HPLC_MS Cleave a small sample for HPLC and MS analysis Kaiser->HPLC_MS Kaiser test is negative (colorless) Recouple Recouple this compound Kaiser->Recouple Kaiser test is positive (blue) HPLC_MS->Recouple HPLC shows starting material MS shows no mass increase Proceed Proceed to next coupling step HPLC_MS->Proceed HPLC shows new peak MS confirms correct mass Recouple->Kaiser

References

Propargylglycine in Peptide Engineering: A Comparative Guide to Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of unnatural amino acids is a key strategy in modern peptide drug design, aimed at overcoming the inherent limitations of native peptides, such as poor metabolic stability and rapid clearance. Among these, propargylglycine (Pra), a non-proteinogenic amino acid featuring a terminal alkyne group, has emerged as a versatile tool for enhancing peptide bioactivity and enabling novel functionalities.[1][2] This guide provides a comparative assessment of the impact of propargylglycine on peptide bioactivity, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Propargylglycine: A Dual-Functionality Amino Acid

Propargylglycine's unique structure offers two primary advantages in peptide modification:

  • Enhanced Stability: The introduction of this unnatural amino acid can increase resistance to enzymatic degradation by proteases, potentially leading to a longer in vivo half-life and improved therapeutic efficacy.[3]

  • Bioorthogonal Chemistry Handle: The terminal alkyne group serves as a versatile handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the precise, site-specific attachment of various molecules, such as polyethylene glycol (PEG) to improve pharmacokinetic profiles, fluorescent dyes for imaging, or other functional moieties.[1]

Comparative Analysis of Propargylglycine-Modified Peptides

While the primary benefit of propargylglycine incorporation is often cited as improved stability and the introduction of a functional handle, direct quantitative comparisons of bioactivity with their unmodified counterparts can be peptide-specific. The following sections present a case study and illustrative data to demonstrate the potential impact of such modifications.

Case Study: Propargylglycine-Modified Cilengitide Analog

Cilengitide is a cyclic RGD peptide that acts as an antagonist for αvβ3 and αvβ5 integrins. In a study focused on creating dual-targeting ligands, a cilengitide analog was synthesized where a valine residue was replaced with propargylglycine.[4] While a direct IC50 comparison for integrin antagonism was not provided, the modified peptide's ability to inhibit fibronectin binding to αVβ3 was confirmed to be substantial, similar to the parent cilengitide.[4]

Furthermore, the propargylglycine-containing cilengitide analog was conjugated to a PAR2 agonist peptide (AY77) via its alkyne handle. The resulting dual-targeting ligand was evaluated for its ability to stimulate calcium mobilization in EA.hy926 cells. The data is presented in the table below.

CompoundEC50 (µM) for Calcium Mobilization
AY77 (PAR2 agonist alone)0.27
AY77 with PEG spacer0.89
Propargylglycine-cilengitide analog conjugated to AY771.0

Table 1: Bioactivity of a propargylglycine-modified cilengitide analog conjugated to a PAR2 agonist. Data sourced from a study on dual-targeting ligands.[4]

This case study illustrates the utility of propargylglycine as a handle for creating more complex bioactive molecules, where the core activity of the parent peptide is retained.

Alternative Strategies for Enhancing Peptide Bioactivity

Propargylglycine incorporation is one of several methods to improve peptide characteristics. Below is a comparison with other common strategies.

Modification StrategyPrinciplePotential AdvantagesPotential Disadvantages
Propargylglycine Incorporation Substitution with an unnatural amino acid containing an alkyne group.Increased stability, bioorthogonal handle for conjugation.[1][3]Can sometimes alter conformation and reduce activity.
PEGylation Covalent attachment of polyethylene glycol chains.Increased hydrodynamic size, reduced renal clearance, shielded from proteases.Can sometimes reduce binding affinity due to steric hindrance.
D-Amino Acid Substitution Replacing L-amino acids with their D-isomers.Increased resistance to proteolytic degradation.Can alter peptide conformation and receptor binding.
Cyclization Forming a cyclic peptide structure.Restricted conformational flexibility, increased receptor binding affinity, improved stability.Can be synthetically challenging.
Lipidation Attaching a fatty acid chain.Enhanced membrane permeability and cellular uptake.Can increase non-specific binding.

Table 2: Comparison of different peptide modification strategies.

Experimental Protocols

Detailed methodologies are crucial for assessing the impact of propargylglycine on peptide bioactivity. The following are representative protocols for key experiments.

Solid-Phase Peptide Synthesis (SPPS) of Propargylglycine-Containing Peptides

Objective: To synthesize a peptide with a site-specific incorporation of propargylglycine.

Methodology:

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for C-terminal amides).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in dimethylformamide (DMF).

  • Amino Acid Coupling: Activate the Fmoc-protected amino acid (including Fmoc-Pra-OH) using a coupling reagent such as HBTU/HOBt in the presence of a base like diisopropylethylamine (DIPEA) in DMF. Allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin extensively with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

  • Final Deprotection and Cleavage: Once the synthesis is complete, remove the N-terminal Fmoc group. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

spss_workflow resin Start with Resin deprotection Fmoc Deprotection (20% piperidine in DMF) resin->deprotection coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) deprotection->coupling wash1 Wash (DMF) coupling->wash1 repeat Repeat for each Amino Acid wash1->repeat repeat->deprotection Next Amino Acid cleavage Cleavage from Resin (TFA cocktail) repeat->cleavage Final Amino Acid purification RP-HPLC Purification cleavage->purification characterization Mass Spectrometry Characterization purification->characterization bioactivity_assays cluster_binding Receptor Binding Assay cluster_functional Cell-Based Functional Assay plate_coating Coat plate with receptor blocking Block non-specific sites plate_coating->blocking competition Add labeled native peptide + unlabeled modified peptide blocking->competition incubation_binding Incubate competition->incubation_binding washing_binding Wash incubation_binding->washing_binding detection Detect signal washing_binding->detection ic50 Calculate IC50 detection->ic50 cell_culture Culture cells with receptor peptide_treatment Treat with modified peptide cell_culture->peptide_treatment incubation_functional Incubate peptide_treatment->incubation_functional cell_lysis Lyse cells incubation_functional->cell_lysis cAMP_measurement Measure cAMP cell_lysis->cAMP_measurement ec50 Calculate EC50 cAMP_measurement->ec50 gpcr_pathway peptide Peptide Ligand gpcr GPCR peptide->gpcr g_protein G-Protein gpcr->g_protein activates effector Effector (e.g., Adenylyl Cyclase) g_protein->effector activates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger produces protein_kinase Protein Kinase (e.g., PKA) second_messenger->protein_kinase activates cellular_response Cellular Response protein_kinase->cellular_response phosphorylates targets

References

The Strategic Incorporation of Fmoc-Pra-OH in Peptide Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of peptide synthesis, the choice of non-standard amino acids is a critical decision that impacts both the cost and the functionality of the final peptide. Fmoc-L-propargylglycine (Fmoc-Pra-OH), a non-canonical amino acid featuring a terminal alkyne group, has emerged as a valuable tool for the introduction of a "clickable" handle for bioconjugation. This guide provides a comprehensive cost-benefit analysis of using this compound in solid-phase peptide synthesis (SPPS), offering a comparison with other alternatives and detailing the experimental considerations for its successful incorporation.

The primary advantage of incorporating this compound into a peptide sequence lies in the versatility of its alkyne side chain. This functional group allows for highly specific and efficient modification of the peptide through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This enables the attachment of various moieties such as fluorescent dyes, imaging agents, polyethylene glycol (PEG) chains for improved pharmacokinetics, and targeting ligands.

Performance and Cost Comparison

While the direct cost of this compound is higher than standard proteinogenic amino acids, its value is realized in the downstream applications it enables. The efficiency of the click reaction often leads to higher overall yields of the final conjugated product compared to other conjugation methods that may require harsher conditions and lead to more side products.

To provide a clearer perspective, the following table summarizes the relative costs and key performance indicators of this compound in comparison to another commonly used "clickable" amino acid, Fmoc-L-azidoalanine (Fmoc-Aza-OH).

FeatureFmoc-L-propargylglycine (this compound)Fmoc-L-azidoalanine (Fmoc-Aza-OH)Standard Fmoc-Amino Acid (e.g., Fmoc-Ala-OH)
Functionality Terminal Alkyne for Click ChemistryTerminal Azide for Click ChemistryStandard Side Chain
Relative Cost HighHighLow
Purity of Commercial Product Typically >98%Typically >98%Typically >99%
Coupling Efficiency in SPPS Generally good, but can be sequence-dependent. May require optimized coupling conditions.Generally good, similar to standard amino acids.High
Potential for Side Reactions Minimal under standard SPPS conditions.The azide group is generally stable but can be sensitive to certain reducing agents.Dependent on the specific amino acid side chain.
Versatility in Bioconjugation High, reacts with azide-modified molecules.High, reacts with alkyne-modified molecules.Limited to side-chain specific chemistries (e.g., lysine, cysteine).

Experimental Protocols

The successful incorporation of this compound into a peptide sequence using automated solid-phase peptide synthesis requires careful consideration of the coupling conditions. The following is a representative protocol for the incorporation of this compound into a peptide sequence on a rink amide resin.

Materials and Reagents:
  • Fmoc-Rink Amide MBHA resin

  • Fmoc-L-propargylglycine (this compound)

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • HPLC grade water and acetonitrile

Protocol for Automated Peptide Synthesis:
  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the reaction vessel of the automated peptide synthesizer.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice (e.g., for 5 and 10 minutes) to remove the Fmoc protecting group from the resin.

  • Washing: Wash the resin thoroughly with DMF to remove residual piperidine.

  • Coupling of this compound:

    • Pre-activate a solution of this compound (4 equivalents relative to resin loading), HCTU (3.9 equivalents), and DIPEA (8 equivalents) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 45-60 minutes. A longer coupling time may be necessary for sequences known to be difficult.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet and dissolve it in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.

Visualizing the Workflow and a Relevant Signaling Pathway

To provide a clearer understanding of the experimental process and the biological context where propargylglycine can be relevant, the following diagrams are provided.

SPPS_Workflow Resin Fmoc-Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 DMF Wash Deprotect1->Wash1 Couple Couple this compound (HCTU/DIPEA) Wash1->Couple Wash2 DMF Wash Couple->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat n cycles Cleave Cleavage from Resin (TFA Cocktail) Wash2->Cleave Final Cycle Repeat->Deprotect1 Purify RP-HPLC Purification Cleave->Purify Peptide Purified Pra-Peptide Purify->Peptide

Figure 1: Experimental workflow for the incorporation of this compound in SPPS.

While peptides containing propargylglycine are primarily designed for subsequent chemical modification, the free amino acid, DL-propargylglycine, is a known inhibitor of cystathionine γ-lyase (CSE), an enzyme crucial for the endogenous production of hydrogen sulfide (H₂S). H₂S is a gasotransmitter involved in various physiological processes. The following diagram illustrates a simplified signaling pathway affected by the inhibition of CSE.

H2S_Signaling cluster_0 Cell L_Cysteine L-Cysteine CSE Cystathionine γ-lyase (CSE) L_Cysteine->CSE H2S Hydrogen Sulfide (H₂S) CSE->H2S Signaling Downstream Signaling (e.g., Vasodilation, Neuromodulation) H2S->Signaling Propargylglycine DL-Propargylglycine Propargylglycine->CSE Inhibition

Figure 2: Inhibition of the H₂S signaling pathway by DL-propargylglycine.

Conclusion

The use of this compound in peptide synthesis represents a strategic investment. While the initial cost of the reagent is higher than that of standard amino acids, the benefits offered by the introduction of a versatile "clickable" handle are substantial. The ability to perform highly efficient and specific bioconjugation reactions opens up a vast array of possibilities for creating novel peptide-based therapeutics, diagnostics, and research tools. The decision to use this compound should be based on a careful consideration of the overall research goals and the value that subsequent modifications will bring to the final product. With optimized synthesis protocols, the incorporation of this non-canonical amino acid can be a routine and highly effective strategy in modern peptide chemistry.

A Comparative Guide to Manual vs. Automated Synthesis of Fmoc-Pra-OH Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of unnatural amino acids like Fmoc-L-propargylglycine (Fmoc-Pra-OH) is crucial for developing novel peptides with enhanced properties. The choice between manual and automated solid-phase peptide synthesis (SPPS) for this task is a critical decision that influences throughput, cost, purity, and the complexity of the peptides that can be successfully synthesized. Manual synthesis provides flexibility and is associated with lower initial equipment costs, making it suitable for smaller-scale projects and methods development.[1] In contrast, automated synthesis offers higher throughput, reproducibility, and reduced hands-on time, which is advantageous for producing multiple peptides or longer, more complex sequences.[2][3]

This guide provides an objective comparison of manual and automated synthesis for peptides containing this compound, supported by representative experimental data and detailed protocols.

Quantitative Data Comparison

The decision to employ manual or automated peptide synthesis often hinges on quantitative factors such as synthesis time, cost, and the desired purity and yield of the final peptide. The following tables summarize key quantitative data to facilitate a direct comparison for the synthesis of a model pentapeptide (e.g., H-Gly-Ala-Pra-Phe-Val-NH2).

Table 1: Performance Metrics

MetricManual SynthesisAutomated SynthesisKey Considerations
Typical Synthesis Time (per peptide) 10-15 hours4-6 hoursAutomated systems significantly reduce hands-on time, especially for multiple peptides.[4]
Crude Purity 75-90%88-98%Automated synthesis often leads to higher and more consistent crude purity due to minimized human error.[1][2]
Overall Yield (after purification) 35-55%50-70%Optimized and consistent reaction conditions in automated synthesizers can lead to higher yields.[1]
Reproducibility Operator-dependentHighAutomation ensures that synthesis parameters are identical from run to run, leading to high reproducibility.[1]

Table 2: Cost and Resource Analysis

FactorManual SynthesisAutomated SynthesisKey Considerations
Initial Equipment Cost Low (standard laboratory glassware)High ($20,000 - $100,000+)The initial investment for an automated synthesizer can be substantial.[1]
Reagent Consumption Higher (manual dispensing)Optimized and LowerAutomated systems can be programmed for optimal reagent usage, reducing waste.[1]
Labor Cost High (intensive hands-on time)Low (minimal user intervention)The long-term cost-effectiveness of automated synthesis becomes apparent with increased production volume.[1]
Flexibility High (on-the-fly adjustments)Moderate to HighModern automated systems offer significant flexibility in protocols and chemistry.

Experimental Protocols

The following protocols provide a generalized methodology for both manual and automated Fmoc-based solid-phase peptide synthesis of a model peptide containing this compound.

Manual Synthesis Protocol for H-Gly-Ala-Pra-Phe-Val-NH2

This protocol outlines a general procedure for the manual synthesis of the model peptide on a 0.1 mmol scale using Rink Amide resin.

  • Resin Swelling: Swell 150-200 mg of Rink Amide resin (substitution ~0.5-0.7 mmol/g) in a fritted reaction vessel with 5 mL of N,N-dimethylformamide (DMF) for 30-60 minutes with gentle agitation. Drain the DMF.

  • Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Repeat with a second 10-minute incubation with 5 mL of 20% piperidine in DMF. Wash the resin thoroughly with DMF (5 x 5 mL).

  • Amino Acid Coupling (Fmoc-Val-OH):

    • In a separate vial, dissolve Fmoc-Val-OH (3 eq.), HCTU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activation mixture to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

    • Once complete, drain the coupling solution and wash the resin with DMF (3 x 5 mL).

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for the subsequent amino acids in the sequence: Fmoc-Phe-OH, this compound, Fmoc-Ala-OH, and Fmoc-Gly-OH.

  • Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with dichloromethane (DCM, 3 x 5 mL) and dry under vacuum.

    • Add 5 mL of a cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5) to the resin and agitate for 2-3 hours.

    • Filter the cleavage mixture and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Automated Synthesis Protocol for H-Gly-Ala-Pra-Phe-Val-NH2

This protocol outlines a typical cycle for an automated peptide synthesizer. The instrument will perform the following steps for each amino acid in the sequence.

  • Resin Loading and Method Setup: Load the Rink Amide resin into the reaction vessel. Program the synthesizer with the peptide sequence and select the appropriate synthesis protocol.

  • Automated Deprotection: The synthesizer will deliver 20% piperidine in DMF to the reaction vessel, incubate for the programmed time, drain, and repeat. This is followed by a series of automated DMF washes.

  • Automated Amino Acid Delivery and Coupling: The synthesizer will deliver a pre-activated solution of the corresponding Fmoc-amino acid (including this compound), coupling reagents (e.g., HCTU), and a base (e.g., DIPEA) to the reaction vessel. The coupling reaction will proceed for the specified time.

  • Automated Washing: Following the coupling step, the synthesizer will perform a series of automated washes with DMF to remove excess reagents.

  • Cycle Repetition: The synthesizer will repeat the deprotection, coupling, and washing cycles for each amino acid in the sequence.

  • Final Cleavage and Purification: After the synthesis is complete, the peptide-resin is manually removed from the synthesizer. The cleavage and purification steps are performed as described in the manual protocol (steps 6 and 7).

Visualizing the Workflow

To better illustrate the procedural differences, the following diagrams outline the workflows for both manual and automated peptide synthesis.

Manual_Peptide_Synthesis_Workflow cluster_manual Manual Synthesis Cycle (repeated for each amino acid) Resin_Swelling Resin Swelling Manual_Deprotection Manual Fmoc Deprotection Resin_Swelling->Manual_Deprotection Manual_Wash_1 Manual Wash (DMF) Manual_Deprotection->Manual_Wash_1 Manual_Coupling Manual Amino Acid Coupling Manual_Wash_1->Manual_Coupling Kaiser_Test Kaiser Test Manual_Coupling->Kaiser_Test Kaiser_Test->Manual_Coupling Incomplete Manual_Wash_2 Manual Wash (DMF) Kaiser_Test->Manual_Wash_2 Coupling Complete Manual_Wash_2->Manual_Deprotection Next Amino Acid Final_Cleavage Final Cleavage & Purification cluster_manual cluster_manual cluster_manual:e->Final_Cleavage

Caption: Manual SPPS workflow for a single amino acid coupling cycle.

Automated_Peptide_Synthesis_Workflow cluster_automated Automated Synthesis Cycle (instrument controlled) Start Load Resin & Sequence Automated_Cycle Automated Deprotection, Coupling & Washing Start->Automated_Cycle Check_Sequence All Amino Acids Coupled? Automated_Cycle->Check_Sequence Check_Sequence->Automated_Cycle No End Synthesis Complete Check_Sequence->End Yes Manual_Cleavage Manual Cleavage & Purification cluster_automated cluster_automated cluster_automated:e->Manual_Cleavage

Caption: Automated SPPS workflow, highlighting the repeated, self-contained cycles.

Conclusion

The choice between manual and automated synthesis for this compound containing peptides depends on the specific needs of the research. Manual synthesis offers a cost-effective and flexible option for small-scale synthesis and for optimizing coupling conditions for challenging sequences.[1] However, it is labor-intensive and prone to operator-dependent variability.

Automated synthesis, while requiring a significant initial investment, provides superior reproducibility, higher throughput, and often results in higher purity and yield.[2][3] For routine synthesis of multiple peptides or for the production of long and complex sequences containing unnatural amino acids like this compound, automated methods are generally the more efficient and reliable choice. Ultimately, a thorough evaluation of project goals, budget, and available resources should guide the decision-making process.

References

Validating Success: A Comparative Guide to Triazole Formation in Fmoc-Pra-OH Peptide Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click" reaction, is a cornerstone of modern bioconjugation. Its efficiency in forming stable triazole linkages is pivotal in creating novel peptide-based therapeutics, diagnostics, and research tools. A critical step following this reaction is the rigorous validation of triazole formation. This guide provides an objective comparison of analytical techniques used to confirm the successful conjugation of molecules to Fmoc-Pra-OH (Fmoc-propargylglycine) containing peptides, supported by experimental data and detailed protocols.

This guide will delve into the primary and alternative methods for validating the formation of the 1,2,3-triazole ring, offering a comprehensive overview to aid in selecting the most appropriate technique for your research needs.

Primary Validation Techniques: The Big Three

The most common and reliable methods for confirming triazole formation are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each provides a unique and complementary piece of evidence for the successful click reaction.

Technique Principle Key Indicator of Triazole Formation Advantages Disadvantages
¹H NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Appearance of a new singlet peak in the downfield region (typically 7.5 - 8.8 ppm) corresponding to the C5-proton of the 1,4-disubstituted triazole ring.[1]Provides unambiguous structural information, non-destructive.Requires relatively high sample concentration, can be complex for large peptides.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.A shift in the molecular weight of the peptide corresponding to the addition of the azide-containing molecule.High sensitivity, provides exact molecular weight confirmation, compatible with complex mixtures.Does not provide direct structural information about the linkage.
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Disappearance of the characteristic azide stretch (around 2100 cm⁻¹) and the terminal alkyne C-H stretch (around 3300 cm⁻¹). Appearance of new bands associated with the triazole ring.[2]Rapid, can be used for solid-phase monitoring, provides information about functional groups.[2]Can be less sensitive for subtle changes, interpretation can be complex in peptides.
Experimental Protocols:
Detailed Protocol: ¹H NMR Spectroscopy for Triazole Formation Validation

1. Sample Preparation:

  • Dissolve the peptide sample (post-click reaction and purification) in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃CN) to a concentration of 1-5 mg/mL.

  • If the reaction was performed on a solid support, cleave a small amount of the peptide from the resin, precipitate, and then dissolve as above.

2. Data Acquisition:

  • Acquire a ¹H NMR spectrum on a spectrometer (400 MHz or higher is recommended for better resolution).

  • Reference the spectrum to the residual solvent peak.

3. Data Analysis:

  • Identify the Triazole Proton: Look for a new, sharp singlet peak in the region of 7.5 - 8.8 ppm . This is the most diagnostic signal for the formation of the 1,4-disubstituted triazole ring.[1]

  • Confirm Reactant Disappearance: Check for the absence of the characteristic proton signal from the terminal alkyne of this compound, which typically appears around 2-3 ppm.

  • Analyze Neighboring Protons: Observe any shifts in the signals of protons adjacent to the original azide and alkyne functionalities.

Detailed Protocol: Mass Spectrometry for Triazole Formation Validation

1. Sample Preparation:

  • Dissolve a small amount of the crude or purified reaction mixture in a solvent compatible with the chosen ionization technique (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI-MS).

  • For solid-phase reactions, a cleavage cocktail is used to release the peptide prior to analysis.

2. Data Acquisition:

  • Analyze the sample using an appropriate mass spectrometer (e.g., ESI-TOF, MALDI-TOF).

  • Acquire the mass spectrum in the expected mass range of the product.

3. Data Analysis:

  • Calculate Expected Molecular Weight: Determine the theoretical monoisotopic mass of the starting peptide and the expected product after the addition of the azide-containing molecule.

  • Compare Experimental and Theoretical Mass: Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.) in the acquired spectrum and compare its m/z value with the calculated mass of the product. A match confirms the successful addition.

  • Assess Purity: The relative intensities of the reactant and product peaks can provide a semi-quantitative measure of the reaction conversion.

Detailed Protocol: FTIR Spectroscopy for Triazole Formation Validation

1. Sample Preparation:

  • For solid-phase synthesis, a few beads of the resin-bound peptide can be directly analyzed (Attenuated Total Reflectance - ATR-FTIR is ideal for this).

  • For solution-phase reactions, a small aliquot of the dried product can be analyzed as a KBr pellet or a thin film.

2. Data Acquisition:

  • Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Acquire spectra of the starting materials (azide and alkyne-peptide) for comparison.

3. Data Analysis:

  • Look for Disappearance of Key Stretches: The most critical indicator is the complete or significant reduction of the sharp, strong azide (N₃) stretching band, typically found around 2100 cm⁻¹ .[2] The terminal alkyne C≡C-H stretch around 3300 cm⁻¹ should also disappear.

  • Identify New Triazole Bands: While often less distinct in complex peptide spectra, look for the appearance of new bands in the fingerprint region (1500-1000 cm⁻¹) that can be attributed to the triazole ring vibrations. Specific bands for the 1,2,3-triazole ring can appear around 1531 cm⁻¹ (ring deformation).

Alternative and Complementary Validation Techniques

Beyond the primary methods, several other techniques can provide valuable information about the success and purity of the click reaction.

Technique Principle Key Indicator of Triazole Formation Advantages Disadvantages
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their affinity for a stationary phase.A shift in the retention time of the peptide product compared to the starting alkyne-peptide.Provides quantitative information on purity and conversion, can be used for purification.Retention time shifts can be variable and require careful method development.
UV-Vis Spectroscopy Measures the absorption of ultraviolet-visible light by a molecule.Appearance of a new absorption maximum or a shift in the existing spectrum due to the formation of the triazole ring, which typically absorbs in the 220-300 nm range.Simple, rapid, and can be used for in-line reaction monitoring.Often lacks the specificity of other methods, especially in complex peptide systems.
Fluorescence Spectroscopy Measures the emission of light from a fluorescent molecule.A change in fluorescence intensity or a shift in the emission wavelength upon triazole formation, especially if one of the reactants is fluorescent or becomes fluorescent upon reaction.High sensitivity, can be used for in-situ monitoring.Requires a fluorescent label on one of the reactants or a fluorogenic click reaction.
Raman Spectroscopy Measures the inelastic scattering of monochromatic light.Disappearance of the alkyne and azide vibrational bands and the appearance of characteristic triazole ring vibrational modes.Can be used for in-situ and solid-phase monitoring, less interference from water than FTIR.Raman scattering is a weak phenomenon, requiring sensitive instrumentation.
Isothermal Titration Calorimetry (ITC) Measures the heat change associated with a binding event or chemical reaction.Detection of a heat release (exothermic) or absorption (endothermic) upon reaction of the azide and alkyne.Provides thermodynamic data (enthalpy, entropy, stoichiometry) of the reaction.[3][4]Requires specialized equipment and careful experimental design.
Experimental Protocols for Alternative Methods:
Detailed Protocol: HPLC Analysis of Click Reaction

1. Sample Preparation:

  • Prepare samples of the starting alkyne-peptide and the crude reaction mixture at a concentration of approximately 1 mg/mL in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).

  • Filter the samples through a 0.22 µm syringe filter.

2. HPLC Method:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes is a common starting point.

  • Flow Rate: 1 mL/min.

  • Detection: UV absorbance at 220 nm.

3. Data Analysis:

  • Inject the starting alkyne-peptide to determine its retention time.

  • Inject the crude reaction mixture. A new peak with a different retention time should appear, corresponding to the more hydrophobic triazole-containing product.

  • The disappearance of the starting material peak and the area of the new product peak can be used to calculate the reaction conversion.

Detailed Protocol: UV-Vis Spectroscopy for Reaction Monitoring

1. Sample Preparation:

  • Prepare solutions of the starting materials and the expected product at a known concentration in a UV-transparent solvent.

2. Data Acquisition:

  • Scan the UV-Vis spectrum of each solution to identify the wavelength of maximum absorbance (λmax) for the reactants and the product. The triazole ring typically introduces an absorbance between 220-300 nm.

  • Monitor the absorbance at the λmax of the product over time during the reaction.

3. Data Analysis:

  • An increase in absorbance at the product's λmax indicates the progress of the reaction.

  • A calibration curve can be created to correlate absorbance with concentration for quantitative analysis.

Visualizing the Workflow

The following diagrams, created using the DOT language, illustrate the general workflow for validating triazole formation and the logical relationship between the different analytical techniques.

ValidationWorkflow cluster_reaction Click Reaction cluster_validation Validation Peptide_with_this compound Peptide_with_this compound Click_Reaction Click_Reaction Peptide_with_this compound->Click_Reaction Azide_Molecule Azide_Molecule Azide_Molecule->Click_Reaction Triazole_Product Triazole_Product Click_Reaction->Triazole_Product NMR NMR Triazole_Product->NMR Structural Confirmation Mass_Spec Mass_Spec Triazole_Product->Mass_Spec Molecular Weight FTIR FTIR Triazole_Product->FTIR Functional Groups HPLC HPLC Triazole_Product->HPLC Purity & Conversion LogicalRelationship cluster_primary Primary Evidence cluster_secondary Supporting Evidence Successful_Click_Reaction Successful_Click_Reaction NMR_Signal New Triazole Proton (¹H NMR: ~7.5-8.8 ppm) Successful_Click_Reaction->NMR_Signal implies Mass_Shift Correct Molecular Weight Increase (MS) Successful_Click_Reaction->Mass_Shift implies FTIR_Changes Disappearance of Azide (~2100 cm⁻¹) & Alkyne (~3300 cm⁻¹) Stretches (FTIR) Successful_Click_Reaction->FTIR_Changes implies HPLC_Shift Retention Time Shift (HPLC) Successful_Click_Reaction->HPLC_Shift implies UV_Vis_Change New/Shifted Absorption (UV-Vis) Successful_Click_Reaction->UV_Vis_Change implies Fluorescence_Change Change in Fluorescence (If applicable) Successful_Click_Reaction->Fluorescence_Change implies

References

A Comparative Guide to Fmoc-Pra-OH and Other Clickable Amino Acids for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and peptide chemistry, the ability to selectively and efficiently modify biomolecules is paramount. "Click chemistry," particularly the copper(catalyzed) azide-alkyne cycloaddition (CuAAC), has emerged as a robust tool for these modifications. The choice of the "clickable" amino acid incorporated into a peptide sequence is a critical determinant of the success and efficiency of subsequent conjugation. This guide provides an objective comparison of Fmoc-L-propargylglycine (Fmoc-Pra-OH), a terminal alkyne-containing amino acid, with other commonly used clickable amino acids.

Executive Summary

This compound is a versatile building block for introducing a terminal alkyne into a peptide sequence via standard Fmoc-based solid-phase peptide synthesis (SPPS). This terminal alkyne serves as a reactive handle for CuAAC, allowing for the covalent attachment of azide-functionalized molecules such as fluorophores, affinity tags, or drug payloads. This guide will compare this compound to other classes of clickable amino acids, namely azide-containing amino acids (e.g., Fmoc-Azidohomoalanine, Fmoc-Aha-OH) and those utilized in strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click reaction. The comparison will focus on key performance metrics including reaction kinetics, biocompatibility, and stability during peptide synthesis.

Data Presentation: A Quantitative Comparison of Click Chemistry Methodologies

The choice between a terminal alkyne like that in this compound (for CuAAC) and other clickable functionalities is often a trade-off between reaction speed and biocompatibility. The following table summarizes key quantitative parameters for CuAAC and SPAAC, the two primary click chemistry modalities.

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Key Considerations for Amino Acid Choice
Reaction Type Copper(I)-catalyzed 1,3-dipolar cycloadditionUncatalyzed 1,3-dipolar cycloadditionThis compound is exclusively used for CuAAC.
Typical Amino Acids Alkyne: Fmoc-L-propargylglycine (this compound) Azide: (Partner molecule)Alkyne: Cyclooctyne derivatives (e.g., Fmoc-DIBO-Lys-OH) Azide: Fmoc-Azidohomoalanine (Fmoc-Aha-OH)The structure of the amino acid dictates the reaction type.
Second-Order Rate Constant (k₂) 10² - 10³ M⁻¹s⁻¹[1]10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne)[1]CuAAC, and therefore this compound, generally offers significantly faster reaction kinetics.
Biocompatibility Lower, due to copper cytotoxicity[2]High, as it is a metal-free reaction[2]SPAAC is the preferred method for live-cell and in vivo applications.
Side Reactions Potential for reactive oxygen species (ROS) generation, which can damage biomolecules.[2]Some strained alkynes can react with thiols (e.g., in cysteine residues).[2]The choice of clickable amino acid should consider the composition of the target biomolecule.
Reagent Cost Terminal alkynes like in this compound are generally less expensive.Strained cyclooctynes are typically more expensive to synthesize.Cost can be a factor for large-scale synthesis.

Performance Comparison of this compound

This compound, with its terminal alkyne, represents an excellent balance of reactivity, stability, and synthetic accessibility for CuAAC reactions.[3]

FeatureThis compound (Terminal Alkyne)Azide-Containing Amino Acids (e.g., Fmoc-Aha-OH)Strained Alkyne Amino Acids (e.g., Fmoc-DIBO-Lys-OH)
Primary Application On-resin and solution-phase CuAACOn-resin and solution-phase CuAAC/SPAACOn-resin and solution-phase SPAAC
Stability in SPPS The propargyl group is generally stable to standard Fmoc-SPPS conditions, including piperidine treatment for Fmoc deprotection and TFA for cleavage.The azide group is stable to both TFA and piperidine.[4]Cyclooctyne rings are generally stable during SPPS.
Potential Side Reactions Minimal side reactions of the alkyne group have been reported during standard Fmoc-SPPS.The azide group is largely bioorthogonal.Potential for reaction with thiols.[2]
Reaction Partner Azide-functionalized moleculesAlkyne-functionalized molecules (for CuAAC) or strained alkynes (for SPAAC)Azide-functionalized molecules

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence via Fmoc-SPPS

This protocol outlines the manual solid-phase synthesis of a model peptide containing L-propargylglycine.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours at room temperature.

  • Incorporation of this compound: Follow the same coupling procedure as in step 4, using this compound as the amino acid to be coupled.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an azide-containing molecule to the propargylglycine-containing peptide while it is still attached to the resin.

Materials:

  • Peptide-resin containing propargylglycine

  • Azide-functionalized molecule (e.g., Azido-PEG-Fluorophore)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand

  • DMF or a mixture of DMF/H₂O

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF.

  • Preparation of Reagents:

    • Prepare a stock solution of the azide-functionalized molecule in DMF.

    • Prepare a stock solution of CuSO₄ in water.

    • Prepare a fresh stock solution of sodium ascorbate in water.

    • Prepare a stock solution of TBTA in DMF/t-butanol.

  • Click Reaction:

    • To the swollen resin, add the azide-functionalized molecule (5-10 equivalents).

    • Add the CuSO₄ solution (0.1-0.5 equivalents).

    • Add the TBTA solution (0.5-2.5 equivalents).

    • Add the sodium ascorbate solution (1-5 equivalents) to initiate the reaction.

    • Agitate the reaction mixture at room temperature for 4-12 hours.

  • Washing: Wash the resin extensively with DMF, water, and DCM to remove copper and excess reagents.

  • Cleavage and Purification: Cleave the modified peptide from the resin and purify as described in Protocol 1.

Protocol 3: Solution-Phase Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for the "clicking" of an azide-containing molecule to the purified peptide in solution.

Materials:

  • Purified peptide containing propargylglycine

  • Azide-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other water-soluble copper-stabilizing ligand

  • Phosphate-buffered saline (PBS) or other suitable aqueous buffer

Procedure:

  • Dissolve Reactants: Dissolve the purified peptide and the azide-functionalized molecule in the chosen buffer.

  • Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA solutions.

  • Initiate Reaction: Add the CuSO₄/THPTA premix to the peptide/azide solution. Then, add a freshly prepared solution of sodium ascorbate to initiate the reaction.

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours.

  • Purification: Purify the conjugated peptide using RP-HPLC or size-exclusion chromatography to remove the catalyst and unreacted starting materials.

Mandatory Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_click Click Chemistry & Purification resin Fmoc-Rink Amide Resin deprotection1 Fmoc Deprotection (Piperidine) resin->deprotection1 coupling1 Couple Fmoc-AA-OH deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 coupling_pra Couple this compound deprotection2->coupling_pra deprotection3 Fmoc Deprotection coupling_pra->deprotection3 coupling2 Couple Fmoc-AA-OH deprotection3->coupling2 final_deprotection Final Fmoc Deprotection coupling2->final_deprotection on_resin_click On-Resin CuAAC final_deprotection->on_resin_click Option 1 cleavage Cleavage from Resin (TFA) final_deprotection->cleavage Option 2 on_resin_click->cleavage solution_click Solution-Phase CuAAC cleavage->solution_click purification Purification (RP-HPLC) solution_click->purification final_product Final Conjugate purification->final_product

Caption: Experimental workflow for peptide synthesis with this compound and subsequent bioconjugation.

reaction_comparison cluster_cuaac CuAAC Pathway cluster_spaac SPAAC Pathway cluster_attributes Key Attributes start Peptide with Clickable Handle pra This compound (Terminal Alkyne) start->pra spaac_aa Strained Alkyne AA (e.g., DIBO) start->spaac_aa cuaac_reaction CuAAC Reaction (+ Azide, Cu(I) catalyst) pra->cuaac_reaction cuaac_product 1,4-disubstituted Triazole cuaac_reaction->cuaac_product cuaac_attributes Kinetics: Fast Biocompatibility: Lower Cost: Lower cuaac_product->cuaac_attributes spaac_reaction SPAAC Reaction (+ Azide, no catalyst) spaac_aa->spaac_reaction spaac_product Mixture of Triazole Regioisomers spaac_reaction->spaac_product spaac_attributes Kinetics: Slower Biocompatibility: High Cost: Higher spaac_product->spaac_attributes

Caption: Comparison of CuAAC (with this compound) and SPAAC pathways for bioconjugation.

Conclusion

This compound is a highly effective and reliable building block for the introduction of a terminal alkyne into peptides for subsequent modification via CuAAC. Its stability during SPPS and the rapid, high-yielding nature of the CuAAC reaction make it an excellent choice for a wide range of in vitro applications, including the synthesis of peptide-drug conjugates, fluorescently labeled probes, and peptidomimetics.[5][6] When biocompatibility is the primary concern, particularly for in vivo or live-cell applications, a copper-free SPAAC approach utilizing a strained alkyne-containing amino acid is the superior option, despite the generally slower reaction kinetics and higher cost of reagents. The selection between this compound and other clickable amino acids should therefore be guided by the specific requirements of the research, balancing the need for speed and efficiency with the constraints of the biological system.

References

Safety Operating Guide

A Guide to the Proper Disposal of Fmoc-Pra-OH for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential information and step-by-step procedures for the proper disposal of Fmoc-Pra-OH (Nα-(9-fluorenylmethoxycarbonyl)-L-propargylglycine), an amino acid derivative commonly used in peptide synthesis and click chemistry. Adherence to these protocols is crucial for minimizing risks and adhering to regulatory standards.

Immediate Safety and Handling Considerations

While some safety data sheets (SDS) for this compound state that it has no known OSHA hazards, other sources indicate potential for skin, eye, and respiratory irritation.[1][2] Furthermore, there are indications of significant environmental hazards, with some sources classifying it as very toxic to aquatic life with long-lasting effects.[3] Therefore, it is imperative to handle this compound with care, utilizing appropriate personal protective equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or glasses.

  • Hand Protection: Use suitable chemical-resistant gloves. Always inspect gloves before use and dispose of them properly after handling the chemical.[1]

  • Respiratory Protection: In case of dust formation, use a NIOSH-approved dust respirator.

  • Body Protection: A lab coat should be worn to protect against skin contact.

Chemical and Safety Data Summary

The following table summarizes key quantitative data for this compound:

PropertyValueReferences
Molecular Formula C20H17NO4[1][2][4]
Molecular Weight 335.34 g/mol [4]
Appearance White to off-white powder or crystals[1][5]
CAS Number 198561-07-8[2][4]
Storage Temperature 2-8°C[2]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H410/H411 (Very toxic to aquatic life with long lasting effects)[2][3]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to treat it as chemical waste. Do not dispose of this compound in standard laboratory trash or down the drain.[6][7]

Experimental Protocol for Disposal:

  • Waste Segregation and Collection:

    • Solid Waste: Collect all solid this compound waste, including residual amounts from original containers and any contaminated materials (e.g., weighing paper, pipette tips), in a designated and clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).

    • Liquid Waste: If this compound is part of a solution, the entire solution must be treated as hazardous waste. These liquid waste streams, which may contain solvents like dimethylformamide (DMF), should be collected in a separate, compatible, and clearly labeled hazardous waste container.[7]

    • Contaminated PPE: Used gloves, disposable lab coats, and other PPE that have come into contact with this compound should be disposed of as contaminated solid waste.[6][7]

  • Containerization and Labeling:

    • Ensure the waste container is kept securely sealed when not in use.

    • The container must be accurately labeled with the full chemical name: "this compound" or "Nα-(9-fluorenylmethoxycarbonyl)-L-propargylglycine" and the associated hazards (e.g., "Irritant," "Environmental Hazard").

  • In Case of a Spill:

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into the designated hazardous waste container.[6]

    • Ensure the area is well-ventilated.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[6][7]

    • Always adhere to all local, state, and federal regulations for hazardous waste disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Fmoc_Pra_OH_Disposal_Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) waste_type->liquid_waste Liquid containerize_solid Place in Labeled Solid Hazardous Waste Container solid_waste->containerize_solid containerize_liquid Place in Labeled Liquid Hazardous Waste Container liquid_waste->containerize_liquid spill Is there a spill? containerize_solid->spill containerize_liquid->spill cleanup Follow Spill Cleanup Protocol: - Wear appropriate PPE - Sweep solid material - Avoid dust generation - Place in hazardous waste container spill->cleanup Yes storage Store Waste in Designated Area spill->storage No cleanup->storage disposal Arrange for Pickup by Licensed Waste Disposal Service storage->disposal end End: Proper Disposal Complete disposal->end

Caption: Workflow for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Pra-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-Pra-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.